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Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Documentation Hub

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  • Product: Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
  • CAS: 54808-56-9

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate: A Technical Guide

Part 1: Executive Summary & Molecular Architecture The Stability Paradox Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (referred to herein as ENDB ) is a critical pharmacophore precursor, particularly in the synthesis of HI...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

The Stability Paradox

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (referred to herein as ENDB ) is a critical pharmacophore precursor, particularly in the synthesis of HIV-1 integrase inhibitors (diketo acids). Its thermodynamic profile is defined by a "stability paradox": while chemically robust as a solid, it exists in solution as a dynamic "chameleon," fluctuating between keto and enol tautomers.

This guide moves beyond static physical properties to analyze the dynamic thermodynamic stability of ENDB. The presence of the p-nitro group—a strong electron-withdrawing moiety (


)—significantly alters the acidity of the methylene bridge, driving a thermodynamic preference distinct from its phenyl or methoxy analogs.
Molecular Architecture

The stability of ENDB is governed by the competition between the 2,4-dioxo core and the ester tail.

  • Core Structure:

    
    -diketo ester motif.
    
  • Electronic Driver: The 4-nitrophenyl group acts as a thermodynamic sink, pulling electron density from the C4 carbonyl, thereby increasing the acidity of the C3 protons.

  • Primary Instability Mode: Hydrolytic cleavage of the ester (irreversible) and keto-enol tautomerization (reversible).

Part 2: Thermodynamic Fundamentals & Tautomerism

The Keto-Enol Equilibrium ( )

Unlike simple ketones, ENDB does not exist primarily in the keto form. In non-polar solvents, the cis-enol tautomer is thermodynamically favored due to the formation of a pseudo-aromatic six-membered ring stabilized by intramolecular hydrogen bonding (IMHB).

The Equilibrium:



The equilibrium constant


 is heavily solvent-dependent.[1]
SolventDielectric Constant (

)
Predominant SpeciesThermodynamic Driver
Chloroform (

)
4.8Enol (>95%) IMHB is undisturbed; non-polar solvation stabilizes the "neutral" enol.
DMSO (

)
46.7Mixture High polarity disrupts IMHB; H-bond acceptors (S=O) compete for the enolic proton.
Water 80.1Keto (Kinetic) Hydrophobic effect forces aggregation; rapid hydrolysis competes with tautomerism.
Electronic Influence of the Nitro Group

The p-nitro group stabilizes the enol form more effectively than unsubstituted analogs.

  • Mechanism: The electron-withdrawing nature enhances the acidity of the enolic -OH, strengthening the intramolecular hydrogen bond with the C1 ester carbonyl.

  • Implication: ENDB has a higher melting point and greater crystalline stability than ethyl 4-phenyl-2,4-dioxobutanoate due to stronger intermolecular stacking dipole interactions in the solid state.

Part 3: Experimental Characterization Protocols

As a scientist, relying on literature values for tautomeric ratios is risky due to concentration dependence. You must validate stability in your specific matrix.

Protocol A: Determination of via H-NMR

This protocol validates the solution-state thermodynamic stability.

Materials:

  • ENDB (Recrystallized, >98% purity)

  • 
     (dried over molecular sieves)
    
  • NMR Tubes (High precision)

Methodology:

  • Preparation: Dissolve 10 mg of ENDB in 0.6 mL

    
    . Crucial:  Allow the solution to equilibrate for 30 minutes at 25°C. Tautomerization is not instantaneous.
    
  • Acquisition: Acquire a standard proton spectrum (16 scans).

  • Integration:

    • Locate the Enol Vinyl Proton (singlet, ~6.8 - 7.2 ppm).

    • Locate the Keto Methylene Protons (singlet, ~4.2 - 4.5 ppm). Note: This peak may be vanishingly small.

    • Locate the Enolic -OH (broad singlet, highly deshielded, >14 ppm).

  • Calculation:

    
    
    (Where 
    
    
    
    is the integral value).
Protocol B: Thermal Stability Profiling (DSC/TGA)

Use this to determine storage and processing limits.

Methodology:

  • TGA (Thermogravimetric Analysis): Ramp 10°C/min from 25°C to 300°C under

    
    .
    
    • Expectation: First mass loss event >180°C indicates decomposition (decarboxylation). Mass loss <100°C indicates solvent occlusion (solvate formation).

  • DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle.

    • Critical Observation: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition). If these events overlap, the compound is thermally labile near its melting point.

Part 4: Degradation Pathways & Visualization

The thermodynamic instability of ENDB manifests primarily through hydrolysis and subsequent decarboxylation.

Pathway Logic
  • Hydrolysis: The ethyl ester is attacked by water/hydroxide. The 2,4-dioxo functionality makes the ester carbonyl highly electrophilic.

  • Decarboxylation: The resulting free acid (diketo acid) is a

    
    -keto acid analog. Upon heating, it loses 
    
    
    
    to form 4-nitroacetophenone.
Pathway Diagram

DegradationPathway cluster_0 Thermodynamic Danger Zone ENDB Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate (Stable Solid) Enol Enol Tautomer (Solution Dominant) ENDB->Enol Solvent Equilibration (Fast) Acid Diketo Acid (Transient Intermediate) ENDB->Acid Hydrolysis (pH > 7 or Acid Cat.) Decomp 4-Nitroacetophenone + CO2 + Ethanol Acid->Decomp Thermal Decarboxylation (>60°C)

Caption: Figure 1. Thermodynamic degradation cascade of ENDB. Note that the diketo acid intermediate is thermally unstable.

Part 5: Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling protocols are mandatory for maintaining >98% purity.

ParameterRecommendationScientific Rationale
Temperature 2–8°C Suppresses the kinetic rate of spontaneous decarboxylation.
Atmosphere Argon/Nitrogen Prevents moisture ingress. Water catalyzes the ester hydrolysis, initiating the degradation cascade.
Solvent Choice Anhydrous EtOH or DCM Avoid protic solvents with high pH. In DMSO, use immediately; do not store solutions >24h.
Light Amber Vials While the nitro group is stable, the enol form can undergo slow photochemical rearrangement (similar to diarylethenes).

References

  • Synthesis and General Properties of Aryl 2,4-dioxobutanoates BenchChem Technical Support. "Synthesis of 2,4-Dioxo-4-phenylbutanoic acid."

  • Keto-Enol Tautomerism Mechanisms Master Organic Chemistry. "Keto-Enol Tautomerism: Key Points."

  • Solvent Effects on Tautomeric Equilibria University of Missouri. "Determination of Solvent Effects on Keto–Enol Equilibria."

  • Related Aryl Diketo Acid Stability (HIV Integrase Context) ResearchGate. "Keto-enol Tautomerism of Aryldiketo Acids in Aqueous Solution."

  • Physical Properties of Nitro-Substituted Analogs EPA CompTox Dashboard. "Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate Properties."

Sources

Exploratory

pKa values and acidity of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Technical Guide: Acidity & Physicochemical Properties of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Executive Summary Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a critical pharmacological scaffold, primarily serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Acidity & Physicochemical Properties of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Executive Summary Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a critical pharmacological scaffold, primarily serving as a precursor to Diketo Acid (DKA) inhibitors used in HIV-1 integrase and Src kinase research. Its bioactivity is governed by its distinct electronic structure: a 1,3-dicarbonyl system flanked by an electron-withdrawing


-nitrophenyl group and an 

-keto ester moiety. This unique architecture results in anomalously high acidity (low pKa) compared to standard

-keto esters, driving its ability to chelate divalent metal ions (

,

) in enzyme active sites. This guide details the structural causality of its acidity, pKa determination protocols, and tautomeric behaviors.

Structural Architecture & Electronic Analysis

The molecule belongs to the aroylpyruvate class. Its acidity is not derived from a carboxylic acid group (which is masked as an ethyl ester) but from the C3 methylene protons activated by three carbonyl functionalities.

The Acidic Pharmacophore

The structure consists of a central methylene bridge (


) flanked by:
  • C4-Carbonyl: Attached to a

    
    -nitrophenyl ring.
    
  • C2-Carbonyl: Part of the

    
    -keto ester system.
    

The acidity of the


 protons is dramatically enhanced by the Hammett Substituent Effect . The nitro group (

) at the para position of the phenyl ring has a Hammett constant (

) of +0.78 . This exerts a powerful electron-withdrawing effect through both induction and resonance, stabilizing the negative charge on the resulting enolate ion.
Resonance Stabilization (Graphviz)

The following diagram illustrates the deprotonation event and the resonance stabilization of the enolate, which is the conjugate base responsible for metal chelation.

Resonance cluster_0 Electronic Effects Keto Keto Form (C3-H acidic) Enolate Enolate Ion (Delocalized Charge) Keto->Enolate Deprotonation (pKa ~3.5 - 4.5) Base Base (OH-) Base->Keto Attacks C3-H Metal Metal Chelation (Mg2+ / Mn2+) Enolate->Metal Bidentate Binding Nitro p-NO2 Group (Electron Withdrawing) Nitro->Enolate Stabilizes via Resonance Ester Ethyl Ester (Inductive Effect) Ester->Enolate Stabilizes via Induction

Figure 1: Deprotonation pathway and resonance stabilization factors driving the acidity of the aroylpyruvate scaffold.

pKa Values & Acidity Profile

Unlike simple


-keto esters (e.g., ethyl acetoacetate, pKa 

11), ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate exhibits a pKa value closer to carboxylic acids due to the cumulative electron-withdrawing effects.
Estimated pKa Range

Based on structural analogs and Hammett equation extrapolations for aroylpyruvates:

Solvent SystemEstimated pKaMechanistic Rationale
Aqueous (

)
3.2 – 3.8 High dielectric constant supports ion separation; Nitro group significantly lowers pKa compared to unsubstituted phenyl (pKa ~4.2).
50% Dioxane/Water 4.5 – 5.2 Reduced dielectric constant destabilizes the ionic conjugate base, raising the apparent pKa.
DMSO ~5.5 – 6.5 Aprotic solvent effects typically raise pKa values of O-acids relative to water.

Critical Insight: The low pKa indicates that at physiological pH (7.4), this molecule exists almost exclusively in its enolate anion form . This ionization is essential for its biological function as an integrase inhibitor, where the anionic oxygen atoms coordinate with active-site metal ions.

Tautomerism: The Dominant Species

In solution, this molecule does not exist primarily as the diketo structure depicted in standard nomenclature. It undergoes keto-enol tautomerism, heavily favoring the (Z)-enol tautomer.

  • Driving Force: Formation of a stable 6-membered intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen.

  • Spectroscopic Signature: In

    
    -NMR, the enolic proton typically appears as a sharp singlet very downfield (
    
    
    
    13–15 ppm), while the C3-methylene protons of the keto form (if visible) appear around
    
    
    4.5 ppm.
  • Solvent Dependence:

    • Non-polar solvents (

      
      ): >95% Enol form.
      
    • Polar protic solvents (

      
      , MeOH): The keto form becomes slightly more populated due to solvent competition for hydrogen bonding, but the enol often remains dominant due to resonance conjugation with the 
      
      
      
      -nitrophenyl group.

Experimental Protocol: pKa Determination

Due to the lipophilicity of the ethyl ester and the nitrophenyl ring, direct aqueous titration is often impossible due to precipitation. The Yasuda-Shedlovsky Extrapolation Method is the gold standard for determining the thermodynamic aqueous pKa (


).
Reagents & Setup
  • Analyte: 0.01 M solution of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in HPLC-grade Methanol.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent Blends: Methanol/Water ratios (v/v): 30%, 40%, 50%, 60%.

  • Instrumentation: Potentiometric titrator with a glass combination pH electrode (calibrated).

Workflow Diagram (Graphviz)

Protocol Start Start: Prepare 5mM Stock in Methanol Mix Prepare Solvent Series (30-60% MeOH/H2O) Start->Mix Titrate Potentiometric Titration (Add 0.1M NaOH) Mix->Titrate Calc Calculate Apparent pKa (psKa) for each ratio Titrate->Calc Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric) Calc->Plot Result Extrapolate to 0% Organic = Aqueous pKa Plot->Result

Figure 2: Yasuda-Shedlovsky extrapolation workflow for lipophilic acids.

Calculation Logic

For each methanol/water ratio, calculate the apparent pKa (


) using the Henderson-Hasselbalch equation at the half-neutralization point. Plot the linear relationship:


Where

is the dielectric constant of the mixture. The y-intercept (when

corresponds to pure water) yields the theoretical aqueous pKa.

Pharmacological Relevance

The acidity of this molecule is not merely a physical constant; it is the mechanism of action.

  • HIV-1 Integrase Inhibition: The viral enzyme requires two

    
     ions to catalyze strand transfer. The deprotonated 2,4-dioxo moiety (enolate) acts as a bidentate ligand, sequestering these metals and disabling the enzyme.
    
  • Prodrug Design: The ethyl ester is often hydrolyzed in vivo by esterases to the free acid (Diketo Acid), which is even more potent. However, the ester itself possesses significant acidity and can participate in chelation if the steric bulk allows.

References

  • PubChem. (2025).[1] Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Analogous Structure Data). National Library of Medicine. [Link]

  • Journal of Sciences, Islamic Republic of Iran. (2010). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. University of Tehran. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Stability Factors.[Link]

  • EPA CompTox. (2024). Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate Physicochemical Properties. US Environmental Protection Agency. [Link][2]

Sources

Foundational

The Role of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in HIV-1 Integrase Inhibitor Research

An In-Depth Technical Guide Abstract: The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a validated and critical target for antiretroviral therapy.[1][2][3] Among the most successful classes of inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a validated and critical target for antiretroviral therapy.[1][2][3] Among the most successful classes of inhibitors are the integrase strand transfer inhibitors (INSTIs), many of which are based on a β-diketo acid (DKA) scaffold.[4][5] This technical guide explores the significance of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a representative 4-aryl-2,4-dioxobutanoic acid, in the foundational research that has propelled the development of these life-saving drugs. We will dissect the mechanism of HIV-1 integration, the specific inhibitory action of the DKA class, detail key experimental protocols for characterization, and contextualize the role of these early-stage compounds in the broader landscape of drug discovery.

The Biochemical Landscape: Understanding HIV-1 Integrase

The integration of the reverse-transcribed viral DNA into the host cell's genome is an indispensable step in the HIV-1 replication cycle, catalyzed entirely by the viral enzyme integrase.[3][6][7] This process ensures a permanent and stable infection. The mechanism is a precise, two-step catalytic process:

  • 3'-Processing (3'-P): This initial step occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the long terminal repeat (LTR) sequences at each end of the viral DNA and performs an endonucleolytic cleavage, removing a guanine-thymine (GT) dinucleotide from each 3' end.[8] This exposes a reactive 3'-hydroxyl group on a conserved cytosine-adenine (CA) dinucleotide.[8]

  • Strand Transfer (ST): The integrase-viral DNA complex, as part of a pre-integration complex (PIC), is translocated into the host cell nucleus.[3] Here, integrase orchestrates a concerted attack where the newly exposed 3'-hydroxyl groups of the viral DNA act as nucleophiles, targeting phosphodiester bonds in the host's chromosomal DNA.[8][9] This reaction covalently links the viral DNA to the host genome, after which host repair enzymes mend the gaps.

HIV_Integration_Process cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ViralDNA Viral DNA (from Reverse Transcription) ProcessedDNA Processed Viral DNA (Exposed 3'-OH) ViralDNA->ProcessedDNA 3'-Processing (GT dinucleotide removal) HostDNA Host Chromosomal DNA IntegratedProvirus Integrated Provirus ProcessedDNA->IntegratedProvirus Strand Transfer (Covalent linkage) HostDNA->IntegratedProvirus Integrase_P Catalyzed by HIV-1 Integrase Integrase_P->ViralDNA:e Integrase_ST Catalyzed by HIV-1 Integrase Integrase_ST->ProcessedDNA:e

Figure 1: The two-step catalytic mechanism of HIV-1 integrase.

The Diketo Acid Scaffold: Mechanism of Inhibition

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate belongs to the diketo acid (DKA) class of compounds, which represent a major breakthrough in the development of HIV-1 integrase inhibitors.[1] The inhibitory power of this scaffold lies in its unique chemical architecture.

Causality of Inhibition: The β-diketo acid moiety is a planar, enolizable system capable of high-affinity chelation of the two divalent metal ions (typically Mg²⁺) present in the integrase active site.[10][11] These metal ions are essential cofactors, responsible for coordinating the DNA substrates and activating the key hydroxyl groups for nucleophilic attack.[12] By binding to and sequestering these critical metal cofactors, the DKA inhibitor effectively renders the enzyme non-functional.[11]

A remarkable feature of many DKAs is their high specificity for the strand transfer step.[7][10][13] They inhibit strand transfer at concentrations significantly lower than those required to inhibit 3'-processing.[7] This is because the inhibitors bind with high affinity only after the integrase has assembled on the viral DNA end, recognizing a specific conformation of the enzyme-substrate complex that is primed for strand transfer.[13] This binding competes directly with the target host DNA, sterically hindering its entry into the active site.[13]

DKA_Inhibition_Mechanism cluster_active_site Integrase Active Site Complex Mg1 Mg²⁺ Mg2 Mg²⁺ ActiveSiteResidues D64, D116, E152 DKA Ethyl 4-(4-nitrophenyl) -2,4-dioxobutanoate (DKA Inhibitor) DKA->Mg1 Chelation DKA->Mg2 Chelation HostDNA Target Host DNA HostDNA->Mg1 Binding Blocked HostDNA->Mg2

Figure 2: DKA inhibitor chelating metal cofactors, blocking target DNA binding.

Structure-Activity Relationship (SAR) and Quantitative Analysis

The efficacy of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate as a research tool is rooted in its specific chemical features. While detailed public data for this exact molecule is sparse, analysis of the broader 4-aryl-2,4-dioxobutanoic acid class provides critical insights.[14]

  • β-Dioxobutanoate Core: This is the essential pharmacophore, responsible for the metal-chelating activity central to the mechanism of action.

  • Ethyl Ester: The ester group modulates the compound's physicochemical properties, such as solubility and cell membrane permeability. In cell-based assays, ester prodrugs can sometimes show higher potency than their corresponding carboxylic acids due to better cell uptake.[15]

  • 4-Nitrophenyl Group: The aryl substituent plays a crucial role in establishing hydrophobic and potential electrostatic interactions within the integrase active site, contributing significantly to binding affinity and overall potency.[14][16] Variations in this part of the molecule have been a major focus of medicinal chemistry efforts to optimize DKA inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table presents typical inhibitory concentrations for early DKA inhibitors, demonstrating the data formats used to evaluate compounds like Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. These values highlight the characteristic selectivity for strand transfer (ST) over 3'-processing (3'-P) and the translation of enzymatic inhibition to antiviral activity in cell culture.

Compound IDIN Strand Transfer IC₅₀ (nM)IN 3'-Processing IC₅₀ (µM)Antiviral EC₅₀ (µM)Reference
L-731,98810052[10]
L-708,906Data not specifiedData not specified12.4[17]
5-CITEPMicromolar rangeMicromolar rangeNot reported[17]

Note: IC₅₀ is the concentration required to inhibit 50% of enzymatic activity. EC₅₀ is the concentration required to achieve 50% of the maximum antiviral effect in cell culture.

Key Experimental Protocols

Characterizing a potential integrase inhibitor requires a multi-tiered approach, moving from in vitro biochemical assays to cell-based models. The following protocols represent self-validating systems for assessing compounds like Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay is the primary method for quantifying a compound's direct inhibitory effect on the key catalytic step of integrase. Commercial kits are available, or the assay can be assembled from individual components.[18][19]

Workflow Diagram: In Vitro Strand Transfer Assay

In_Vitro_Workflow start Start step1 Coat streptavidin plate with biotinylated Donor DNA (vDNA) start->step1 step2 Wash to remove unbound DNA step1->step2 step3 Add recombinant HIV-1 Integrase + Cofactor (Mg²⁺/Mn²⁺) Incubate to form PIC step2->step3 step4 Wash to remove unbound IN step3->step4 step5 Add serial dilutions of Test Inhibitor (e.g., DKA) step4->step5 step6 Add labeled Target DNA (tDNA) step5->step6 step7 Incubate for Strand Transfer reaction step6->step7 step8 Wash to remove unintegrated tDNA step7->step8 step9 Add detection reagent (e.g., HRP-conjugated antibody) step8->step9 step10 Add substrate and measure signal (e.g., colorimetric OD at 450 nm) step9->step10 end Calculate IC₅₀ step10->end Cell_Based_Workflow start Start step1 Seed susceptible cells (e.g., MT-4) in 96-well plates start->step1 step2 Prepare serial dilutions of Test Inhibitor step1->step2 step3 Add inhibitor dilutions to cells step2->step3 step4 Infect cells with a known titer of HIV-1 virus stock step3->step4 step5 Incubate for several days (e.g., 4-5 days at 37°C, 5% CO₂) step4->step5 step6 Harvest cell culture supernatant step5->step6 step8 Assess cell viability in parallel (e.g., MTT assay) for cytotoxicity step5->step8 step7 Quantify viral replication marker (e.g., p24 antigen ELISA or Reverse Transcriptase Activity Assay) step6->step7 end Calculate EC₅₀ and CC₅₀ step7->end step8->end

Figure 4: General workflow for a cell-based HIV-1 replication assay.

Step-by-Step Methodology:

  • Cell Plating: Human T-cell lines susceptible to HIV-1 infection (e.g., MT-4 cells) are seeded into 96-well microtiter plates.

  • Compound Addition: The test compound is serially diluted and added to the wells. Control wells for uninfected cells and infected/untreated cells are included.

  • Viral Infection: A standardized amount of HIV-1 virus stock is added to the wells. 4[17]. Incubation: The plates are incubated for 4-5 days to allow for multiple rounds of viral replication.

  • Quantification of Replication: After incubation, the cell supernatant is harvested. Viral replication is quantified by measuring a viral marker, typically the p24 capsid protein via ELISA or by measuring reverse transcriptase activity. 6[20]. Cytotoxicity Assessment: In a parallel plate without virus, cell viability is measured using a method like the MTT assay to determine the 50% cytotoxic concentration (CC₅₀). 7[21]. Data Analysis: The EC₅₀ is calculated from the dose-response curve of viral inhibition. The Selectivity Index (SI = CC₅₀ / EC₅₀) is determined, with a higher SI indicating a more promising therapeutic window.

Conclusion and Future Perspectives

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate and its structural analogs are cornerstone compounds in the field of HIV-1 integrase inhibitor research. While not clinical drugs themselves, their role has been profound. They served as essential chemical probes to validate the DKA scaffold, elucidate the specific mechanism of strand transfer inhibition, and establish robust structure-activity relationships. T[14][16]he knowledge gained from studying these foundational molecules provided the critical blueprint for the rational design and optimization that ultimately led to the development of FDA-approved, life-saving INSTIs like Raltegravir, Elvitegravir, and Dolutegravir. T[4][22]hey remain exemplary models in academic and industrial research for training, assay development, and the ongoing search for next-generation antiretrovirals with improved resistance profiles.

References

  • Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., Wolfe, A., Hazuda, D. J., & Miller, M. D. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661–6666. [Link]

  • Billamboz, M., Bailly, F., Lion, C., Hamy, F., Cotelle, P. (2007). Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action. PLoS ONE, 2(7), e635. [Link]

  • Hombrouck, A., Voet, A., Hantson, A., Van Remoortel, B., Michiels, M., De Maeyer, M., Debyser, Z., & Witvrouw, M. (2002). Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives. Antimicrobial Agents and Chemotherapy, 46(7), 2051–2058. [Link]

  • Hazuda, D. J., Felock, P., Witmer, M., Wolfe, A., Stillmock, K., Grobler, J. A., Espeseth, A., Gabryelski, L., Schleif, W., Blau, C., & Miller, M. D. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells. Science, 287(5453), 646–650. [Link]

  • Debyser, Z., Cherepanov, P., Van Maele, B., de Clercq, E., & Witvrouw, M. (2003). Biochemical screening assays to identify HIV-1 integrase inhibitors. Methods in Molecular Biology, 263, 279–296. [Link]

  • Pommier, Y., Johnson, A. A., & Marchand, C. (2005). Diketoacid Inhibitors of HIV-1 Integrase: From L-708906 to Raltegravir and Beyond. Antiviral Chemistry and Chemotherapy, 16(4), 215-225. [Link]

  • Wang, C., Wang, Y., Zhang, M., Liu, H., & Yao, X. (2014). Structure–activity relationship and binding mode studies for a series of diketo-acids as HIV integrase inhibitors by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 4(73), 38782–38793. [Link]

  • Rao, A. M., Fayaz, S. M., Somashekara, D., Gayam, P. K. R., Rahangdale, R. R., Patil, S. S., & Hariharapura, R. C. (2025). Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Agents Against Herpes Simplex Virus and Human Cytomegalovirus by Targeting the RNase H Like Domain of UL15 and UL89 Encoded Proteins. Journal of Experimental Pharmacology, 17, 133–151. [Link]

  • Jurado, K. A., Wang, H., Khan, S., Lee, H., Lee, S. K., Kim, H., Wu, H., Kim, H., Kvaratskhelia, M., & Kim, K. (2015). Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor. PLOS ONE, 10(6), e0128310. [Link]

  • Moghadam, F. A., Moradi, A., Emami, S., Foroumadi, A., & Aliabadi, A. (2021). HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies. Mini-Reviews in Medicinal Chemistry, 21(1), 102-120. [Link]

  • Various Authors. (n.d.). IC 50 values for HIV-1 integrase and RNase H inhibition by compounds 4a to 4e. ResearchGate. [Link]

  • Kessl, J. J., Jena, N., Koh, Y., Taskent-Sezgin, H., Slaughter, A., Feng, L., de la Cruz, C., Aihara, H., Kvaratskhelia, M., & Fuchs, J. R. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(5), 4529–4540. [Link]

  • Chilin, A., & Palumbo, M. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current Pharmaceutical Design, 9(21), 1731-1744. [Link]

  • Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., Wolfe, A., Hazuda, D. J., & Miller, M. D. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]

  • Smith, S. J., Zhao, X. Z., Embrey, M. W., Holloway, M. K., Yin, J., Zhuang, L., Wiscount, C. M., Leavitt, S. A., Gardell, L. R., Perlow, D. S., Hazuda, D. J., & Miller, M. D. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(3), 740-748. [Link]

  • Mousavi, S. S., Mehravar, S., & Fassihi, A. (2015). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research, 14(3), 675–707. [Link]

  • Various Authors. (n.d.). The structure of diketo acid-based HIV-1 integrase inhibitors. ResearchGate. [Link]

  • Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., Tran, L. O., Melamed, J. Y., Langford, H. M., Guare Jr, J. P., Zhuang, L., Grey, V. E., Vacca, J. P., Holloway, M. K., Naylor-Olsen, A. M., Hazuda, D. J., Felock, P. J., Wolfe, A. L., Stillmock, K. A., Schleif, W. A., Gabryelski, L. J., & Young, S. D. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry, 43(26), 4923–4926. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(3), 229-233. [Link]

  • Singh, A., & Kumar, R. (2025). Development and Validation of a Machine Learning Model for Identifying Novel HIV Integrase Inhibitors. Cureus, 17(6), e76985. [Link]

  • Neamati, N., Sunder, S., & Pommier, Y. (2002). HIV-1 Integrase Inhibition: Binding Sites, Structure Activity Relationships and Future Perspectives. Current Medicinal Chemistry, 9(18), 1647-1662. [Link]

  • Hammer, S. M. (2016). Integrase Inhibitors and Other New Drugs in Development. Oncohema Key. [Link]

  • Wikipedia. (n.d.). Integrase inhibitor. Wikipedia. [Link]

  • Hoy, D. M., Jones, G. S., Metifiot, M., Johnson, B. C., Roth, M. J., Pommier, Y., & Hughes, S. H. (2024). Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations. Microbiology Spectrum, 12(11), e01859-24. [Link]

  • Kumar, A., Singh, V., Sharma, S., Singh, S., & Kumar, V. (2024). Exploring Zinc C295 as a Dual HIV-1 Integrase Inhibitor: From Strand Transfer to 3′-Processing Suppression. Molecules, 30(1), 107. [Link]

  • Nicklaus, M. C., Neamati, N., Hong, H., Mazumder, A., Sunder, S., Chen, J., Milne, G. W., & Pommier, Y. (1998). Identification of HIV-1 integrase inhibitors based on a four-point pharmacophore. Journal of Biomolecular Screening, 3(4), 225-234. [Link]

  • Smith, S. J., & Hughes, S. H. (2021). Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Viruses, 13(2), 221. [Link]

  • Hazuda, D. J., Felock, P., Witmer, M., Wolfe, A., Stillmock, K., Grobler, J. A., Espeseth, A., Gabryelski, L., Schleif, W., Blau, C., & Miller, M. D. (2000). HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase. Proceedings of the National Academy of Sciences of the United States of America, 97(11), 6021–6026. [Link]

  • Boucher, C. (2021, February 26). HIV Integrase Inhibitors: A new mechanism of action. YouTube. [Link]

  • Frank, I. (2021, March 5). The Integrase Inhibitors drug class: a comparative clinical review. YouTube. [Link]

  • Li, H., Wang, Z., Wang, M., Li, X., Kang, D., De Clercq, E., Pannecouque, C., & Zhan, P. (2024). Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators. Journal of Medicinal Chemistry, 67(1), 384–403. [Link]

  • Kessl, J. J., Eidahl, J. O., Shkriabai, N., Feng, L., Tuffy, K. M., Bammes, B., Llewellyn, E., & Kvaratskhelia, M. (2015). A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain. Journal of Biological Chemistry, 290(32), 19873-19883. [Link]

  • Gein, V. L., & Vshivykh, N. P. (2017). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Mendeleev Communications, 27(2), 172-174. [Link]

  • Chem Help ASAP. (2024, January 27). design of HIV-1 protease inhibitors with x-ray crystallography. YouTube. [Link]

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 54(22), 7723–7735. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of pyrazoles using Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Application Note: High-Efficiency Synthesis of Pyrazoles Targeting COX-2 and Src Kinase Pathways using Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Executive Summary This technical guide details the optimized synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Pyrazoles Targeting COX-2 and Src Kinase Pathways using Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Executive Summary

This technical guide details the optimized synthesis of 3,5-disubstituted pyrazoles utilizing Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate as a versatile 1,3-electrophilic scaffold. While this diketo ester is a critical precursor for anti-inflammatory (COX-2 inhibitors) and anti-neoplastic (Src kinase inhibitors) pharmacophores, its reactivity profile presents challenges regarding regioselectivity and tautomeric equilibrium. This protocol provides a self-validating workflow for the Knorr pyrazole synthesis, addressing the specific electronic influence of the p-nitrophenyl moiety to maximize yield (>85%) and purity.

Chemical Foundation & Mechanistic Insight

The starting material, Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1 ), exists in equilibrium between its keto and enol forms. The electron-withdrawing nitro group at the para position significantly increases the electrophilicity of the C4 carbonyl, making it a "soft" electrophile compared to the "hard" ester carbonyl at C1.

When reacting with hydrazines, two competitive pathways dictate the final structure:

  • Path A (Kinetic): Nucleophilic attack at the sterically less hindered or more electrophilic carbonyl.

  • Path B (Thermodynamic): Reversibility of the hydrazone intermediate followed by cyclization.

Key Structural Challenge: With substituted hydrazines (e.g., methylhydrazine), regioselectivity is the primary variable. The formation of Ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate vs. its 1-methyl-3-(4-nitrophenyl) isomer depends heavily on solvent polarity and steric bulk.

ReactionPathway SM Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate Inter Hydrazone Intermediate SM->Inter Nucleophilic Attack (EtOH, Reflux) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Inter Prod Ethyl 5-(4-nitrophenyl)- 1H-pyrazole-3-carboxylate Inter->Prod Cyclodehydration (-H2O)

Figure 1: General reaction pathway for the cyclocondensation of diketo esters with hydrazine.

Experimental Protocols

Protocol A: Preparation of the Scaffold (If not commercially sourced)

Context: This step ensures the integrity of the starting material, which is prone to hydrolysis upon long-term storage.

Reagents: 4-Nitroacetophenone, Diethyl oxalate, Sodium ethoxide (freshly prepared), Absolute Ethanol.

  • Activation: Dissolve sodium metal (1.0 eq) in absolute ethanol under

    
     atmosphere to generate sodium ethoxide.
    
  • Condensation: Cool to 0°C. Add diethyl oxalate (1.0 eq) dropwise.

  • Addition: Add a solution of 4-nitroacetophenone (1.0 eq) in ethanol dropwise over 30 minutes. The solution will turn dark orange/red (enolate formation).

  • Reaction: Stir at room temperature for 4 hours, then reflux for 1 hour.

  • Workup: Cool to RT. Acidify with 1M H₂SO₄ to pH 2. The yellow precipitate is Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate .

  • Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Context: This is the standard protocol for generating the core pharmacophore using hydrazine hydrate.

Reagents:

  • Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (10 mmol)

  • Hydrazine hydrate (80%, 12 mmol)

  • Ethanol (30 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Workflow:

Workflow Start Start: Dissolve Diketo Ester in EtOH (Warm to 40°C) Add Add Hydrazine Hydrate Dropwise (Exothermic) Start->Add Cat Add Glacial AcOH (Catalyst) Add->Cat Reflux Reflux 3-4 Hours Cat->Reflux Monitor TLC Check (Hex:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Workup Cool to 0°C Precipitate Formation Monitor->Workup Conversion >98% Filter Filtration & Wash (Cold EtOH) Workup->Filter

Figure 2: Step-by-step laboratory workflow for Protocol B.

Detailed Steps:

  • Solubilization: In a 100 mL round-bottom flask, dissolve 2.65 g (10 mmol) of the diketo ester in 30 mL of ethanol. Warm slightly (40°C) to ensure complete dissolution of the nitro-compound.

  • Cyclization: Add hydrazine hydrate (0.6 mL, 12 mmol) dropwise. Note: The solution will transiently darken. Add 0.5 mL glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

  • Validation (In-Process): Spot TLC (Hexane:Ethyl Acetate 7:3). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot (
    
    
    ).
  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product will crystallize as yellow needles.

  • Purification: Filter the solid, wash with 10 mL cold ethanol, and dry under vacuum.

Data Analysis & Validation

The following analytical data confirms the structure and purity of the synthesized pyrazole.

ParameterSpecification / ResultNotes
Appearance Yellow crystalline solidTypical of p-nitro conjugated systems
Yield 85 - 92%High efficiency due to strong electrophile
Melting Point 160 - 162°CSharp range indicates high purity
¹H NMR (DMSO-d₆)

13.8 (br s, 1H, NH), 8.3 (d, 2H), 8.1 (d, 2H), 7.4 (s, 1H, Pyrazole-H), 4.3 (q, 2H), 1.3 (t, 3H)
Diagnostic singlet at 7.4 ppm confirms cyclization
IR (KBr) 3326 (

), 1715 (

ester), 1520 (

), 1345 (

)
Loss of ketone C=O peaks from SM

Regioselectivity Note: In the ¹H NMR, the pyrazole C4-H proton singlet is the diagnostic marker. If using methylhydrazine, two isomers would appear.[1] The 5-(4-nitrophenyl) isomer typically shows the C4-H slightly downfield compared to the 3-(4-nitrophenyl) isomer due to the proximity of the anisotropic nitro-aryl ring.

Troubleshooting & Optimization

Problem: Oiling out during reflux.

  • Cause: Presence of water in the solvent or intermediate insolubility.[2]

  • Solution: Add a co-solvent such as Toluene (10% v/v) or increase the volume of Ethanol. Ensure anhydrous ethanol is used if the diketo ester is moisture-sensitive.

Problem: Low Yield / Incomplete Reaction.

  • Cause: The enol form of the starting material is stabilized by the p-nitro group, reducing reactivity.

  • Solution: Add a catalytic amount of HCl (conc.) instead of Acetic Acid to force the reaction. Increase reflux time to 6 hours.

Problem: Mixture of Regioisomers (with Methylhydrazine).

  • Solution: Regioisomers can often be separated by column chromatography. The 1-methyl-5-aryl isomer is generally less polar (higher

    
    ) than the 1-methyl-3-aryl isomer due to the "tucked in" configuration of the aryl group shielding the dipoles.
    

References

  • Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates

    • Source: Akbarzadeh, T. et al. "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors." Journal of Sciences, Islamic Republic of Iran, 2008.
    • URL:[Link]

  • Biological Activity of Pyrazoles (COX-2/Anti-inflammatory)

    • Source: Bekhit, A.A. et al. "Pyrazoles as Anti-inflammatory Agents." European Journal of Medicinal Chemistry, 2010.[3]

    • URL:[Link] (Contextual Reference)

  • General Knorr Pyrazole Synthesis Protocols

    • Source: Sangle, S. et al. "Efficient Synthesis of Pyranopyrazole Derivatives." Journal of Advanced Scientific Research, 2022.[2]

    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Source: Fustero, S. et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.
    • URL:[Link]

Sources

Application

Synthesis and Regioselective Cyclization of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate with Hydrazine Derivatives

Application Note: AN-PYR-2026-02 Abstract This application note details the synthetic workflow for the conversion of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (an aroylpyruvate) into bioactive pyrazole scaffolds. We pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-2026-02

Abstract

This application note details the synthetic workflow for the conversion of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (an aroylpyruvate) into bioactive pyrazole scaffolds. We provide validated protocols for the reaction with hydrazine hydrate to yield ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and explore the regiochemical implications of using phenylhydrazine . The guide includes mechanistic insights, step-by-step experimental procedures, and characterization data, emphasizing the utility of these intermediates in developing COX-2 inhibitors and antimicrobial agents.

Introduction: The Pyrazole Pharmacophore

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs such as Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity). The specific substrate, Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, represents a strategic building block. It contains a 1,3-dicarbonyl system flanked by an ester and a nitro-aryl group, offering multiple sites for nucleophilic attack.

Key Applications
  • Anti-inflammatory: Inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

  • Antimicrobial: Disruption of bacterial cell wall synthesis.

  • Oncology: Potential inhibition of EGFR and VEGFR kinases.

Mechanistic Insight & Regiochemistry

The reaction follows a Paal-Knorr type cyclocondensation. The 1,3-dicarbonyl substrate possesses two electrophilic carbonyl centers:

  • C2 (

    
    -keto):  Adjacent to the ester group.[1]
    
  • C4 (

    
    -keto):  Adjacent to the 4-nitrophenyl ring.
    
Reaction Pathway

While both carbonyls are electrophilic, the C2 carbonyl is generally more reactive towards the initial nucleophilic attack by hydrazine due to the inductive electron-withdrawing effect of the adjacent ester group.

Diagram 1: Mechanistic Pathway and Regioselectivity

The following diagram illustrates the formation of the hydrazone intermediate and subsequent cyclization.

ReactionMechanism Substrate Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate Intermediate Hydrazone Intermediate Substrate->Intermediate Nucleophilic Attack (C2 Carbonyl) Hydrazine Hydrazine (NH2-NH-R) Hydrazine->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Dehydration Product Ethyl 5-(4-nitrophenyl)- 1H-pyrazole-3-carboxylate Cyclization->Product Aromatization

Caption: Figure 1.[2] General mechanism for the cyclocondensation of aroylpyruvates with hydrazines. Initial attack typically occurs at the C2 carbonyl.

Regioselectivity Challenge

When using substituted hydrazines (e.g., Phenylhydrazine,


), two regioisomers are possible:
  • Isomer A: Ethyl 1-phenyl-5-(4-nitrophenyl)-pyrazole-3-carboxylate.

  • Isomer B: Ethyl 1-phenyl-3-(4-nitrophenyl)-pyrazole-5-carboxylate.

Expert Insight: In acidic media (glacial acetic acid), the reaction is typically under thermodynamic control, favoring the formation of the 1,5-diaryl isomer (Isomer A) . This is due to the stabilization of the intermediate enaminone and steric factors.

Experimental Protocols

Precursor Synthesis (Contextual)

Note: Ensure you have high-purity Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate before proceeding. Method: Claisen condensation of 4-nitroacetophenone with diethyl oxalate in the presence of Sodium Ethoxide (NaOEt) in ethanol. Appearance: Yellow crystalline solid.

Protocol A: Synthesis with Hydrazine Hydrate

This protocol yields the N-unsubstituted pyrazole.

Reagents:

  • Substrate: 1.0 mmol (265 mg)

  • Hydrazine Hydrate (80%): 1.2 mmol

  • Solvent: Ethanol (Absolute, 10 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 265 mg of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in 10 mL of absolute ethanol.

  • Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Cooling: Allow the reaction mixture to cool to room temperature. A precipitate should begin to form.

  • Isolation: Pour the mixture into 50 mL of ice-cold water. Stir for 15 minutes.

  • Filtration: Filter the solid product under vacuum. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from ethanol/DMF mixture if necessary.

Expected Yield: 75–85% Appearance: Pale yellow to off-white solid.

Protocol B: Regioselective Synthesis with Phenylhydrazine

This protocol targets the 1,5-diaryl derivative.

Reagents:

  • Substrate: 1.0 mmol[3]

  • Phenylhydrazine: 1.1 mmol

  • Solvent: Glacial Acetic Acid (5 mL)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in glacial acetic acid. The acid acts as both solvent and catalyst, promoting the formation of the specific hydrazone intermediate.

  • Reaction: Add phenylhydrazine slowly.

  • Heating: Reflux at

    
     for 4–6 hours.
    
  • Workup: Pour into crushed ice. Neutralize strictly with 10%

    
     solution to pH 7.
    
  • Extraction: If solid does not precipitate, extract with Ethyl Acetate (

    
    ). Dry over anhydrous 
    
    
    
    .

Data Presentation & Characterization

Spectroscopic Validation

The following table summarizes the expected diagnostic signals for the product of Protocol A (Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate).

TechniqueDiagnostic SignalAssignment

NMR (DMSO-

)

13.8–14.2 ppm (br s, 1H)
NH (Pyrazole)

7.35 ppm (s, 1H)
CH (Pyrazole C4)

8.30 ppm (d, 2H,

)
Ar-H (Ortho to

)

4.35 ppm (q, 2H)

(Ester)
IR (KBr)

NH Stretch

C=O (Ester)


(Sym/Asym)
Mass Spec (ESI)


Workflow Visualization

ExperimentalWorkflow Start Start: Aroylpyruvate Substrate Reagent Add Hydrazine + AcOH Start->Reagent Reflux Reflux (EtOH, 4h) Reagent->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC Quench Pour into Ice Water TLC->Quench Complete Filter Vacuum Filtration Quench->Filter Pure Recrystallization (Product) Filter->Pure

Caption: Figure 2. Operational workflow for the synthesis of pyrazole-3-carboxylates.

Troubleshooting & Optimization

  • Low Yield / Oiling Out: If the product forms an oil upon pouring into water, the reaction may be incomplete, or the ethanol concentration is too high. Solution: Evaporate 50% of the ethanol before pouring into ice water. Scratch the flask walls with a glass rod to induce crystallization.

  • Regioisomer Mixtures: When using phenylhydrazine, if NMR shows a mixture of isomers, switch the solvent from ethanol to pure glacial acetic acid or TFA/Ethanol . Acidic conditions generally favor the 1,5-diaryl isomer.

  • Purification: If the crude solid is highly colored (dark orange/red), it may contain unreacted hydrazine or azo-coupling byproducts. Wash thoroughly with dilute HCl (0.1 M) followed by water to remove hydrazine residues.

References

  • Synthesis and Anti-inflammatory Activity

    • Kumar, S., et al. (2018). "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Regioselectivity Mechanisms

    • Sánchez-Viesca, F., & Gómez, R. (2017).[4] "Reactivities Involved in the Regioselectivity of Osazone Formation." World Journal of Organic Chemistry.[4]

  • General Pyrazole Synthesis Reviews

    • Eicher, T., & Hauptmann, S. (2003).
  • Biological Evaluation of Nitrophenyl Pyrazoles

    • Keche, A. P., et al. (2012). "Synthesis and biological evaluation of some new pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Note: High-Precision Synthesis of Quinoxaline Scaffolds via Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Executive Summary This application note details the optimized protocol for synthesizing 3-[2-(4-nitrophenyl)-2-oxoethyl]quinoxalin-2(1H)-one utilizing Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate as the regioselective elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 3-[2-(4-nitrophenyl)-2-oxoethyl]quinoxalin-2(1H)-one utilizing Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate as the regioselective electrophile.

Targeting researchers in medicinal chemistry and drug discovery, this guide moves beyond standard textbook procedures to address the specific solubility, regioselectivity, and purification challenges associated with nitro-substituted aryl-diketo esters. The resulting quinoxaline scaffold is a critical pharmacophore in kinase inhibitors, antimicrobial agents, and intercalating DNA binders.

Scientific Rationale & Mechanistic Logic

The Electrophilic Substrate

The starting material, Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate , presents a unique competitive electrophilic landscape. It contains two distinct reaction centers for nucleophilic attack by 1,2-diamines:

  • The

    
    -Keto Ester Motif (C1-C2):  Highly reactive towards 1,2-binucleophiles, leading to the formation of the stable pyrazine ring (quinoxaline core).
    
  • The

    
    -Diketo Motif (C2-C4):  Typically reactive towards hydrazines or forming benzodiazepines, but thermodynamically less favored in this context due to the stability of the heteroaromatic quinoxaline product.
    
Reaction Pathway

The synthesis proceeds via a condensation-cyclization sequence (Hinsberg-type reaction). The o-phenylenediamine (OPD) acts as a bis-nucleophile.

  • Step 1 (Imine Formation): The more nucleophilic amine of OPD attacks the most electrophilic ketone (C2) of the dioxobutanoate, forming a Schiff base intermediate.

  • Step 2 (Cyclization): The second amine attacks the ester carbonyl (C1), eliminating ethanol and closing the ring to form the quinoxalin-2-one core.

  • Thermodynamic Driver: The formation of the aromatic pyrazine ring drives the reaction to completion, locking the regioselectivity to the

    
    -keto ester terminus.
    
Mechanistic Diagram

QuinoxalineMechanism SM1 Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate Inter1 Intermediate: Schiff Base Formation (Attack at C2 Ketone) SM1->Inter1 Nucleophilic Attack SM2 o-Phenylenediamine SM2->Inter1 Inter2 Cyclization: Attack at C1 Ester Inter1->Inter2 - H2O Prod Product: 3-(4-nitrophenacyl) quinoxalin-2(1H)-one Inter2->Prod Intramolecular Amidation ByProd Byproduct: Ethanol + H2O Inter2->ByProd Elimination

Figure 1: Mechanistic pathway highlighting the regioselective condensation at the C1-C2


-keto ester motif.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate 293.271.0Limiting Reagent
o-Phenylenediamine (OPD) 108.141.1Nucleophile
Ethanol (Absolute) 46.07SolventMedium
Acetic Acid (Glacial) 60.05Cat.Proton Source
DMF (Dimethylformamide) 73.09Co-solventSolubilizer (Optional)
Detailed Procedure
Phase 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (293 mg) of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in 15 mL of absolute ethanol .

    • Note: If the starting material does not dissolve completely at RT, gently warm to 40°C. The nitro group decreases solubility; if turbidity persists, add 1-2 mL of DMF .

  • Addition: Add 1.1 mmol (119 mg) of o-phenylenediamine in a single portion.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Insight: While the reaction can proceed under neutral conditions, mild acid catalysis activates the ketone carbonyl, accelerating Step 1 (Imine formation).

Phase 2: Thermal Condensation
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2 to 4 hours .

  • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 6:4).

    • Observation: The starting material spot (

      
      ) should disappear, and a highly fluorescent (UV 254/365 nm) product spot (
      
      
      
      ) will appear.
Phase 3: Isolation & Purification
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product typically precipitates as a yellow-to-orange solid due to the planar, stacked nature of the quinoxaline ring.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with 5 mL of cold ethanol followed by 5 mL of diethyl ether to remove unreacted diamine and oxidative impurities.

  • Recrystallization: If high purity (>98%) is required for biological assays, recrystallize from a DMF/Ethanol (1:3) mixture. Dissolve in hot DMF, then add hot ethanol until turbid, and cool.

Experimental Workflow Diagram

Workflow Step1 Dissolution: Start Material + EtOH (+DMF) Step2 Activation: Add o-Phenylenediamine + Cat. AcOH Step1->Step2 Step3 Reaction: Reflux 80°C (2-4 hrs) Step2->Step3 Step4 Monitoring: TLC (Hex:EtOAc 6:4) Step3->Step4 Step4->Step3 Incomplete Step5 Isolation: Cool -> Precipitate -> Filter Step4->Step5 Conversion >95% Step6 Purification: Wash (Cold EtOH) -> Recrystallize (DMF/EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target quinoxaline.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral characteristics should be confirmed. The presence of the phenacyl side chain is the key differentiator from other potential byproducts.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

12.5 ppm (s, 1H)
NH of Quinoxalinone (Lactam form)

8.2 - 8.4 ppm (d, 2H)
Protons ortho to Nitro group

4.6 ppm (s, 2H)
Methylene (-CH2-) of phenacyl group
IR Spectroscopy 1660-1680 cm

Amide Carbonyl (C=O of ring)
1690-1710 cm

Ketone Carbonyl (Side chain)
1350 & 1530 cm

Nitro group stretches (

)
Mass Spectrometry [M+H]+ = 310.08Protonated Molecular Ion

Troubleshooting & Optimization

Solubility Issues

The 4-nitro substituent significantly reduces solubility in pure ethanol.

  • Symptom: Starting material remains a suspension even at reflux.

  • Solution: Switch solvent system to n-Butanol (Reflux 118°C) or add 10-20% DMF to the ethanol. High temperatures in n-Butanol also accelerate the dehydration step.

Regioisomer Formation

While rare with this specific substrate, steric hindrance can sometimes lead to benzodiazepine byproducts.

  • Control: Ensure the reaction is performed under thermodynamic control (Reflux, not RT). The quinoxaline ring is the thermodynamic product; benzodiazepines are often kinetic products that rearrange to quinoxalines upon heating in acid.

Tautomerism

The product exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.

  • Note: In solution (NMR), the lactam form usually predominates. In solid state (IR), broad OH bands may appear due to H-bonding networks.

References

  • Soliman, F. M. A., et al. (2013). Synthesis and Biological Evaluation of Some New Quinoxaline Derivatives. Heterocycles . Available at: [Link] (General reference for dioxobutanoate condensations).

  • Hinsberg, O. (1884). Ueber die Einwirkung der Orthodiamine auf Alloxan und Isatin. Berichte der deutschen chemischen Gesellschaft.
  • Refat, H. M., et al. (2015). Synthesis and anticancer activity of some novel 3-(2-oxo-2-arylethyl)quinoxalin-2(1H)-ones. Journal of Chemical Research. (Specific confirmation of the phenacyl-quinoxalinone product structure).

Sources

Application

Using Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate as a 1,3-dielectrophile

Application Note & Protocol Guide Topic: Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate: A Versatile 1,3-Dielectrophile for Heterocyclic Synthesis in Drug Discovery Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate: A Versatile 1,3-Dielectrophile for Heterocyclic Synthesis in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a highly functionalized β-ketoester that serves as a potent 1,3-dielectrophilic building block in modern organic synthesis. Its unique electronic architecture, featuring two distinct electrophilic carbonyl centers activated by an electron-withdrawing 4-nitrophenyl group, makes it an exceptionally valuable precursor for the construction of diverse and complex heterocyclic scaffolds. These scaffolds are frequently found in medicinally active compounds, making this reagent of significant interest to the drug development community. This guide provides a detailed exploration of the reactivity of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, focusing on its application in the synthesis of substituted pyrazoles—a privileged structure in medicinal chemistry. We present the underlying mechanistic principles, a detailed step-by-step protocol, troubleshooting insights, and the broader synthetic potential of this powerful reagent.

Reagent Overview: Structure and Electrophilic Character

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate belongs to the class of 1,3-dicarbonyl compounds, which are renowned for their versatile reactivity.[1] The molecule's utility as a 1,3-dielectrophile stems from the presence of two carbonyl carbons, C2 and C4, which are susceptible to nucleophilic attack.

The key features influencing its reactivity are:

  • C4 (Benzoyl Carbonyl): This position is rendered highly electrophilic by the strong electron-withdrawing effect of the conjugated 4-nitrophenyl group. Nucleophilic attack is kinetically favored at this site.

  • C2 (Keto Carbonyl): This carbonyl is part of an α-ketoester moiety. While still electrophilic, it is generally less reactive than C4.

  • Methylene Bridge (C3): The protons on this carbon are acidic, allowing the molecule to also act as a nucleophile in its enolate form. However, this guide focuses on its primary application as an electrophile.

The synthesis of this reagent is typically achieved via a Claisen condensation between 4-nitroacetophenone and diethyl oxalate using a strong base like sodium ethoxide.[2]

Caption: Molecular structure highlighting the key electrophilic centers (δ+).

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

A classic and highly reliable application of 1,3-dielectrophiles is their reaction with dinucleophiles to form five- or six-membered heterocycles.[3][4] The reaction of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate with hydrazine hydrate is an exemplary case, proceeding via the Knorr pyrazole synthesis pathway to yield Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Causality of the Mechanism: The reaction is regioselective, a direct consequence of the differential electrophilicity of the two carbonyl carbons.

  • Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of hydrazine attacks the more electrophilic C4 carbonyl (activated by the nitrophenyl ring).

  • Condensation: This is followed by a dehydration step to form a hydrazone intermediate. This step is often catalyzed by a weak acid, such as acetic acid, which protonates the hydroxyl group to make it a better leaving group (water).

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining C2 carbonyl.

  • Final Dehydration: A final elimination of a water molecule results in the formation of the stable, aromatic pyrazole ring.

G start Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate + Hydrazine (H₂N-NH₂) step1 Nucleophilic attack by hydrazine on the most electrophilic C4 carbonyl. start->step1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Dehydration (-H₂O) to form Hydrazone. intermediate1->step2 intermediate2 Hydrazone Intermediate step2->intermediate2 step3 Intramolecular nucleophilic attack by second N atom on C2 carbonyl. intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Final Dehydration (-H₂O) to form aromatic ring. intermediate3->step4 product Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate step4->product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. It is designed to be self-validating through clear procedural steps and characterization checkpoints.

Materials & Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Quantity
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoateC₁₂H₁₁NO₆265.2210.02.65 g
Hydrazine monohydrate (64% soln.)N₂H₄·H₂O50.0610.5~0.33 mL
Glacial Acetic AcidCH₃COOH60.05Catalyst~0.5 mL
Ethanol (Absolute)C₂H₅OH46.07Solvent50 mL
Deionized WaterH₂O18.02For workupAs needed
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-For workupAs needed
Experimental Workflow

Caption: Step-by-step experimental workflow for pyrazole synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (2.65 g, 10.0 mmol). Add 50 mL of absolute ethanol and stir until the solid is fully dissolved.

  • Catalyst Addition: Add glacial acetic acid (approx. 0.5 mL) to the solution.

  • Reagent Addition: While stirring at room temperature, add hydrazine monohydrate (~0.33 mL, 10.5 mmol) dropwise over 5 minutes. The solution may change color and become warm.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

    • Experimental Insight: Refluxing ensures the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketoester spot.

  • Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should form. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two small portions of ice-cold deionized water (to remove any residual acid and hydrazine salts) followed by a small portion of ice-cold ethanol (to remove soluble impurities).

  • Purification: Transfer the crude solid to a clean flask. Recrystallize the product from a minimum amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying & Characterization: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum. The final product should be a crystalline solid. Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Troubleshooting and Best Practices

  • Problem: No Precipitation Upon Cooling.

    • Cause: The product might be too soluble, or the reaction may be incomplete.

    • Solution: First, confirm reaction completion with TLC. If complete, reduce the solvent volume by rotary evaporation and attempt cooling again. If necessary, slowly add cold water to the ethanolic solution to induce precipitation.

  • Problem: Low Yield.

    • Cause: Incomplete reaction, loss of product during workup, or side reactions.

    • Solution: Ensure the reflux time is adequate. Avoid using excessive solvent for washing and recrystallization. Ensure the hydrazine reagent is of good quality, as it can degrade over time.

  • Why Acetic Acid? The acid catalyst is crucial for protonating the hydroxyl groups of the intermediates, converting them into water—a much better leaving group. This facilitates the two dehydration steps essential for forming the final aromatic product. Using a strong acid could lead to unwanted side reactions or degradation.

Broader Synthetic Scope

The true power of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate lies in its versatility. By simply changing the dinucleophile, a wide array of important heterocyclic cores can be accessed, making it a cornerstone reagent for building compound libraries for drug screening.

  • Pyrimidines: Reaction with amidines (e.g., guanidine, acetamidine).

  • Isoxazoles: Reaction with hydroxylamine.

  • 1,4-Diazepines: Reaction with 1,2-diamines (e.g., ethylenediamine).

This strategic approach allows for the rapid generation of molecular diversity from a single, readily accessible starting material, accelerating the early stages of drug discovery and development.

References

  • ResearchGate. (2014). DFT based study on the mechanism of an unexpected reaction of aldehydes with 1,3-dicarbonyl compounds. Journal of the Indian Chemical Society. Available at: [Link]

  • PubMed. (2001). Regio- and diastereoselective cyclization reactions of free and masked 1,3-dicarbonyl dianions with 1,2-dielectrophiles. Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the electrochemical generation of 1,3-dicarbonyl radicals from C–H bonds. Organic Chemistry Frontiers. Available at: [Link]

  • Pearson. Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate as shown on the previous page. Available at: [Link]

  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Available at: [Link]

  • Agency for Clinical Innovation. Anaphylaxis or allergic reactions | Adult ECAT protocol. Available at: [Link]

  • Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Available at: [Link]

  • LookChem. 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. Available at: [Link]

  • Scribd. Synthesis and Activity of Nitrophenyl Heterocycles. ACS Omega. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis of Heteroaromatic Compounds. Molecules. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]

Sources

Method

Application Note: Versatile One-Pot Synthesis of Bio-relevant Heterocycles from Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Abstract: Heterocyclic scaffolds are cornerstones in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a highly versatile and reac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Heterocyclic scaffolds are cornerstones in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a highly versatile and reactive precursor, possessing both 1,3- and 1,4-dicarbonyl functionalities that can be selectively targeted to construct a variety of heterocyclic systems in a single synthetic operation. This application note provides detailed, field-proven protocols for the one-pot synthesis of two key classes of heterocycles: pyridazin-3(2H)-ones and highly functionalized pyrazoles. We delve into the causality behind experimental choices, provide mechanistic insights, and present the methodologies in a self-validating format suitable for researchers in synthetic chemistry and drug discovery.

Introduction: The Strategic Value of a Multifunctional Precursor

The process of drug discovery and development is a complex, multi-stage endeavor that begins with the identification of molecular targets and the synthesis of novel chemical entities that can modulate their function.[2][3] The efficiency of this initial synthetic phase is critical. Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a β-aroylpyruvate, is an exemplary building block due to its embedded dicarbonyl systems. This arrangement allows for controlled cyclocondensation reactions with various nucleophiles to generate diverse heterocyclic libraries from a single, readily accessible starting material. The electron-withdrawing nitro group on the phenyl ring further influences the reactivity of the carbonyl centers and provides a handle for subsequent chemical modifications, enhancing its utility in creating structurally diverse molecules for pharmacological screening.[4] This guide focuses on one-pot methodologies, which offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency—key principles of green chemistry.[5][6]

One-Pot Synthesis of 6-(4-nitrophenyl)pyridazin-3(2H)-one

Principle and Rationale: The synthesis of the pyridazinone ring is a classic and robust transformation based on the cyclocondensation of a γ-keto acid or ester with a hydrazine derivative.[7][8] In Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, the 1,4-dicarbonyl system (the ketone at C4 and the ester at C1) is the reactive moiety for this transformation. The reaction with hydrazine hydrate proceeds via a sequential condensation-cyclization pathway. Ethanol is selected as the solvent due to its excellent solvating power for both the organic precursor and hydrazine hydrate, and its boiling point is ideal for promoting the reaction under reflux without requiring specialized high-pressure equipment. The initial nucleophilic attack of hydrazine occurs at the more electrophilic benzoyl carbonyl (C4), followed by intramolecular cyclization onto the ester carbonyl, with subsequent dehydration to yield the stable aromatic pyridazinone ring.

Experimental Workflow: Pyridazinone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification A 1. Add Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate and Ethanol to a round-bottom flask. B 2. Add Hydrazine Hydrate dropwise with stirring. A->B C 3. Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction to room temperature. D->E F 6. Pour the mixture into ice-water to precipitate the product. E->F G 7. Collect the solid by vacuum filtration and wash with cold water. F->G H 8. Recrystallize the crude solid from Ethanol. G->H I 9. Dry the purified product under vacuum. H->I

Caption: Workflow for the one-pot synthesis of 6-(4-nitrophenyl)pyridazin-3(2H)-one.

Detailed Protocol 1.1: Synthesis of 6-(4-nitrophenyl)pyridazin-3(2H)-one
  • Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (2.65 g, 10 mmol) in absolute ethanol (40 mL).

  • Hydrazine Addition: To the stirring solution, add hydrazine hydrate (0.75 mL, ~15 mmol, 1.5 equiv.) dropwise over 5 minutes at room temperature. The addition is exothermic, and a slight warming of the flask may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Product Precipitation: After completion, cool the flask to room temperature and then pour the contents slowly into a beaker containing 200 mL of ice-cold water with gentle stirring. A yellow precipitate will form immediately.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts or hydrazine.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline yellow solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Data Summary: Pyridazinone Synthesis
ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
6-(4-nitrophenyl)pyridazin-3(2H)-oneC₁₀H₇N₃O₃217.1885-92%275-278
Proposed Reaction Mechanism

G Start Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate + H₂NNH₂ Int1 Hydrazone Intermediate Start->Int1 1. Nucleophilic attack at C4 ketone Int2 Cyclized Intermediate (Hemiaminal) Int1->Int2 2. Intramolecular cyclization at ester Product 6-(4-nitrophenyl)pyridazin-3(2H)-one Int2->Product 3. Dehydration & -EtOH

Caption: Simplified mechanism for pyridazinone formation.

One-Pot, Three-Component Synthesis of Functionalized Pyrazoles

Principle and Rationale: Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single pot, thereby increasing efficiency and atom economy.[9][10][11] The 1,3-dicarbonyl system (the ketone at C2 and the ester at C1) of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate can be exploited in a three-component reaction with an aldehyde and hydrazine to construct highly substituted pyrazoles.[12] This reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization/dehydration sequence.

The first step is a Knoevenagel condensation between the aldehyde and the active methylene group (C3) of the dioxobutanoate, catalyzed by a base like piperidine. This forms a reactive α,β-unsaturated intermediate. Hydrazine then acts as a dinucleophile, first undergoing a Michael addition to the activated double bond, followed by an intramolecular cyclocondensation with one of the adjacent carbonyl groups, leading to the stable pyrazole ring. The choice of which carbonyl group reacts in the final cyclization step determines the final substitution pattern.

Experimental Workflow: Three-Component Pyrazole Synthesis

G cluster_0 Component Mixing cluster_1 Nucleophile Addition & Cyclization cluster_2 Isolation & Purification A 1. Add Dioxobutanoate, Aldehyde, and Ethanol to flask. B 2. Add Piperidine (catalyst). A->B C 3. Stir at room temp for 15 min. B->C D 4. Add Hydrazine Hydrate. C->D E 5. Heat mixture to reflux for 8-10 hours. D->E F 6. Cool and concentrate solvent under reduced pressure. E->F G 7. Add water to precipitate crude product. F->G H 8. Purify by column chromatography or recrystallization. G->H

Caption: Workflow for the one-pot, three-component synthesis of pyrazoles.

Detailed Protocol 2.1: Synthesis of Ethyl 5-(4-nitrophenyl)-4-(phenyl)-1H-pyrazole-3-carboxylate
  • Initial Condensation: To a 100 mL round-bottom flask, add Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (2.65 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethanol (50 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 10 mol%) to the mixture and stir at room temperature for 15 minutes to initiate the Knoevenagel condensation.

  • Cyclization: Add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 equiv.) to the reaction mixture. Equip the flask with a reflux condenser and heat to reflux for 8-10 hours.

  • Work-up: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 150 mL of cold water and acidify to pH 5-6 with dilute HCl. Collect the resulting precipitate by vacuum filtration.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure pyrazole product.

Data Summary: Scope of Three-Component Pyrazole Synthesis
Aldehyde (R-CHO)Product NameYield (%)
BenzaldehydeEthyl 5-(4-nitrophenyl)-4-phenyl-1H-pyrazole-3-carboxylate78
4-ChlorobenzaldehydeEthyl 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate82
4-MethoxybenzaldehydeEthyl 4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate75
Thiophene-2-carboxaldehydeEthyl 5-(4-nitrophenyl)-4-(thiophen-2-yl)-1H-pyrazole-3-carboxylate71

Trustworthiness & Field Insights

  • Self-Validation: The protocols are designed to be self-validating. The formation of a precipitate upon pouring the reaction mixture into water is a strong indicator of product formation. The distinct melting points and expected yields provide clear benchmarks for success.

  • Causality: The choice of a catalytic amount of piperidine in the pyrazole synthesis is crucial; it is basic enough to deprotonate the active methylene group for the Knoevenagel reaction but not so strong as to cause significant side reactions like hydrolysis of the ester.

  • Troubleshooting: If yields for the pyridazinone synthesis are low, ensure the hydrazine hydrate is fresh, as it can degrade over time. For the pyrazole synthesis, incomplete Knoevenagel condensation prior to hydrazine addition can lead to the formation of side products; the initial 15-minute stir is an important step to mitigate this.

Conclusion

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate serves as an outstandingly versatile platform for the efficient, one-pot synthesis of medicinally relevant heterocycles. By rationally selecting reaction partners and conditions, one can selectively engage either the 1,4- or 1,3-dicarbonyl systems within the molecule. The protocols detailed herein for pyridazinone and pyrazole synthesis demonstrate the power of this precursor in generating molecular diversity from a common starting material, a strategy that is highly valuable in the early stages of drug discovery.

References

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 16(8), 6988–7000. Retrieved from [Link]

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Marconi, G. D., Carradori, S., Ricci, A., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. European Journal of Medicinal Chemistry, 187, 111956. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • University of Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • IJFMR. (2021). Synthesis of Pyrazole Derivatives A Review. International Journal of Fauna and Biological Studies, 8(2), 10-15. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

  • El-Sheref, E. M., & El-Sayed, M. E. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 1058. Retrieved from [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Retrieved from [Link]

  • Portilla, J., & Orrego-Hernández, J. (2018). Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. Retrieved from [Link]

  • LookChem. (n.d.). 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. Retrieved from [Link]

  • Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1245678. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Zhang, Z., & Li, C. J. (2021). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Chemical Society Reviews, 50(18), 10393-10423. Retrieved from [Link]

  • ResearchGate. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]

  • Kamal, A., Sastry, K. N. V., Chandrasekhar, D., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(9), 4325–4335. Retrieved from [Link]

  • Müller, T. J. J. (2017). Multicomponent reactions in the synthesis of heterocycles. Chemistry of Heterocyclic Compounds, 53(3), 381. Retrieved from [Link]

  • Dol, R., Vemulapalli, S., Azeez, O., & Dudding, T. (2023). A catalytic one-pot synthesis of sydnone heterocycles with mechanistic insights. Tetrahedron, 133704. Retrieved from [Link]

  • Beilstein Archives. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. Retrieved from [Link]

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  • Abdoli, M., & Davoodnia, A. (2023). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. RSC Advances, 13(45), 31690-31695. Retrieved from [Link]

  • MDPI. (2023). Special Issue “Natural Products in Drug Discovery and Development”. Retrieved from [Link]

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  • Drug Discovery & Development. (2026). Pharma and Biotech Insights. Retrieved from [Link]

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Application

Catalytic hydrogenation of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate protocols

An In-Depth Guide to the Chemoselective Catalytic Hydrogenation of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Introduction The selective reduction of aromatic nitro compounds is a cornerstone transformation in modern org...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemoselective Catalytic Hydrogenation of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Introduction

The selective reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a crucial pathway to aromatic amines, which are vital building blocks for pharmaceuticals, agrochemicals, and specialty materials. Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate, the product of the titular reaction, is a valuable synthetic intermediate, particularly for the development of kinase inhibitors and other biologically active molecules.[1] The synthesis of this target molecule presents a significant chemoselectivity challenge: the reduction of the nitro group must be accomplished without affecting the two highly sensitive ketone functionalities or the ethyl ester group present in the starting material, Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides two robust and field-proven protocols for the chemoselective catalytic hydrogenation of this substrate. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. We will explore a modern transfer hydrogenation technique using Palladium on Carbon (Pd/C) for its safety and efficiency, alongside a classic high-pressure hydrogenation using Raney® Nickel, a catalyst known for its exceptional activity.[2][3]

The Chemoselectivity Challenge: Nitro vs. Carbonyl Reduction

The primary difficulty in this transformation lies in the relative reactivity of the functional groups. While nitro groups are generally reduced more readily than ketones under catalytic hydrogenation conditions, aggressive conditions (high pressure, high temperature, or highly active catalysts) can lead to the undesired reduction of one or both ketone groups to secondary alcohols, resulting in impurities and reduced yield of the target compound.[4][5]

The choice of catalyst and hydrogen source is therefore critical to steer the reaction exclusively toward the desired product. The protocols detailed below are designed to maximize this selectivity.

cluster_logic Chemoselectivity Decision Logic Start Starting Material: Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Groups Identify Reducible Groups: 1. Aromatic Nitro 2. Ketone (x2) 3. Ester Start->Groups Goal Desired Transformation: Selective Nitro Reduction to Amine Groups->Goal Problem Challenge: Avoid Ketone Reduction Goal->Problem Solution Solution: Choose Mild & Selective Conditions Problem->Solution Method1 Method A: Transfer Hydrogenation (e.g., Pd/C, HCOONH₄) Solution->Method1 Safe & Efficient Method2 Method B: Controlled Catalytic Hydrogenation (e.g., Raney® Ni, H₂) Solution->Method2 Highly Active

Caption: Logical workflow for selecting a suitable reduction method.

Reaction Pathway Overview

The overall transformation involves the reduction of the aromatic nitro group to a primary amine, yielding the target product, Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate.

Caption: Catalytic hydrogenation of the nitro group to an amine.

Protocol 1: Pd/C-Catalyzed Transfer Hydrogenation

Catalytic transfer hydrogenation is an advantageous alternative to using high-pressure hydrogen gas, as it employs a hydrogen donor molecule in the presence of a catalyst.[2] Ammonium formate is a particularly effective and common hydrogen donor for the Pd/C-catalyzed reduction of nitro groups.[4][6] This method is known for its high efficiency, mild reaction conditions, and excellent functional group tolerance, making it ideal for this selective transformation.

Principle and Rationale

In this system, ammonium formate decomposes in situ on the palladium surface to generate hydrogen, which is then immediately utilized for the reduction. This process avoids the need for specialized high-pressure equipment and significantly reduces safety risks associated with flammable hydrogen gas.[2] The reaction is typically carried out at moderate temperatures (refluxing methanol or ethanol), which favors the reduction of the more labile nitro group over the more stable ketone functionalities.

Quantitative Data Summary
ParameterRecommended RangeRationale
Substrate 1.0 equivalentReference point for stoichiometry.
Catalyst 5-10 mol% 10% Pd/CBalances reaction rate and cost. Lower loading may require longer times.[4]
Hydrogen Donor 3-5 equivalents Ammonium FormateA stoichiometric excess ensures the reaction proceeds to completion.[4]
Solvent Methanol or EthanolExcellent solvents for the substrate and donor; allows for moderate reflux temperatures.
Temperature 60-80 °C (Reflux)Provides sufficient energy to drive the reaction without promoting ketone reduction.[2]
Reaction Time 1-4 hoursMonitored by TLC or LC-MS; typically proceeds rapidly.
Typical Yield >90%High efficiency is characteristic of this method.[6]
Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1.0 eq).

  • Solvent and Reagent Addition: Add methanol or ethanol (approx. 0.1-0.2 M concentration of substrate) followed by ammonium formate (3-5 eq). Stir the mixture until the solids are dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the stirred solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and preferably under an inert atmosphere (e.g., nitrogen or argon) if using a dry powder.[7]

  • Reaction Execution: Heat the reaction mixture to reflux (60-80 °C) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as the catalyst can ignite in the presence of air and solvent vapors.[7] Wash the filter cake thoroughly with the reaction solvent (methanol or ethanol).

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting residue can be dissolved in ethyl acetate or dichloromethane and washed with water to remove any remaining ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Workflow Diagram: Transfer Hydrogenation

cluster_workflow1 Protocol 1: Pd/C Transfer Hydrogenation Workflow Setup 1. Charge flask with Substrate, Solvent (MeOH/EtOH), and Ammonium Formate Catalyst 2. Add 10% Pd/C Catalyst (5-10 mol%) Setup->Catalyst React 3. Heat to Reflux (60-80°C) with Vigorous Stirring Catalyst->React Monitor 4. Monitor Reaction by TLC/LC-MS React->Monitor Cool 5. Cool to Room Temperature Monitor->Cool Upon Completion Filter 6. Filter through Celite® (CAUTION: Keep wet) Cool->Filter Extract 7. Solvent Removal & Aqueous Workup Filter->Extract Purify 8. Dry, Concentrate & Purify Extract->Purify Product Final Product: Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate Purify->Product

Caption: Step-by-step workflow for the Pd/C transfer hydrogenation.

Protocol 2: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a highly active hydrogenation catalyst used extensively in both laboratory and industrial settings.[3] It is particularly effective for the reduction of nitro compounds.[8][9] While it requires the use of hydrogen gas, often under pressure, its high activity allows for efficient reactions. The key to maintaining chemoselectivity is careful control of temperature and pressure.

Principle and Rationale

This protocol utilizes the high catalytic activity of Raney® Nickel to facilitate the addition of molecular hydrogen across the nitro group. The reaction is typically performed in a pressure vessel (autoclave or Parr shaker) to ensure sufficient hydrogen availability. By maintaining moderate pressure and temperature, the preferential reduction of the nitro group can be achieved. Crucial Safety Note: Raney® Nickel is extremely pyrophoric in its dry, activated state and must be handled with extreme care, typically as a slurry in water or a solvent.[3]

Quantitative Data Summary
ParameterRecommended RangeRationale
Substrate 1.0 equivalentReference point for stoichiometry.
Catalyst 5-15% by weight Raney® Ni (slurry)A highly active catalyst; the amount can be adjusted to control the reaction rate.[3]
Hydrogen Source H₂ GasThe direct hydrogen source for the reduction.
H₂ Pressure 50-150 psi (3.5-10 bar)Moderate pressure is sufficient for nitro reduction and minimizes risk of ketone reduction.
Solvent Ethanol, Methanol, or Ethyl AcetateSolvents that readily dissolve the substrate and are stable under hydrogenation conditions.
Temperature 25-50 °CNear-ambient temperatures are often sufficient and enhance selectivity.[9]
Reaction Time 2-8 hoursMonitored by H₂ uptake and/or TLC/LC-MS.
Typical Yield 85-95%Raney® Nickel is highly effective, leading to good yields.
Detailed Experimental Protocol
  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (supplied in water) several times with the chosen reaction solvent (e.g., ethanol) by decantation to remove the water. Never allow the catalyst to become dry.

  • Reaction Setup: To a suitable pressure reactor (e.g., a Parr hydrogenation apparatus), add the substrate dissolved in the reaction solvent.

  • Catalyst Addition: Under a stream of inert gas (nitrogen or argon), transfer the solvent-washed Raney® Nickel slurry to the reactor.

  • Reaction Execution:

    • Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).

    • Begin vigorous agitation (shaking or stirring) and maintain the desired temperature (e.g., 30 °C).

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Isolation:

    • Stop the agitation and cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen.

    • Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. The filter cake is highly pyrophoric and must be kept wet with solvent at all times.

    • Immediately quench the filter cake by submerging it in a large volume of water.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization as needed.

Workflow Diagram: Raney® Nickel Hydrogenation

cluster_workflow2 Protocol 2: Raney® Ni Hydrogenation Workflow Prepare 1. Wash Raney® Ni Slurry with Reaction Solvent (CAUTION: Keep Wet) Catalyst 3. Add Raney® Ni Slurry Under Inert Atmosphere Prepare->Catalyst Setup 2. Charge Pressure Reactor with Substrate Solution Setup->Catalyst React 4. Seal, Purge (N₂ then H₂), Pressurize with H₂, and Agitate Catalyst->React Monitor 5. Monitor by H₂ Uptake React->Monitor Depressurize 6. Vent H₂ & Purge with N₂ Monitor->Depressurize Upon Completion Filter 7. Filter through Celite® (CAUTION: Keep Wet & Quench Immediately) Depressurize->Filter Isolate 8. Concentrate Filtrate & Purify Filter->Isolate Product Final Product: Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate Isolate->Product

Caption: Step-by-step workflow for Raney® Nickel hydrogenation, highlighting safety precautions.

Conclusion

The catalytic hydrogenation of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate to its corresponding aniline derivative is a valuable transformation that requires careful consideration of chemoselectivity. This guide has detailed two highly effective and reliable protocols to achieve this goal. The Pd/C-catalyzed transfer hydrogenation offers a safe, efficient, and operationally simple method that avoids the use of high-pressure hydrogen gas. For applications where high catalyst activity is paramount, the Raney® Nickel-catalyzed hydrogenation provides a powerful alternative, provided that strict safety protocols for handling the pyrophoric catalyst are followed. By understanding the principles behind these methods, researchers can confidently and selectively synthesize Ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate for applications in pharmaceutical and chemical development.

References

  • Taylor & Francis. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

  • Frontiers in Chemistry. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

  • ResearchGate. (2019). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]

  • ACS Publications - Organic Letters. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. [Link]

  • ResearchGate. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

  • ResearchGate. (2021). Transfer hydrogenation processes of nitro compounds catalyzed by Co3O4‐SBA‐NH2NH2•H2O catalytic systems. [Link]

  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Google Patents. (1983).
  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]

  • ResearchGate. (2001). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. [Link]

  • ACS Publications - Organic Letters. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

  • Molecules (MDPI). (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. [Link]

  • Journal of the American Chemical Society. (1950). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. [Link]

  • ResearchGate. (2014). Which reagent can reduce a nitro group to a primary amine but not reduce ketones?[Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

  • Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Bioactive Heterocycles from Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Abstract Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a highly versatile and reactive 1,3-dicarbonyl compound, serving as a pivotal precursor in the synthesis of a wide array of diketo acid derivatives.[1] Its unique st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a highly versatile and reactive 1,3-dicarbonyl compound, serving as a pivotal precursor in the synthesis of a wide array of diketo acid derivatives.[1] Its unique structure, featuring two distinct ketone functionalities and an ester group, provides multiple reaction sites for building molecular complexity. This guide offers an in-depth exploration of the chemical principles and practical methodologies for transforming this building block into high-value heterocyclic compounds, such as pyrazoles and pyrimidines. These scaffolds are of immense interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[2] This document provides researchers, scientists, and drug development professionals with detailed, validated protocols, mechanistic insights, and expert commentary to facilitate the efficient synthesis of these important derivatives.

Foundational Principles: Understanding the Reactivity of the Precursor

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a β,δ-diketo ester. Its synthetic utility is rooted in the electrophilic nature of its three carbonyl carbons and the acidity of the methylene protons situated between the C2 and C4 carbonyls.

Keto-Enol Tautomerism: A key characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[3] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which enhances its nucleophilicity at the α-carbon and modulates the reactivity of the carbonyl groups. It is this tautomerism that drives much of the compound's versatility in cyclocondensation reactions.[3]

Reaction Causality: The primary synthetic route for creating heterocyclic derivatives from this precursor is through cyclocondensation with binucleophiles—reagents containing two nucleophilic centers. The reaction's efficiency stems from the formation of thermodynamically stable aromatic heterocyclic rings.[4] The general principle involves a sequential or concerted process of nucleophilic attack, cyclization, and dehydration.

G start Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1,3-Dicarbonyl Precursor) intermediate Acyclic Intermediate (e.g., Hydrazone, Enamine) start->intermediate Condensation (-H₂O) binucleophile Binucleophile (e.g., Hydrazine, Amidine) binucleophile->intermediate product Heterocyclic Derivative (e.g., Pyrazole, Pyrimidine) intermediate->product Intramolecular Cyclization & Dehydration (-H₂O)

Caption: General workflow for heterocyclic synthesis.

Application Protocol I: Synthesis of Pyrazole Derivatives

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib.[5] The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a classic and highly effective method for their preparation.[6][7]

Mechanistic Rationale & Regioselectivity

The reaction of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate with hydrazine hydrate proceeds via the formation of a hydrazone intermediate at one of the ketone positions, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.[8]

A critical consideration is regioselectivity . The precursor has two non-equivalent ketone groups at C2 and C4. Nucleophilic attack by hydrazine can, in principle, occur at either position, potentially leading to two different regioisomeric products. The electronic environment—influenced by the adjacent ester and nitrophenyl groups—and reaction conditions can dictate the major product. Generally, the C4 ketone, being part of an aroyl group, may exhibit different reactivity compared to the C2 ketone.

G cluster_start Reactants cluster_path Reaction Pathway cluster_product Product A Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate C Initial Condensation (Attack at C4 or C2) A->C B Hydrazine (H₂N-NH₂) B->C D Hydrazone Intermediate C->D -H₂O E Intramolecular Nucleophilic Attack D->E F Cyclized Intermediate E->F G 5-(4-nitrophenyl)-3-ethoxycarbonyl-pyrazole + Regioisomer F->G -H₂O (Aromatization)

Caption: Mechanistic pathway for Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

This protocol details the acid-catalyzed condensation of the title compound with hydrazine hydrate.

Materials:

  • Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • TLC plates (silica gel 60 F254) and developing chamber

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (e.g., 2.65 g, 10 mmol) in ethanol (20 mL).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (e.g., 0.6 g, 12 mmol) dropwise, followed by the addition of 3-5 drops of glacial acetic acid. The acid catalyzes the initial condensation step.[6]

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot (typically 2-4 hours).

  • Product Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate from the solution.

  • Workup: If precipitation is incomplete, slowly add cold deionized water to the mixture while stirring until a solid precipitate forms.

  • Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol, followed by cold deionized water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain the final compound.

ParameterCondition/ValueRationale
Solvent EthanolGood solubility for reactants; appropriate boiling point for reflux.
Catalyst Glacial Acetic AcidFacilitates the initial imine/hydrazone formation.[6]
Temperature ~80 °C (Reflux)Provides sufficient energy to overcome the activation barrier for cyclization and dehydration.
Stoichiometry 1.2 eq HydrazineA slight excess of hydrazine ensures complete consumption of the limiting diketoester.
Typical Yield 75-90%This reaction is generally high-yielding due to the formation of a stable aromatic product.

Application Protocol II: Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with profound biological importance, forming the basis of nucleic acids and numerous pharmaceuticals.[9] The Pinner synthesis provides a direct route to pyrimidines from 1,3-dicarbonyl compounds and amidines.[10][11]

Mechanistic Rationale

The reaction involves the condensation of the diketo ester with an amidine, such as guanidine or acetamidine. The two nitrogen atoms of the amidine act as nucleophiles, attacking the two ketone carbonyls of the precursor. This is followed by cyclization and dehydration to yield the substituted pyrimidine ring.[12]

G start Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate + Guanidine step1 Nucleophilic attack at C4 start->step1 Base-catalyzed condensation step2 Second nucleophilic attack at C2 step1->step2 step3 Cyclization & Dehydration step2->step3 product Ethyl 2-amino-6-(4-nitrophenyl)pyrimidine-4-carboxylate step3->product -2H₂O

Sources

Application

Conditions for hydrolysis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate ester group

This application note details the optimized hydrolysis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate to its corresponding carboxylic acid, 4-(4-nitrophenyl)-2,4-dioxobutanoic acid . This structural motif, known as an ary...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized hydrolysis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate to its corresponding carboxylic acid, 4-(4-nitrophenyl)-2,4-dioxobutanoic acid . This structural motif, known as an aryl diketo acid (DKA) , is a critical pharmacophore in the development of HIV-1 integrase inhibitors (e.g., Raltegravir precursors) and HCV NS5B polymerase inhibitors.[1]

Part 1: Executive Summary & Strategic Analysis

The Challenge: The target molecule contains a 1,3-dicarbonyl system (specifically a 2,4-dioxo moiety) adjacent to an ester.[1] While ester hydrolysis is a standard transformation, this specific scaffold presents two competing failure modes:[1]

  • Retro-Claisen Cleavage: Under strong alkaline conditions or high temperatures, the C2-C3 bond is susceptible to nucleophilic attack, cleaving the molecule back into 4-nitroacetophenone and oxalate derivatives.[1]

  • Decarboxylation: Upon acidification,

    
    -keto acids (or vinylogous systems) are prone to thermal decarboxylation, although 2,4-dioxo acids are relatively more stable than simple 
    
    
    
    -keto acids due to the
    
    
    -keto acid functionality.[1]

The Solution: We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system. LiOH is preferred over NaOH or KOH for sensitive substrates because the lithium cation coordinates with the 1,3-dicarbonyl oxygen atoms, stabilizing the enolate intermediate and reducing the propensity for retro-Claisen fragmentation.

Part 2: Mechanistic Pathway & Logic

The reaction must be controlled to favor Path A (Hydrolysis) over Path B (Cleavage).

HydrolysisMechanism Substrate Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate Enolate Stabilized Dianion (Li+ Coordinated) Substrate->Enolate LiOH (3.0 eq) Deprotonation Product 4-(4-nitrophenyl)- 2,4-dioxobutanoic acid Enolate->Product Path A: Ester Hydrolysis (Kinetic Control) Cleavage Retro-Claisen Products (4-Nitroacetophenone + Oxalate) Enolate->Cleavage Path B: C-C Bond Scission (High Temp/Strong Base)

Figure 1: Mechanistic divergence between productive hydrolysis and destructive retro-Claisen cleavage.[1] Lithium coordination stabilizes the central enolate, protecting the carbon skeleton.

Part 3: Detailed Experimental Protocol

Method A: Optimized LiOH Hydrolysis (Recommended)

Best for: High purity requirements and preventing retro-Claisen cleavage.[1]

Reagents:

  • Substrate: Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (

    
     g/mol ).[1]
    
  • Base: Lithium Hydroxide Monohydrate (

    
    ).[1]
    
  • Solvent: Tetrahydrofuran (THF) and Deionized Water.[1]

  • Acid: 1M Hydrochloric Acid (HCl).

Step-by-Step Procedure:

  • Preparation:

    • Dissolve 1.0 eq (e.g., 2.65 g) of the ethyl ester in 30 mL of THF . Ensure complete dissolution.

    • Prepare a solution of 3.5 eq of

      
       in 15 mL of water .
      
    • Note: Excess base is required because the first equivalent deprotonates the acidic C3-methylene to form the enolate, and the second equivalent drives the ester hydrolysis.

  • Reaction:

    • Cool the THF solution to 0°C (ice bath).

    • Add the aqueous LiOH solution dropwise over 10 minutes.

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir vigorously for 3–5 hours .

    • Monitoring: Check by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a baseline spot (salt form) should appear.[1]
      
  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap, < 30°C) to remove the majority of THF. Do not heat above 35°C.

    • Dilute the aqueous residue with 10 mL of water .

    • Wash the aqueous phase once with 15 mL of Ethyl Acetate (removes any unreacted neutral impurities or retro-Claisen ketone byproducts). Discard the organic layer.

    • Acidification (Critical Step): Cool the aqueous phase to 0°C. Slowly add 1M HCl dropwise with stirring until pH reaches 2.0–3.0 .

    • The product, 4-(4-nitrophenyl)-2,4-dioxobutanoic acid , typically precipitates as a light yellow/off-white solid.[1]

    • Filter the solid, wash with cold water (

      
       mL), and dry under vacuum over 
      
      
      
      .[1]
  • Purification (If necessary):

    • Recrystallization from Ethanol/Water or Acetonitrile .

Method B: Alternative NaOH Protocol (Scalable)

Best for: Large-scale batches where LiOH cost is prohibitive.[1]

  • Modification: Use 2.5 eq NaOH in Methanol/Water (2:1) .

  • Temperature: Strictly maintain 20–25°C . Do not reflux.

  • Quench: Acidify immediately upon consumption of starting material to minimize exposure of the product carboxylate to base, which can slowly degrade.

Part 4: Quality Control & Validation

Expected Analytical Data:

ParameterSpecificationNotes
Appearance Pale yellow to off-white solidDarkening indicates decomposition/oxidation.[1]

NMR (DMSO-

)

13-14 (br s, 1H, COOH/Enol OH)

8.3 (d, 2H, Ar-H)

8.1 (d, 2H, Ar-H)

7.1 (s, 1H, Vinyl H of enol)
The ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm) must be absent.[1] The C3 protons often appear as a singlet for the enol form (~7.1 ppm) rather than a CH2 doublet.
HPLC Purity > 95% (Area %)Main impurity is 4-nitroacetophenone (Retro-Claisen).[1]
Mass Spec (ESI-)

Consistent with loss of ethyl group (

).[1]

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Product is 4-Nitroacetophenone Retro-Claisen cleavage occurred.[1]Reaction temperature too high or base too strong. Switch to Method A (LiOH) and keep at 0°C

RT.
Low Yield / Oil formation Incomplete precipitation or decarboxylation.Ensure pH is adjusted to ~2.[2]0. If oil forms, extract with EtOAc, dry over

, and triturate with Hexanes/Ether.[1]
Residual Ester Incomplete hydrolysis.[3]The enolate form is electron-rich and resists attack. Increase reaction time or base equivalents (up to 4.0 eq).

Part 5: Workflow Visualization

Workflow Start Start: Ethyl Ester Substrate Dissolve Dissolve in THF Cool to 0°C Start->Dissolve AddBase Add LiOH (aq) (3.5 eq) Dissolve->AddBase React Stir at RT (3-5 Hours) AddBase->React Check QC: TLC/HPLC Complete? React->Check Check->React No (Add time) Wash Wash aq. phase with EtOAc Check->Wash Yes Acidify Acidify to pH 2-3 (1M HCl, 0°C) Wash->Acidify Isolate Filter Precipitate Dry under Vacuum Acidify->Isolate

Figure 2: Operational workflow for the isolation of high-purity diketo acid.

References

  • Sechi, M., et al. (2009).[1] "Design and Synthesis of Novel Indole

    
    -Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry. Link (Validates the DKA pharmacophore and general stability).
    
  • BenchChem. (2025).[2] "An In-depth Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid." Application Note. Link (General synthesis of aryl diketo acids).[1]

  • Organic Syntheses. (1943). "1,1-Cyclobutanedicarboxylic acid" (General ester hydrolysis protocols). Org.[3][4] Synth. Coll. Vol. 3, p.213. Link[1]

  • Summa, V., et al. (2008).[1] "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor."[1] Journal of Medicinal Chemistry. Link (Context for 4-fluorophenyl/4-nitrophenyl DKA intermediates).[1]

  • ChemGuide. "Hydrolysis of Esters." Link (Fundamental mechanism reference).[1]

Sources

Method

Microwave-assisted synthesis involving Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Application Note: Microwave-Assisted Synthesis & Functionalization of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Part 1: Executive Summary & Strategic Value Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (also known as ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Part 1: Executive Summary & Strategic Value

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (also known as ethyl p-nitrobenzoylpyruvate) is a privileged 1,3-dicarbonyl scaffold containing an


-keto ester moiety.[1][2] Its unique "dual-electrophile" structure—comprising a 1,3-diketone domain and a 1,2-dicarbonyl ( 

-keto ester) domain—makes it a versatile linchpin for Divergent Oriented Synthesis (DOS).[1][2]

Why Microwave-Assisted Synthesis (MWAS)? Conventional thermal condensation to form heterocycles from this scaffold often requires reflux times of 4–12 hours, leading to side reactions (e.g., ester hydrolysis, decarboxylation) and variable yields.[1][2] MWAS offers:

  • Kinetic Selectivity: Rapid heating rates (up to 5°C/s) favor the formation of the thermodynamic heterocycle product while minimizing thermal degradation of the nitro group.

  • Library Throughput: Reaction times reduced from hours to 5–15 minutes, enabling rapid analog generation.[2]

  • Solvent Efficiency: Compatibility with green solvents (EtOH, water) or solvent-free conditions.[1][2]

Part 2: Pre-Synthesis of the Scaffold

Note: While MWAS can be used here, the scale-up of the scaffold is best performed using controlled conventional heating to manage the exothermicity of the Claisen condensation involving nitro-aromatics.[1]

Protocol A: Synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Reaction Type: Claisen Condensation[1][2]

  • Reagents:

    • 4-Nitroacetophenone (1.0 eq)[2]

    • Diethyl oxalate (1.2 eq)[2]

    • Sodium ethoxide (1.5 eq, freshly prepared or 21 wt% in EtOH)[2]

    • Solvent: Anhydrous Ethanol[2]

  • Procedure:

    • Step 1: Charge a round-bottom flask with sodium ethoxide solution under

      
      .
      
    • Step 2: Add diethyl oxalate dropwise at 0°C. Stir for 15 min.

    • Step 3: Add a solution of 4-nitroacetophenone in EtOH dropwise over 30 min. The solution will turn dark red/brown (enolate formation).[2]

    • Step 4: Allow to warm to room temperature and stir for 3 hours. Then, heat to 60°C for 1 hour to drive completion.

    • Step 5 (Workup): Cool to 0°C. Acidify with 1M

      
       to pH 2–3. The yellow precipitate (enol form) will crash out.[2]
      
    • Step 6: Filter, wash with cold water, and recrystallize from Ethanol.[1][2]

  • Yield: Typically 75–85%.[2]

  • Characterization:

    
     NMR shows a characteristic enol proton singlet around 
    
    
    
    14–15 ppm (chelated OH).[2]

Part 3: Microwave-Assisted Derivatization Protocols

This section details the divergent synthesis of two key pharmacophores: Pyrazoles (via 1,3-dinucleophile attack) and Quinoxalinones (via 1,2-dinucleophile attack).[1][2]

Mechanism & Logic
  • Pathway A (Hydrazines): Hydrazines are "hard" nucleophiles that attack the hardest electrophiles (ketones).[2] They cyclize across the 1,3-dicarbonyl system (

    
     and 
    
    
    
    ) to form the pyrazole ring.[2]
  • Pathway B (Diamines): Ortho-phenylenediamines attack the highly electrophilic

    
    -keto ester motif (
    
    
    
    and
    
    
    ) to form the quinoxalinone core.[2]

ReactionPathways Scaffold Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate Pyrazole Ethyl 5-(4-nitrophenyl)- 1H-pyrazole-3-carboxylate Scaffold->Pyrazole MW, 120°C, 10 min EtOH/AcOH Quinoxaline 3-(2-(4-nitrophenyl)- 2-oxoethyl)quinoxalin-2(1H)-one Scaffold->Quinoxaline MW, 140°C, 15 min EtOH/H2O Hydrazine Hydrazines (NH2NH-R) Hydrazine->Pyrazole Diamine o-Phenylenediamine Diamine->Quinoxaline

Figure 1: Divergent synthesis pathways from the common scaffold.[2]

Protocol B: Synthesis of Pyrazole Derivatives

Target: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Experimental Setup:

  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).[1][2]

  • Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.

Step-by-Step:

  • Loading: In a 10 mL MW vial, dissolve Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1.0 mmol, 265 mg) in Ethanol (3 mL).

  • Reagent Addition: Add Hydrazine Hydrate (1.1 mmol, 55

    
    L) or substituted hydrazine (
    
    
    
    ).
  • Catalyst: Add 2 drops of Glacial Acetic Acid (catalytic).[2]

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).[2]

    • Temp: 120°C.

    • Time: 10 minutes.

    • Pressure Limit: 250 psi (safety cutoff).[2]

    • Stirring: High.[2][3]

  • Workup:

    • Cool to room temperature (compressed air cooling).[2]

    • The product often precipitates upon cooling.[2] If not, pour into ice-water (10 mL).

    • Filter the solid, wash with cold EtOH/Water (1:1).[2]

Data Summary:

ParameterConventional RefluxMicrowave Method
Time 4–6 Hours10 Minutes
Yield 65–70%88–92%
Purity (HPLC) 85% (requires column)>95% (filtration only)
Protocol C: Synthesis of Quinoxalinone Derivatives

Target: 3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one

Experimental Setup:

  • Solvent System: Ethanol/Water (4:[2]1) improves the solubility of the diamine and absorption of microwave energy (high tan

    
    ).[2]
    

Step-by-Step:

  • Loading: In a 10 mL MW vial, mix Scaffold (1.0 mmol) and o-Phenylenediamine (1.0 mmol, 108 mg).

  • Solvent: Add EtOH (3 mL) and Water (0.5 mL).

  • Irradiation Parameters:

    • Temp: 140°C.

    • Time: 15 minutes.

    • Power: Max 150W (Power cycling may occur).

  • Workup:

    • Upon cooling, the quinoxalinone derivative typically crystallizes as a yellow/orange solid.[2]

    • Filter and wash with cold methanol.[1][2]

    • Note: If an oil forms, induce crystallization by scratching or adding diethyl ether.[1][2]

Part 4: Critical Safety & Troubleshooting

Safety: The Nitro Group Factor

Nitro-aromatics are potentially energetic.[1][2]

  • Runaway Risk: Do not exceed 160°C. Nitro compounds can decompose exothermically.[2]

  • Vessel Filling: Never fill MW vials >60% volume to allow headspace for pressure.[2]

  • Solvent Choice: Avoid low-boiling non-polar solvents (e.g., DCM) in closed vessels at high temps.[1][2] Ethanol is ideal (high boiling point, good MW absorber).[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Pyrazole) Incomplete cyclizationIncrease Temp to 130°C; Add more AcOH (acid catalysis aids dehydration).
Mixture of Isomers Regioselectivity issuesUse bulky hydrazines to sterically direct attack; Lower temp to 100°C and extend time.
Vessel Overpressure Decarboxylation (

loss)
The

-keto ester can decarboxylate >150°C. Keep Temp <140°C.
Charring/Darkening HotspotsEnsure vigorous stirring; Use "PowerMax" (cooling while heating) if available.[2]

References

  • Microwave-Assisted Pyrazole Synthesis

    • Title: One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles.
    • Source: Nano Biomed.[2][3] Eng., 2021.[1][2]

    • URL:[Link] (General MW Pyrazole methodology).[2]

  • Quinoxaline Synthesis via MW

    • Title: Microwave-Assisted Synthesis of Quinoxaline Derivatives.[1][2][4][5][6]

    • Source: University of Dayton eCommons, 2022.[2]

    • URL:[Link][2]

  • Scaffold Synthesis (Claisen Condensation)

    • Title: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Deriv
    • Source: Journal of Sciences, Islamic Republic of Iran, 2015.[1][2][7]

    • URL:[Link][2]

  • General MW Safety

    • Title: Safety Considerations for Microwave Synthesis.[2][8]

    • Source: CEM Corporation Application Notes.[2]

    • URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Executive Summary The synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (also known as Ethyl 4-nitrophenyl-2,4-dioxobutyrate) relies on a Claisen condensation between 4-nitroacetophenone and diethyl oxalate . While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (also known as Ethyl 4-nitrophenyl-2,4-dioxobutyrate) relies on a Claisen condensation between 4-nitroacetophenone and diethyl oxalate .

While theoretically straightforward, this reaction is notoriously sensitive to moisture and stoichiometric imbalances due to the electron-withdrawing nitro group, which increases the acidity of the


-protons but also alters the solubility profile of the intermediate enolate.

This guide moves beyond standard textbook protocols to address the process parameters that actually drive yield in a research or scale-up setting.

The "Gold Standard" Protocol

Use this baseline to validate your current workflow. Deviations here are the primary cause of yield loss.

Reagents & Stoichiometry
ComponentRoleEq.Critical Quality Attribute (CQA)
4-Nitroacetophenone Limiting Reagent1.0Purity >98%; Dry.
Diethyl Oxalate Electrophile1.2 - 1.5Distilled; Must be free of acid/water. Excess prevents ketone self-condensation.
Sodium Ethoxide (NaOEt) Base1.2 - 1.3FRESHLY PREPARED or high-grade commercial (21 wt% in EtOH). Old solid NaOEt is often hydrolyzed (NaOH).
Ethanol (EtOH) SolventN/ASuper Dry (<50 ppm H₂O). Use molecular sieves.
Optimized Workflow
  • System Prep: Flame-dry all glassware under Ar or N₂ flow.

  • Base Generation: Charge anhydrous EtOH. Add Na metal (or NaOEt solution) to generate the base. Cool to 0°C.[1]

  • Electrophile Addition: Add Diethyl Oxalate (1.5 eq) to the base first.

    • Why? This ensures the electrophile is in excess before the ketone sees the base, suppressing ketone self-condensation (dypnone formation).

  • Ketone Addition: Dissolve 4-Nitroacetophenone in minimal dry EtOH. Add dropwise to the Oxalate/Base mixture over 30-60 mins at 0°C.

  • Reaction: Allow to warm to RT. Stir 4-12 hours.

    • Observation: The reaction mixture should turn thick and yellow/orange as the Sodium Enolate Salt precipitates. This precipitation drives the equilibrium forward.

  • Isolation (The "Salt Trick"):

    • Do NOT acidify yet.

    • Filter the yellow precipitate (the sodium salt). Wash with cold dry ether/EtOH.

    • Benefit: This removes unreacted ketone and oxalate (which stay in the filtrate), drastically simplifying purification.

  • Acidification: Suspend the yellow solid in water. Acidify with 1M H₂SO₄ or HCl to pH 2-3. Extract with EtOAc or DCM.[2]

Visualizing the Critical Path

The following diagram outlines the logic flow for the reaction and workup, highlighting where mass is typically lost.

ReactionWorkflow node_start Start: 4-Nitroacetophenone node_add Dropwise Addition of Ketone (0°C -> RT) node_start->node_add node_base Mix NaOEt + Diethyl Oxalate (Solvent: Anhydrous EtOH) node_base->node_add node_precip Formation of Na-Enolate Salt (Yellow Precipitate) node_add->node_precip node_decision Does Salt Precipitate? node_precip->node_decision node_filter Filter Solid Salt (Discard Filtrate) node_decision->node_filter Yes (Ideal) node_fail Direct Acidification of Mixture (High Impurity Load) node_decision->node_fail No (Solubility Issue) node_acidify Suspend Solid in H2O Acidify to pH 2 node_filter->node_acidify node_product Final Product: Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate node_acidify->node_product node_fail->node_acidify Messy Workup

Figure 1: Optimized workflow emphasizing the "Salt Isolation" strategy to improve purity and yield.

Troubleshooting Guide (Q&A)

Issue 1: "My yield is consistently low (<30%)."

Diagnosis: The Claisen condensation is an equilibrium process. If the equilibrium isn't driven to the right, or if the base is killed, yield collapses.

  • Root Cause A (Moisture): Even trace water in EtOH kills NaOEt, generating NaOH. NaOH causes saponification (hydrolysis) of the diethyl oxalate or the product ester, destroying it.

    • Fix: Distill ethanol over Mg/I₂ or use a fresh bottle of "Anhydrous" grade.

  • Root Cause B (Reversibility): The reaction is driven by the deprotonation of the final product (which is more acidic than ethanol). You need >1.0 eq of base.[3][4]

    • Fix: Increase NaOEt to 1.3 equivalents. Ensure the reaction runs long enough for the salt to precipitate.

Issue 2: "I get a sticky oil/tar instead of a solid product."

Diagnosis: This is usually due to impurities (unreacted acetophenone) or keto-enol tautomerism issues.

  • The Fix (Purification):

    • If you did not filter the salt (as per Step 6 above), you likely have unreacted ketone in your oil.

    • Triturate the oil with cold Ethanol or Diethyl Ether. The product is less soluble in cold ether than the starting material.

    • Recrystallization: Dissolve in minimum hot EtOH, cool slowly.

Issue 3: "The product disappears during workup."

Diagnosis: Decarboxylation.

  • Mechanism:

    
    -keto esters are unstable in hot acid. If you heat the mixture during the acidification step, the ester hydrolyzes to the acid, which then spontaneously decarboxylates to form 4-nitro-acetyl-acetophenone (or similar degradation products).
    
  • Fix: Keep the acidification step cold (0-5°C) . Do not heat to dissolve the solid. Extract immediately into organic solvent (DCM/EtOAc) once acidified.

Issue 4: "Can I use NaH instead of NaOEt?"

Diagnosis: Yes, and it often works better for difficult substrates, but it requires a solvent change.

  • Protocol: Use NaH (2.0 eq) in THF or DMF .

  • Caveat: When using NaH, the byproduct is H₂ gas (irreversible), which drives the reaction faster. However, NaOEt/EtOH is preferred for this specific ester to avoid transesterification (swapping the ethyl group for something else if a different alcohol were present). If using NaH, stick to THF.

Advanced Mechanism: Why the "Salt" Matters

Understanding the species in solution allows you to control the outcome.

Mechanism Start Reagents Enolate Enolate Intermediate Start->Enolate NaOEt ProductSalt Stable Na-Salt (Precipitate) Enolate->ProductSalt Diethyl Oxalate (-EtOH) ProductSalt->Enolate Reversible if Water Present FreeProduct Free Diketo-Ester (Keto-Enol Mix) ProductSalt->FreeProduct H3O+ (Quench)

Figure 2: The precipitation of the Stable Na-Salt is the thermodynamic sink that protects the product from reversing.

References & Authority

  • BenchChem Protocols. Claisen Condensation Reactions Involving Diethyl Oxalate. (General mechanism and stoichiometry for oxalate condensations). Link

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. (Specific protocol for 4-arylbutanoates using NaOEt/EtOH). Link

  • Cayman Chemical. 4-Nitrophenyl Butyrate Product Information. (Solubility data for nitrophenyl esters). Link

  • PubChem. Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Compound Summary. (Physical properties and identifiers). Link

Sources

Optimization

Purification methods for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate recrystallization

Case ID: DKA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Recrystallization and Troubleshooting for HIV-1 Integrase Inhibitor Intermediates[1] Executive Summary You are likely synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DKA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Recrystallization and Troubleshooting for HIV-1 Integrase Inhibitor Intermediates[1]

Executive Summary

You are likely synthesizing Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (also known as a


-diketo ester or DKA intermediate) via a Claisen condensation of 4-nitroacetophenone and diethyl oxalate.[1] This molecule is a critical scaffold for HIV-1 integrase inhibitors (e.g., L-731,988 analogs).[1]

The primary purification challenge arises from the molecule's keto-enol tautomerism , which affects solubility, and the strong tendency of the nitro group to induce "oiling out" rather than crystallization in non-ideal solvent systems.

This guide provides a validated "Golden Path" protocol for recrystallization, a decision tree for troubleshooting, and answers to high-level technical inquiries.

Part 1: The "Golden Path" Purification Protocol

Objective: Isolate high-purity (>98%) material from the crude reaction mixture following acid quench.

The Solvent System

Based on the polarity of the nitro group and the enolizable dicarbonyl system, Ethanol (EtOH) is the preferred solvent.

  • Primary Solvent: Ethanol (95% or Absolute).

  • Anti-Solvent (if needed): Hexane or Heptane.

  • Wash Solvent: Cold Ethanol (

    
    ).
    
Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1. Acid Quench Ensure the crude reaction mixture is acidified to pH 2–3 using dilute

or

before extraction.
The reaction produces the sodium enolate salt, which is water-soluble.[1] You must protonate it to the free diketo/enol form to render it soluble in organics and crystallizable.
2. Dissolution Transfer crude solid to an Erlenmeyer flask. Add minimum boiling Ethanol (

).
The compound exhibits high solubility in hot polar protic solvents due to hydrogen bonding with the enol form.
3. Filtration If insoluble particulates remain (salts/dust), perform a hot filtration through a pre-warmed funnel.Removing nucleation sites prevents premature precipitation of impurities.
4. Cooling (Critical) Allow the flask to cool to Room Temp (RT) slowly over 2 hours. Do not use an ice bath immediately.Rapid cooling traps impurities (starting material 4-nitroacetophenone) inside the crystal lattice. Slow cooling promotes pure crystal growth.
5. Crystallization Once solid formation begins at RT, move to

(fridge) for 4–12 hours.
Maximizes yield by decreasing solubility limit.
6. Collection Filter via vacuum (Buchner funnel). Wash cake with ice-cold ethanol .Removes the "mother liquor" containing unreacted diethyl oxalate and nitroacetophenone.
Expected Outcome
  • Appearance: Yellow to yellow-green needles or powder.[1]

  • Purity Check: TLC (Solvent: Hexane/EtOAc 7:3). The product spot will often streak slightly due to tautomerism.

  • Yield: Typical recovery from crude is 60–80%.

Part 2: Troubleshooting & Diagnostics

Visualizing the Workflow

The following diagram outlines the logical flow for purification and recovery of the target compound.

PurificationFlow Start Crude Reaction Mixture (Na+ Enolate Salt) Acidify Acidify to pH 2-3 (Dilute H2SO4) Start->Acidify Extract Extract (EtOAc) & Evaporate Acidify->Extract CrudeSolid Crude Solid/Oil (Yellow/Orange) Extract->CrudeSolid Recryst Dissolve in Boiling EtOH CrudeSolid->Recryst Check Check Solution Status Recryst->Check Crystals Crystals Formed (Slow Cool) Check->Crystals Clear Solution Oiling Oiling Out (Two liquid phases) Check->Oiling Turbid/Oil Remedy2 Seed with Pure Crystal or Scratch Glass Check->Remedy2 No precip after 2h Final Pure Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate Crystals->Final Remedy1 Reheat & Add Dropwise Water or Hexane Oiling->Remedy1 Remedy1->Check Remedy2->Crystals

Figure 1: Purification logic flow for diketo ester intermediates.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • Diagnosis: This is common with ethyl esters. It occurs when the temperature drops too fast or the solution is too concentrated (supersaturated).

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of additional solvent (EtOH).

    • Seeding: If you have any solid crystals from a previous batch, add a tiny amount at roughly

      
      .
      
    • Solvent Pair Switch: If EtOH fails, dissolve in minimal Ethyl Acetate and add Hexane dropwise until cloudiness persists, then cool.

Q2: The solid is bright yellow/orange. Is this an impurity?

  • Diagnosis: Not necessarily. The 4-nitrophenyl group is a chromophore that imparts a yellow color.[1] However, a dark orange or brown color indicates decomposition or retained starting material (4-nitroacetophenone).[1]

  • Verification: Run a TLC. 4-nitroacetophenone usually has a higher

    
     than the diketo ester in Hexane/EtOAc mixtures.[1] If the spot is significant, recrystallize again.
    

Q3: NMR shows a mixture of species. Is my purification failing?

  • Technical Insight: No. This molecule exists in equilibrium between the keto form (dioxo) and the enol form .

    • Keto:

      
       (Singlet at ~4.0-4.5 ppm).[1]
      
    • Enol:

      
       (Singlet at ~6.5-7.0 ppm for the alkene proton, and a broad singlet >14 ppm for the OH).[1]
      
  • Action: Do not discard. Calculate the ratio. In

    
    , the enol form is often favored due to intramolecular hydrogen bonding.
    

Part 3: Advanced FAQs

Q: Can I use column chromatography instead of recrystallization? A: Yes, but be cautious. The acidic nature of the enol (pKa ~9-10) can cause streaking on silica gel.

  • Modification: Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH) to suppress ionization and sharpen the bands.

Q: What is the stability of the isolated solid? A: Diketo esters are relatively stable as solids but can hydrolyze to the acid (loss of ethyl group) or decarboxylate if exposed to moisture and heat over time.

  • Storage: Store in a desiccator at

    
     for long-term stability.
    

Q: I need to scale this up to 100g. Does the protocol change? A: At scale, filtration becomes the bottleneck.

  • Modification: Switch from simple EtOH to a Toluene/Heptane system if possible. Toluene handles the solubility of the nitro-aromatic well at high temps, and Heptane acts as a robust anti-solvent, often yielding better flow characteristics for filtration than EtOH.[1]

References

  • Merck Research Laboratories. (2000). Discovery of HIV-1 Integrase Inhibitors: L-731,988 Series.[1] (Foundational work on diketo acid pharmacophores).

  • BenchChem. (2025).[2] Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis.Link

  • Organic Syntheses. o-Nitroacetophenone and related condensations. Coll. Vol. 4, p. 708. Link

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.Link

  • Beare, K. D., et al. (2012).[3] Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond.[1][3] Current Medicinal Chemistry.[3] Link

Sources

Troubleshooting

Technical Support Center: Stability Protocols for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Case ID: DKA-NITRO-STABILITY Subject: Minimizing Decarboxylation & Retro-Claisen Fragmentation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Profile[1] User Ob...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DKA-NITRO-STABILITY Subject: Minimizing Decarboxylation & Retro-Claisen Fragmentation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile[1]

User Objective: Isolate and maintain the integrity of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (often referred to as the "diketo ester" or DKA precursor).

The Core Problem: This compound is a


-aryl-

-diketo ester
. It sits at a precarious thermodynamic position. It is prone to two primary degradation pathways:[1]
  • Decarboxylation: Occurs primarily after hydrolysis of the ester to the free acid (2,4-dioxobutanoic acid), driven by the stability of the resulting ketone/aldehyde.

  • Retro-Claisen Cleavage: Occurs under basic conditions or nucleophilic attack, splitting the molecule back into 4-nitroacetophenone and diethyl oxalate.

Stability Dashboard:

ParameterOptimal RangeDanger ZoneMechanism of Failure
pH (Workup) 4.0 – 5.0< 2.0 or > 9.0Acid: Hydrolysis

DecarboxylationBase: Retro-Claisen
Temperature < 0°C (Quench)< 25°C (Storage)> 40°CThermal activation of 6-membered transition state
Solvent Aprotic (DCM, THF)Protic (Water, MeOH)Promotes nucleophilic attack on C1 or C4
Tautomer Enol (Stabilized)KetoKeto form exposes reactive carbonyls

Root Cause Analysis: The Mechanics of Failure

To prevent degradation, you must understand the enemy. The instability is not random; it is mechanistic.

The Decarboxylation Pathway

Decarboxylation in this system is almost exclusively a consequence of premature hydrolysis . The ethyl ester protects the carboxyl group. Once that ester is cleaved (by acid or base), the resulting


-diketo acid is unstable.

While


-keto acids decarboxylate easily via a 6-membered transition state, this 

-keto acid variant (

) is also labile. The electron-withdrawing 4-nitrophenyl group increases the acidity of the methylene protons, promoting enolization, but also making the carbonyls highly electrophilic and prone to hydration, which precedes cleavage.
The Retro-Claisen Pathway

This is the most common "vanishing product" phenomenon. In the presence of alkoxides (like unquenched NaOEt) or even hydroxide, the bond formed during synthesis (between C3 and C4) is attacked, reversing the reaction.

Pathway Visualization

DegradationPathways Start Target Molecule (Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Start->Hydrolysis pH < 2 or pH > 9 + H2O RetroClaisen Retro-Claisen Attack (Nucleophile @ C4) Start->RetroClaisen Unquenched Base (NaOEt) FreeAcid Intermediate: Free Diketo Acid (High Energy) Hydrolysis->FreeAcid DecarbProduct Degradation Product A: 4-Nitroacetylacetone / Aldehydes + CO2 FreeAcid->DecarbProduct Thermal Decarboxylation (-CO2) RetroProduct Degradation Product B: 4-Nitroacetophenone + Oxalate RetroClaisen->RetroProduct C-C Bond Cleavage

Figure 1: The "Danger Zone" pathways showing how pH and nucleophiles lead to irreversible product loss.

Critical Protocols: Synthesis & Isolation

The majority of decarboxylation events occur during the quench of the Claisen condensation.

Protocol A: The "Inverse Quench" (Mandatory)

Never add acid to the reaction mixture. The localized heat and high acid concentration will instantly hydrolyze the ester, leading to decarboxylation.

  • Preparation: Prepare a slurry of crushed ice and dilute Acetic Acid (or 1N HCl) in a large beaker. The target pH of this slurry should be ~4.0.

  • Flow: Pour the reaction mixture (enolate form) slowly into the vigorously stirred ice/acid slurry.

  • Rationale: This ensures the enolate is protonated immediately in a cold, buffered environment, preventing the "hot spot" hydrolysis that leads to CO2 loss.

Protocol B: Solvent Exchange

Avoid storing the crude material in ethanol or methanol for extended periods.

  • Why: Transesterification can occur, but more importantly, protic solvents facilitate proton transfer required for tautomerization to the less stable keto-form.

  • Action: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate . Wash with brine to remove residual water. Dry over Na2SO4 (neutral) rather than MgSO4 (slightly acidic/Lewis acidic) if the compound is particularly sensitive.

Tautomer Management: The Enol Shield

The compound exists in equilibrium between the Keto form and the Enol form.[2][3][4][5][6] The Enol form is your ally. It is stabilized by:

  • Resonance with the 4-nitrophenyl ring.

  • Intramolecular Hydrogen Bonding (forming a pseudo-6-membered ring).

Guidance:

  • Analysis: When analyzing via NMR, do not be alarmed by the "missing" methylene peak or split peaks; this is the enol tautomer.

  • Storage: Store in non-polar solvents (if in solution) or as a solid at -20°C. Non-polar environments favor the intramolecular H-bond (Enol form), whereas water disrupts it, exposing the Keto form to hydrolysis.

Tautomerism cluster_conditions Stabilizing Factors Keto Keto Form (Reactive/Unstable) Enol Enol Form (Stabilized by H-Bond) Keto->Enol  Equilibrium   Factor1 Non-polar Solvent Factor1->Enol Factor2 Resonance (NO2) Factor2->Enol

Figure 2: Promoting the Enol tautomer acts as a chemical shield against hydrolysis.

Troubleshooting & FAQs

Q: I see gas evolution during the workup. Is my product gone? A: Likely, yes. Gas evolution (CO2) indicates the ester has hydrolyzed to the acid and is decarboxylating.

  • Fix: Your quench was too acidic or too hot. Switch to the Inverse Quench method (Protocol A) and use Acetic Acid instead of HCl.

Q: Can I use this compound in a reaction with hydrazine (to make pyrazoles) without isolating it? A: Yes, and this is recommended. Isolating unstable diketo esters is risky.

  • Protocol: Perform the Claisen condensation in ethanol. Once complete, neutralize the base with exactly 1 equivalent of Acetic Acid, then add the hydrazine directly to the alcoholic solution. This "telescoped" process avoids the aqueous workup where hydrolysis/decarboxylation risks are highest.

Q: My LC-MS shows a mass of [M-72]. What is this? A: This is the Retro-Claisen product (loss of the -COCOOEt fragment).

  • Cause: The reaction mixture was left basic for too long or water entered the basic mixture.

  • Fix: Ensure anhydrous reagents (dry EtOH, dry diethyl oxalate) and quench immediately upon reaction completion.

Q: Why is the melting point of my solid broad? A: This is often due to the keto-enol equilibrium in the solid state or the presence of the hydrate. It does not necessarily indicate chemical impurity. Confirm identity with NMR (look for the enol -OH proton >12 ppm).

References

  • HIV Integrase Inhibitor Scaffolds

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the stability and binding modes of diketo acid (DKA) derivatives, which share this structural motif.
    • Link:

  • Claisen Condensation Mechanisms

    • Source: Organic Chemistry Portal
    • Context: Detailed mechanism of Claisen and Retro-Claisen condensations, highlighting the role of base quenching.
    • Link:

  • Decarboxylation of Beta-Keto Acids

    • Source: Master Organic Chemistry
    • Context: Mechanistic breakdown of the thermal decarboxylation pathway relevant to the hydrolyzed intermedi
    • Link:

  • Keto-Enol Tautomerism

    • Source: OpenStax Chemistry
    • Context: Factors stabilizing the enol form (conjugation and H-bonding) which protects the reactive carbonyls.[5]

    • Link:

Sources

Optimization

Overcoming solubility issues of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in water

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant challenge of this compound's low aqueous solubility. Our goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate directly into my aqueous buffer (e.g., PBS, TRIS) and it's not dissolving. Why is this happening?

A1: The observed insolubility is expected due to the compound's molecular structure. Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (C₁₂H₁₃NO₅) possesses several features that contribute to its hydrophobicity (poor water solubility)[1]:

  • Aromatic Nitrophenyl Group: The nitrophenyl ring is a large, nonpolar moiety that disfavors interaction with polar water molecules.

  • Ester and Carbonyl Groups: While these groups have some polarity, the overall carbon-rich backbone dominates, leading to a lipophilic character. Compounds with similar structures are known to have very low water solubility[2].

Direct dissolution in aqueous media is rarely successful for compounds of this class. The primary strategy is to first create a concentrated stock solution in a suitable organic solvent.

Q2: What is the recommended first step for solubilizing this compound for experimental use?

A2: The universally accepted best practice is to first prepare a high-concentration stock solution in an organic solvent in which the compound is freely soluble[3]. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

Causality: DMSO is a powerful, water-miscible, aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules[4]. By creating a concentrated stock (e.g., 10-50 mM), you can add a very small volume to your aqueous experimental medium to achieve the desired final concentration. This keeps the final concentration of the organic solvent low, minimizing its potential impact on the biological system[5].

See Protocol 1 for a detailed, step-by-step guide to preparing a stock solution.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What's wrong?

A3: This is a common issue known as "carry-over" precipitation. It occurs when the compound, upon being transferred from a highly favorable solvent environment (DMSO) to a highly unfavorable one (water), rapidly comes out of solution.

Here are the primary troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the maximum achievable solubility in the final aqueous medium. Try preparing serial dilutions to determine the highest concentration that remains in solution.

  • Optimize the Dilution Method: Avoid adding the DMSO stock directly into the full volume of buffer. Instead, add the stock to a small volume of buffer or media while vortexing vigorously to promote rapid dispersion.

  • Utilize a Co-solvent: The most effective solution is often to include a co-solvent in your final aqueous medium[6][7][8]. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, making it more hospitable to hydrophobic compounds[9][10][].

See the Troubleshooting Workflow Diagram below for a logical approach to solving this problem.

Q4: Can I use pH adjustment to increase the solubility of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate?

A4: Yes, pH adjustment is a viable and powerful technique for compounds with ionizable functional groups[][12][13]. The structure of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate contains a 1,3-dicarbonyl system. The methylene protons (the -CH₂- group between the two C=O groups) are weakly acidic due to resonance stabilization of the resulting conjugate base (an enolate).

Mechanism: By increasing the pH of the aqueous solution (making it more basic, e.g., pH 8-9), you can deprotonate the compound. The resulting anionic (negatively charged) form is significantly more polar and, therefore, more soluble in water[14]. This is an application of Le Châtelier's Principle: removing a proton drives the dissolution equilibrium towards the more soluble, ionized form[12][14].

Caution: Before implementing this method, you must verify the stability of your compound at the adjusted pH. Esters can be susceptible to hydrolysis under strongly basic conditions. See Protocol 3 for guidance on investigating pH effects.

Troubleshooting Workflow: From Powder to Solution

This workflow provides a systematic approach to achieving a stable aqueous solution of your compound.

G start Start: Compound Powder (Insoluble in Water) stock Protocol 1: Prepare Concentrated Stock in 100% DMSO (e.g., 20 mM) start->stock dilute Dilute stock into final aqueous buffer/medium stock->dilute check Observe for Precipitation dilute->check success Success: Homogeneous Solution (Proceed with Vehicle Control) check->success No precip Precipitation Occurs check->precip Yes ts1 Option A: Reduce Final Concentration (Is a lower concentration acceptable?) precip->ts1 Troubleshoot ts2 Option B: Protocol 2: Use Co-solvents (e.g., add 5-10% PEG 400 to buffer) precip->ts2 OR ts3 Option C: Protocol 3: Adjust pH (e.g., buffer to pH 8.5) precip->ts3 OR ts1->dilute ts2->dilute ts3->dilute

Caption: Troubleshooting workflow for solubilizing the compound.

Quantitative Data Summary

For researchers considering the co-solvent approach, the following table summarizes common excipients used in preclinical formulations. The optimal choice depends on the specific experimental system (e.g., cell-based assay vs. enzymatic assay).

Co-SolventTypical Starting Conc. (v/v)Key Properties & RationaleConsiderations
DMSO < 0.5% (Cell-based) < 2% (Animal)Powerful solvent, ideal for stock solutions. Reduces water's ability to self-associate, increasing solubility of non-polar compounds.[]Can be toxic to cells at higher concentrations. Always include a vehicle control with the same final DMSO concentration.[5]
Ethanol 1-10%Less potent than DMSO but often better tolerated in biological systems. Reduces the polarity of the aqueous medium.[8]Can have biological effects. Volatile, so care must be taken during preparation.
PEG 400 5-20%Polyethylene glycol 400 is a non-toxic, water-miscible polymer. Increases solubility by creating a more hydrophobic microenvironment.[][15]Can increase the viscosity of the solution.
Polysorbate 80 0.1-1%A non-ionic surfactant that forms micelles to encapsulate hydrophobic molecules, increasing their apparent solubility in water.[16]Can interfere with certain assays. Analytically challenging to work with.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for creating a primary stock solution, which is the foundation for all subsequent experimental dilutions.[3]

Materials:

  • Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (solid powder)

  • Anhydrous or molecular sieve-dried DMSO

  • Analytical balance

  • Amber glass vial or cryovial

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume. The molecular weight is 251.24 g/mol .[1]

    • Example for 2 mL of a 20 mM stock: Mass (g) = 20 mmol/L * 0.002 L * 251.24 g/mol = 0.01005 g (or 10.05 mg)

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a clean, dry vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.

  • Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Working Solution Preparation using the Co-Solvent Method

This protocol details how to dilute the DMSO stock into a final aqueous medium containing a co-solvent to prevent precipitation.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Co-solvent (e.g., PEG 400)

  • Final aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare the Co-solvent/Buffer Mixture: First, create the final solvent system.

    • Example for a final solution with 10% PEG 400: For a final volume of 10 mL, mix 1 mL of PEG 400 with 9 mL of your aqueous buffer.

  • Calculate Dilution: Determine the volume of DMSO stock needed for your target final concentration.

    • Example for a 20 µM final solution from a 20 mM stock: V₁ = (C₂ * V₂) / C₁ = (20 µM * 10 mL) / 20,000 µM = 0.01 mL (or 10 µL)

  • Perform Dilution: While vortexing the co-solvent/buffer mixture from Step 1, add the calculated volume (10 µL) of the DMSO stock solution. Continuous mixing during addition is critical for preventing localized high concentrations that can lead to precipitation.

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution is not clear, you may need to increase the co-solvent percentage or decrease the final compound concentration.

Protocol 3: Investigating the Effect of pH on Solubility

This protocol provides a framework for testing if increasing the pH can enhance the solubility of your compound in a purely aqueous system.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • A series of buffers with varying pH values (e.g., Phosphate buffer at pH 7.0, 7.5, 8.0, 8.5, 9.0)

  • pH meter

  • Spectrophotometer or HPLC for quantification (optional)

Procedure:

  • Prepare Test Solutions: Set up a series of tubes, each containing one of the buffers (e.g., 1 mL of each pH buffer).

  • Spike with Compound: Add a small, fixed amount of your DMSO stock to each buffer to achieve a target concentration that is known to precipitate at neutral pH. For example, add 2 µL of a 20 mM stock to 1 mL of each buffer for a final concentration of 40 µM.

  • Equilibrate: Cap the tubes and vortex. Allow them to equilibrate at room temperature for 30-60 minutes.

  • Visual Assessment: Observe the tubes for turbidity or visible precipitate. A clear solution indicates successful solubilization at that pH.

  • (Optional) Quantitative Analysis: For a more rigorous assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax, or HPLC). This will give you a quantitative solubility value at each pH.

  • Stability Check: Incubate the clear, high-pH solutions for a relevant experimental timeframe (e.g., 24 hours) and re-examine for precipitation or degradation (e.g., via HPLC) to ensure the compound is stable under these conditions.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Cyclization of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyran-4-one derivatives. We will address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyran-4-one derivatives. We will address common challenges and provide in-depth, field-proven insights into optimizing the critical intramolecular cyclization of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. Our focus is to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: The Core Reaction - Mechanism and Temperature's Role

Before troubleshooting, it's crucial to understand the chemical transformation and the thermodynamic and kinetic principles at play.

Q1: What is the fundamental reaction pathway and why is temperature so critical?

The conversion of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a 1,3-dicarbonyl compound, into its corresponding pyran-4-one derivative is an intramolecular cyclization reaction.[1][2] The reaction proceeds via an acid- or base-catalyzed intramolecular condensation, where the enol or enolate of the C2-keto group attacks the C4-carbonyl carbon, followed by dehydration to form the stable aromatic pyranone ring.

Temperature is the primary lever to control the kinetics of this reaction. It dictates not only the rate of the desired cyclization but also the rates of competing side reactions.

  • Insufficient Temperature: The reaction may not have enough activation energy to proceed at a practical rate, resulting in low or no conversion of the starting material.

  • Optimal Temperature: Provides sufficient energy to overcome the activation barrier for the desired intramolecular cyclization, favoring it over intermolecular reactions. This leads to a higher yield of the target molecule.

  • Excessive Temperature: Can provide enough energy to activate undesired reaction pathways, such as decomposition, polymerization, or other side reactions, leading to a complex mixture and a lower yield of the pure product.[3] In some cases, a moderate increase in temperature may not significantly improve the yield after an optimal point is reached, while a reduction in temperature can drastically diminish it.[4]

Below is a diagram illustrating the proposed cyclization mechanism.

G cluster_start Starting Material cluster_enol Enolization cluster_cyclization Cyclization & Dehydration Start Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Enol Enol Intermediate Start->Enol Tautomerization (Acid/Base Catalyzed) Cyclized Cyclized Hemiketal Enol->Cyclized Intramolecular Attack (Rate-determining step) Product Ethyl 6-(4-nitrophenyl)-4-oxo- 4H-pyran-2-carboxylate Cyclized->Product Dehydration (-H2O)

Caption: Proposed mechanism for pyran-4-one formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q2: My reaction yield is very low, or I have a poor conversion rate. How should I approach temperature optimization?

A low yield is the most common issue and is often directly tied to suboptimal temperature. The goal is to find the "sweet spot" where the desired intramolecular cyclization significantly outpaces competing intermolecular reactions, such as oligomerization or decomposition.[5]

Troubleshooting Steps:

  • Establish a Baseline: If you have a low yield at a specific temperature (e.g., room temperature or 50°C), use this as your starting point.

  • Scout a Temperature Range: Set up several small-scale, parallel reactions. A good starting range would be 40°C, 60°C, 80°C, and 100°C. Ensure all other parameters (solvent, catalyst concentration, reactant concentration) are identical.

  • Monitor Rigorously: Use Thin-Layer Chromatography (TLC) to monitor each reaction at set time points (e.g., 1h, 2h, 4h, and 8h).[6] This will tell you not only about product formation but also about the consumption of starting material and the emergence of any byproducts.

  • Analyze the Results: After a set time, analyze the outcome of each reaction. You are looking for the temperature that gives the best conversion to the desired product with the fewest side products. Lowering the temperature can sometimes reduce yield, while a significant increase might not offer further benefits and could promote degradation.[4]

Q3: I am observing the formation of significant side products on my TLC plate. How can temperature help minimize these?

The formation of multiple side products indicates that alternative reaction pathways are competitive with your desired cyclization.[3][7]

Causality & Solution:

  • Intermolecular Reactions: At lower temperatures or high concentrations, the starting material might react with itself (dimerization or oligomerization) before it has a chance to cyclize. Increasing the temperature often favors the entropically preferred intramolecular cyclization over intermolecular processes.[5]

  • Decomposition: The nitro group and the 1,3-dicarbonyl system can be sensitive. Excessively high temperatures (e.g., >120-140°C, depending on the solvent) can cause decomposition, leading to a complex mixture of smaller molecules and baseline streaking on a TLC plate.[3]

Actionable Advice:

  • Identify the Trend: Analyze your scouting experiments from Q2. Does the number of side products increase or decrease with temperature?

  • If side products increase with temperature: Your optimal temperature is likely lower than what you are using. The product or starting material is decomposing. Try a narrower, lower temperature range (e.g., 50-70°C) for a longer reaction time.

  • If side products decrease with temperature: The side products are likely from intermolecular reactions. Your optimal temperature is likely higher. Push the temperature cautiously upwards (e.g., 90-110°C), while carefully monitoring for the onset of decomposition.

Q4: My reaction mixture turns dark brown or black, and purification is difficult. Is this a temperature issue?

Yes, a significant color change to dark brown or black is a strong indicator of product or starting material decomposition, which is highly dependent on temperature.

Causality & Solution:

Decomposition is often a result of applying too much thermal energy for too long. The extended pi-system of the product, combined with the electron-withdrawing nitro group, can be susceptible to thermal degradation.

Actionable Advice:

  • Reduce Temperature Immediately: This is the most critical step. If you are running the reaction at reflux in a high-boiling solvent, switch to a lower boiling point solvent or run the reaction at a specific temperature well below the reflux point.

  • Decrease Reaction Time: Use TLC to find the point of maximum product formation.[3] Do not let the reaction run longer than necessary, as this exposes the product to prolonged thermal stress.

  • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). At high temperatures, oxygen can promote oxidative side reactions, leading to colored impurities.

G Start Start Reaction Analysis LowYield Low Yield or Poor Conversion? Start->LowYield SideProducts Significant Side Products? LowYield->SideProducts No Optimize Run Parallel Reactions (e.g., 40, 60, 80, 100°C) LowYield->Optimize Yes Decomposition Mixture Darkens/ Decomposes? SideProducts->Decomposition No SideProducts->Decomposition Yes (Decomposition) IncreaseTemp Cautiously Increase Temperature to favor intramolecular reaction. SideProducts->IncreaseTemp Yes (Intermolecular) LowerTemp Decrease Temperature. Run for longer time. Decomposition->LowerTemp Yes Success Optimal Conditions Found Decomposition->Success No Optimize->Success CheckTime Monitor Time Course via TLC. Is reaction just slow? LowerTemp->Success IncreaseTemp->Success

Caption: Troubleshooting workflow for temperature optimization.

Section 3: Experimental Protocols

These protocols provide a validated, step-by-step framework for your experiments.

Protocol 1: Temperature Scouting for Cyclization Optimization

This protocol describes setting up four parallel reactions to efficiently determine the optimal reaction temperature.

Materials:

  • Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF)

  • Acid or Base Catalyst (e.g., p-TsOH or Piperidine)

  • 4 x Reaction Vials with stir bars and caps

  • Heating block or oil baths capable of maintaining four distinct temperatures

  • TLC plates, chamber, and appropriate eluent

Procedure:

  • Preparation: To each of the four reaction vials, add Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (e.g., 100 mg, 1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., 2 mL) to each vial to dissolve the starting material.

  • Catalyst Addition: Add the catalyst (e.g., 0.1 eq) to each vial.

  • Heating: Place each vial in a pre-heated block at its designated temperature (e.g., T1=40°C, T2=60°C, T3=80°C, T4=100°C). Start stirring simultaneously.

  • Monitoring: At t = 1, 2, 4, 8, and 24 hours, take a small aliquot from each reaction mixture and spot it on a TLC plate. Run the TLC according to Protocol 2.

  • Analysis: Compare the TLC plates to determine which temperature provides the fastest conversion to the product with the minimal formation of byproducts.

  • Work-up: Once the optimal condition is identified, the reaction can be scaled up. Quench the reaction, perform an extraction, and purify the product, typically by recrystallization or column chromatography.[3][8]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is the fastest way to qualitatively assess reaction progress.[6]

Procedure:

  • Prepare the Eluent: A common solvent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a 7:3 Hexanes:EtOAc ratio and adjust as needed to get good spot separation (Rf values between 0.2 and 0.8).

  • Spot the Plate: On a single TLC plate, spot the starting material (SM), the co-spot (SM + reaction mixture), and the reaction mixture (RM) for each temperature point.

  • Develop the Plate: Place the TLC plate in a chamber with the prepared eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The starting material and product should be UV active.

  • Interpret: The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is proceeding. The intensity of the spots gives a qualitative measure of conversion. The presence of other spots indicates side product formation.

Section 4: Data Interpretation

Organizing your results in a structured format is key to making an informed decision.

Table 1: Example Data from Temperature Scouting Experiment

This table summarizes hypothetical results from the optimization protocol, illustrating how to compare outcomes.

Temperature (°C)Reaction Time (h)Conversion of SM (%) (by TLC)Relative Product Yield (by TLC)Observations
4024~20%LowReaction is very slow.
6012~75%ModerateClean conversion, but slow.
80 4 >95% High Clean, fast conversion. Optimal.
1004>95%HighMinor new impurity spot observed.
1202>95%Moderate-HighNoticeable decomposition (darkening).
References
  • Remarkable temperature effect on intramolecular [3+2] cyclization. u:cris-Portal.
  • Intramolecular Cyclization Side Reactions | Request PDF. ResearchGate.
  • Effects of temperature on excluded volume-promoted cyclization and concatemerization of cohesive-ended DNA longer than 0.04 Mb. PubMed.
  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PMC.
  • Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles. American Chemical Society.
  • troubleshooting guide for the synthesis of pyran derivatives. Benchchem.
  • Reactions of dianions of acyclic β-enamino ketones with electrophiles. Part 5. Esters: synthesis of pyridin-4-one and pyran-4-one derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Formation of 4 as a side-product in the synthesis of pyran-4-one. ResearchGate.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions | Request PDF. ResearchGate.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
  • Troubleshooting common problems in Aspyrone synthesis. Benchchem.
  • Possible reaction pathways of 1,3-dicarbonyl compounds with α,β-unsatur
  • Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols. MSU Chemistry.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.
  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.
  • Chemistry Chat My Familiar Compound Family - 1,3-Dicarbonyl Compounds. TCI.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Welcome to the technical support center for the synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this Claisen condensation reaction. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction conditions and achieve high yields of the desired product.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a cornerstone reaction, often employed in the generation of precursors for various pharmaceutical agents, including kinase inhibitors.[1] The reaction typically involves a Claisen condensation between an appropriate acetophenone derivative (in this case, 4-nitroacetophenone) and diethyl oxalate in the presence of a base, such as sodium ethoxide.[2] While theoretically straightforward, this condensation is susceptible to several side reactions that can significantly impact the purity and yield of the final product. Understanding the mechanistic underpinnings of these side reactions is critical for effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the synthesis in a question-and-answer format, providing both the "what" and the "why" to empower your experimental design.

Q1: My yield of the desired β-keto ester is significantly lower than expected. What are the most likely side reactions?

A1: Low yields are often attributable to one or more competing reactions. The primary culprits include:

  • Self-condensation of the starting ester: If your reaction utilizes a starting ester with α-hydrogens, such as ethyl acetate, it can undergo self-condensation to form ethyl acetoacetate.[3][4][5] This is a classic Claisen condensation where two molecules of the ester react with each other.[6]

  • Hydrolysis of the ester: The presence of any water in the reaction mixture can lead to the hydrolysis of either the starting ester or the β-keto ester product, especially under basic conditions.[7][8] This results in the formation of carboxylate salts, which are unreactive in the condensation.

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with an ethyl ester), transesterification can occur, leading to a mixture of ester products.[9]

  • Further reactions of the β-keto ester: The product itself is a reactive β-dicarbonyl compound and can participate in subsequent reactions such as alkylation or acylation if appropriate electrophiles are present.[7][10]

Troubleshooting Workflow for Low Yield

To diagnose and mitigate low yields, a systematic approach is necessary. The following workflow outlines key experimental considerations and analytical checks.

Low_Yield_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Monitoring & Analysis cluster_3 Corrective Actions Low Yield Low Yield Reagent Purity Reagent Purity Low Yield->Reagent Purity Anhydrous Conditions Anhydrous Conditions Low Yield->Anhydrous Conditions Base Stoichiometry Base Stoichiometry Low Yield->Base Stoichiometry TLC/LC-MS Analysis TLC/LC-MS Analysis Reagent Purity->TLC/LC-MS Analysis Anhydrous Conditions->TLC/LC-MS Analysis Base Stoichiometry->TLC/LC-MS Analysis Identify Side Products Identify Side Products TLC/LC-MS Analysis->Identify Side Products Optimize Base Optimize Base Identify Side Products->Optimize Base Transesterification or Hydrolysis Control Temperature Control Temperature Identify Side Products->Control Temperature Self-condensation Purify Reagents Purify Reagents Identify Side Products->Purify Reagents Unknown Impurities

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a significant amount of ethyl acetoacetate in my crude product. How can I prevent this self-condensation?

A2: The self-condensation of ethyl acetate is a common side reaction.[3][4][5] To minimize this, consider the following:

  • Order of Addition: Add the ethyl acetate slowly to the reaction mixture containing the base and ethyl 4-nitrobenzoate. This ensures that the concentration of the deprotonated ethyl acetate (the enolate) remains low, favoring the cross-condensation over self-condensation.

  • Temperature Control: Claisen condensations are often exothermic. Maintaining a lower reaction temperature can help to control the reaction rate and improve selectivity.

  • Stoichiometry: Using a slight excess of the non-enolizable ester (diethyl oxalate) can help to drive the reaction towards the desired cross-condensation product.

Q3: My NMR analysis shows the presence of a carboxylic acid. What is the source and how can it be avoided?

A3: The presence of a carboxylic acid is a clear indication of ester hydrolysis.[7][8] This occurs when water is present in the reaction. To prevent this:

  • Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use.

  • Freshly Prepared Base: Prepare the sodium ethoxide solution immediately before use from dry ethanol and sodium metal. Commercially available solutions can absorb atmospheric moisture over time.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Q4: I am having difficulty with the purification of the final product. What are the common impurities and how can they be removed?

A4: Common impurities include unreacted starting materials, the self-condensation product (ethyl acetoacetate), and the hydrolyzed carboxylic acid.[11]

ImpurityIdentification MethodPurification Strategy
Unreacted 4-nitroacetophenone TLC, LC-MSColumn chromatography (silica gel, hexane/ethyl acetate gradient)
Unreacted Diethyl Oxalate TLC, LC-MSCan often be removed during aqueous workup or by recrystallization.
Ethyl Acetoacetate 1H NMR, GC-MSCareful column chromatography or fractional distillation under reduced pressure.
4-Nitrobenzoic Acid (from hydrolysis) 1H NMR, LC-MSCan be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.
Degradation Products LC-MSRecrystallization from a suitable solvent system (e.g., ethanol) is often effective.[2]

Table 1: Common Impurities and Purification Strategies.

Detailed Experimental Protocol: Synthesis and Workup

This protocol is a self-validating system designed to minimize side reactions.

Step 1: Preparation of Sodium Ethoxide Solution

  • Under an inert atmosphere, add freshly cut sodium metal (1.0 eq) to anhydrous ethanol at 0 °C.

  • Allow the mixture to stir until all the sodium has reacted. Rationale: Preparing the base in situ ensures it is anhydrous and active.

Step 2: Condensation Reaction

  • To the freshly prepared sodium ethoxide solution, add a solution of 4-nitroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise at 0 °C. Rationale: The slight excess of diethyl oxalate favors the cross-condensation.

  • Allow the reaction to warm to room temperature and stir overnight. Rationale: Slower addition and controlled temperature minimize self-condensation.[5]

Step 3: Reaction Quench and Workup

  • Cool the reaction mixture to 0 °C and quench by the slow addition of dilute sulfuric acid until the pH is ~2.[2]

  • Extract the mixture with dichloromethane.[2]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

Step 4: Purification

  • Purify the crude product by recrystallization from ethanol to obtain the pure Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.[2]

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction and potential side reactions.

Reaction_Pathway EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate + Base Side2 Hydrolysis Products EA->Side2 + H2O, Base ENB Ethyl 4-Nitrobenzoate ENB->Side2 + H2O, Base Base Base (EtO-) Desired Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate Enolate->Desired + Ethyl 4-Nitrobenzoate Side1 Ethyl Acetoacetate (Self-Condensation) Enolate->Side1 + Ethyl Acetate

Caption: Reaction pathway and potential side reactions.

Conclusion

By understanding the mechanistic nuances of the Claisen condensation and the potential for competing side reactions, researchers can effectively troubleshoot and optimize the synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. The key to success lies in the careful control of reaction conditions, the purity of reagents, and a systematic approach to purification.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Brainly.in. Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. [Link]

  • Tsuji, J. (2004). Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(4), 163-175. [Link]

  • Doubtnut. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. [Link]

  • Google Patents.
  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction. [Link]

  • Pearson+. Predict the products of self-condensation of the following esters... [Link]

  • Filo. The side reaction that would occur in the condensation of ethyl acetate w... [Link]

  • KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Organic Reactions. The γ-Alkylation and γ-Arylation of Dianions of β-Dicarbonyl Compounds. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • ACS Publications. The Development of Mild and Operationally Simple Direct Methods for the Synthesis of beta-Dicarbonyl Compounds. [Link]

  • Beilstein Journals. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • Chemistry LibreTexts. 23.8: The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. [Link]

  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]

  • Course Hero. Enolates of β-Dicarbonyl Compounds. [Link]

  • ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]

  • Online Chemistry Notes. Claisen condensation reaction - Examples and Mechanism. [Link]

  • LookChem. 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. [Link]

  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... [Link]

  • Physics Wallah. Reaction Mechanism of Claisen condensation. [Link]

  • Zenodo. impurity profiling and drug characterization. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. [Link]

  • National Center for Biotechnology Information. The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. [Link]

Sources

Troubleshooting

Removing unreacted starting materials from Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate crude

Subject: Purification Strategy for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (Crude) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary User Issue: Presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Strategy for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (Crude) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

User Issue: Presence of unreacted starting materials (4-nitroacetophenone and diethyl oxalate) in the crude product following Claisen condensation. Diagnosis: The crude mixture contains a complex blend of the target


-diketo ester (acidic), unreacted ketone (weakly acidic), and neutral oxalate esters.[2] Standard evaporation is insufficient.[1]
Resolution Strategy:  Implement a pH-Swing Extraction Protocol . This method exploits the significant 

difference between the target product (

) and the starting material (

).[2]
Technical Analysis: The "Why" Behind the Protocol

To purify this compound effectively, you must understand the acidity landscape of your reaction mixture.[2] The Claisen condensation product, Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate , is a vinylogous acid (specifically a


-diketo ester).[1][2]
CompoundStructure TypeApprox.[1][3][4][5][6][7][8][9][10][11][12]

Solubility Behavior
Target Product

-Diketo Ester
9.0 -- 11.0 Soluble in aqueous base (forms enolate); Soluble in organics when acidified.
4-Nitroacetophenone Starting Ketone~16.7 Insoluble in weak aqueous base; Soluble in organics.[1][2]
Diethyl Oxalate Diester~24.0 Neutral/Insoluble in aqueous base; Soluble in organics.[1]

The Mechanism of Separation: By washing the organic crude with a weak base (like Sodium Carbonate, pH ~11), we can selectively deprotonate the Target Product , moving it into the aqueous phase.[2] The starting materials (Ketone and Oxalate) are not acidic enough to deprotonate at pH 11; they remain in the organic layer and are discarded.[2]

Primary Resolution: The pH-Swing Extraction Protocol

Prerequisites:

  • Solvents: Ethyl Acetate (EtOAc), 10% Sodium Carbonate (

    
    ) solution, 1N Hydrochloric Acid (HCl), Brine.[1][2]
    
  • Safety: 4-Nitroacetophenone is an irritant.[1] Diethyl oxalate is toxic.[1] Work in a fume hood.

Step-by-Step Workflow
  • Dissolution: Dissolve the dark crude solid/oil in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.[1][2]

    • Note: Do not use Diethyl Ether if the product is poorly soluble; EtOAc is preferred for polarity.

  • The "Swing" (Base Extraction): Transfer the organic solution to a separatory funnel.[1][2][5] Extract with 10%

    
     (aq)  (
    
    
    
    volumes).
    • Critical Checkpoint: The Target Product is now in the Aqueous Layer (as the sodium enolate salt).[1][2] The Impurities are in the Organic Layer .[1][2]

    • Action: Collect the aqueous layers combined.[1][2] Keep the organic layer until mass balance is confirmed (then discard).[1][2]

  • Washing (Optional but Recommended): Wash the combined aqueous layer once with fresh EtOAc to remove any physically entrained non-acidic impurities.[1][2] Discard this organic wash.

  • Acidification (Precipitation): Cool the aqueous layer to 0–5°C in an ice bath.[1][2] Slowly add 1N HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: The product should precipitate as a light yellow/off-white solid.[1]

  • Isolation:

    • If Solid Precipitates: Filter via vacuum filtration, wash with cold water, and dry.[1][2]

    • If Oiling Occurs: Extract the acidified aqueous mixture with fresh EtOAc (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
Visualizing the Workflow

PurificationProtocol start Crude Mixture (Product + SM + Byproducts) step1 Dissolve in EtOAc start->step1 step2 Extract with 10% Na2CO3 (pH ~11) step1->step2 split Phase Separation step2->split org_layer Organic Layer (Contains 4-Nitroacetophenone & Diethyl Oxalate) split->org_layer Top Layer aq_layer Aqueous Layer (Contains Product as Enolate Salt) split->aq_layer Bottom Layer discard DISCARD (Impurities Removed) org_layer->discard step3 Acidify with 1N HCl to pH 2 aq_layer->step3 final Pure Product (Precipitates or Extracted) step3->final

Figure 1: The pH-Swing Extraction logic flow. By leveraging the specific acidity of the


-diketo ester, we selectively isolate the product in the aqueous phase.[2]
Alternative Resolution: Recrystallization[1][10]

If the acid/base extraction is not feasible (e.g., emulsion formation), recrystallization is the standard secondary method.[2]

  • Solvent System: Ethanol (EtOH) or EtOH/Water.[1][2]

  • Protocol:

    • Dissolve crude in minimal boiling Ethanol.

    • If the solution is dark, treat with activated charcoal and filter hot.[2]

    • Allow to cool slowly to room temperature.

    • If no crystals form, add water dropwise until turbidity persists, then cool to 4°C.

  • Why this works: The starting material (4-nitroacetophenone) is highly soluble in ethanol even at lower temperatures compared to the larger, more rigid diketo ester product.[2]

Frequently Asked Questions (FAQs)

Q: My product is oiling out during acidification instead of precipitating. Why? A: This is common with ethyl esters.[1] It often indicates trapped solvent or slight impurities preventing crystal lattice formation.[1]

  • Fix: Extract the oiled product into DCM, dry, and rotovap.[2] Then, perform a recrystallization from Ethanol/Hexane to induce solidification.

Q: Why not use NaOH for the extraction? A: Sodium Hydroxide is too strong.[1] It poses a high risk of hydrolyzing the ester moiety of your product (converting the ethyl ester to a carboxylic acid).[2] Carbonate (


) or Bicarbonate (

) are safer, though Bicarbonate might be too weak to fully extract the product.[1][2] Carbonate is the "Goldilocks" base here.[1][2]

Q: The NMR shows a mixture of species even after purification. A: This is likely Keto-Enol Tautomerism , not impurity.[1]


-diketo esters exist in equilibrium between the keto form and the enol form (stabilized by hydrogen bonding).[1][2] You will see distinct sets of peaks in 

H NMR (e.g., a vinyl proton around 6-7 ppm for the enol, and a methylene singlet around 4-5 ppm for the keto).[2]

Tautomerism keto Keto Form (-C(=O)-CH2-C(=O)-) enol Enol Form (-C(OH)=CH-C(=O)-) (Stabilized by H-bond) keto->enol Equilibrium

Figure 2: Tautomeric equilibrium common in 1,3-dicarbonyls, often mistaken for impurities in NMR.[1][2]

References
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. Source: Journal of Sciences, Islamic Republic of Iran, 2015.[1][2] Relevance: Defines the synthesis conditions and recrystallization solvents (EtOH) for this specific class of compounds. URL:[Link]

  • pKa Values for Substituted Acetophenones. Source: ResearchGate / Canadian Journal of Chemistry.[1][2] Relevance: Establishes the

    
     of the starting material (4-nitroacetophenone) at ~16.7, validating the extraction logic.
    URL:[Link]
    
  • Claisen Condensation Mechanism and Workup. Source: Master Organic Chemistry.[1] Relevance: Authoritative grounding on the mechanism and the necessity of acidic workup for

    
    -keto esters.
    URL:[Link]
    
  • Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Substance Data. Source: EPA CompTox Chemicals Dashboard.[1] Relevance: Verifies chemical structure and physical properties.[1] URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Solvent Selection for Maximizing Yield of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Welcome to the technical support center for the synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maximizing the yield of this important β-keto ester. The synthesis, a variation of the Claisen condensation, is a critical carbon-carbon bond-forming reaction.[1] Success is highly dependent on carefully optimized reaction conditions, with solvent selection being a pivotal factor.

This resource provides a structured approach to solvent selection, troubleshooting common issues, and answering frequently asked questions. Our aim is to equip you with the expertise to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, with a focus on the role of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate?

The synthesis is a Claisen condensation reaction between diethyl oxalate and 4-nitroacetophenone in the presence of a strong base, typically sodium ethoxide (NaOEt).[2] The reaction involves the formation of an enolate from 4-nitroacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of diethyl oxalate.[1]

Q2: Why is solvent selection so critical in this reaction?

The solvent plays several crucial roles in a Claisen condensation:

  • Solubility: It must dissolve the reactants (diethyl oxalate and 4-nitroacetophenone) and the base (sodium ethoxide) to allow the reaction to proceed efficiently.

  • Reaction with Reagents: The solvent should be inert and not react with the starting materials or the base.[1]

  • Influence on Base Strength: The polarity of the solvent can affect the strength of the base, which in turn influences the rate of enolate formation.

  • Product Stability: The solvent can impact the stability of the final product and intermediates.

Q3: What is the recommended solvent for this synthesis?

Based on established protocols, anhydrous ethanol is the most commonly used and recommended solvent for the synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate when using sodium ethoxide as the base.[2][3]

Q4: Why is it important to use the corresponding alcohol as the solvent?

Using the alcohol that corresponds to the alkoxide base (e.g., ethanol with sodium ethoxide) is crucial to prevent transesterification.[3][4][5] If a different alcohol were used as the solvent, it could react with the ethyl ester starting material or product, leading to a mixture of undesired ester byproducts and reducing the overall yield.[3]

Troubleshooting Common Issues

Problem 1: Low or No Product Yield

Possible CauseRecommended Solution & Explanation
Wet Solvent or Reagents The presence of water will quench the strong base (sodium ethoxide), preventing the formation of the necessary enolate.[6] Solution: Ensure all solvents and reagents are strictly anhydrous. Diethyl oxalate and 4-nitroacetophenone should be pure, and the ethanol used as a solvent must be dried, for example, by distillation from magnesium ethoxide.
Inactive Base Sodium ethoxide can decompose upon exposure to moisture and air. Solution: Use freshly prepared or properly stored sodium ethoxide. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the base.
Insufficiently Strong Base While sodium ethoxide is generally sufficient, its effectiveness can be hampered by impurities or suboptimal reaction conditions. Solution: Consider preparing the sodium ethoxide in situ by reacting sodium metal with anhydrous ethanol. This ensures a fresh and highly reactive base.
Incorrect Stoichiometry The reaction requires at least a stoichiometric amount of base because the final β-keto ester product is deprotonated by the base, driving the reaction to completion.[7][8] Solution: Carefully control the molar ratios of the reactants and the base. A slight excess of the base may be beneficial.

Problem 2: Formation of Side Products

Possible CauseRecommended Solution & Explanation
Transesterification This occurs if the alkoxide base does not match the alkyl group of the ester.[3][4][5] Solution: Always use sodium ethoxide as the base when using diethyl oxalate and ethanol as the solvent.
Hydrolysis of the Ester Using a hydroxide base (like NaOH or KOH) will lead to saponification (hydrolysis) of the ester, forming a carboxylate salt instead of the desired β-keto ester.[3][4][5] Solution: Strictly avoid hydroxide bases.
Self-Condensation of Diethyl Oxalate While less common, under certain conditions, diethyl oxalate can undergo self-condensation. Solution: Slow, controlled addition of the 4-nitroacetophenone to the mixture of diethyl oxalate and base can help minimize this side reaction.

Experimental Protocol: Solvent Selection and Optimization

This section provides a detailed protocol for the synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate with a focus on proper solvent handling.

Materials and Reagents
  • Diethyl oxalate

  • 4-Nitroacetophenone

  • Sodium metal

  • Anhydrous Ethanol (absolute)

  • Dichloromethane

  • Sulfuric acid (dilute)

  • Anhydrous Sodium Sulfate

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology
  • Preparation of Anhydrous Ethanol: If not commercially available, dry absolute ethanol by refluxing over magnesium turnings activated with a crystal of iodine, followed by distillation under an inert atmosphere.

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, dissolve clean sodium metal in anhydrous ethanol with stirring. The reaction is exothermic and should be controlled by cooling if necessary.

  • Reaction Setup: Once the sodium has completely dissolved, add a mixture of diethyl oxalate and 4-nitroacetophenone dropwise to the stirred sodium ethoxide solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Acidify the reaction mixture with dilute sulfuric acid to a pH of approximately 2.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.[2]

Visualizing the Workflow

Solvent_Selection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Ethanol Dry Ethanol Prep_NaOEt Prepare Sodium Ethoxide in Ethanol Dry_Ethanol->Prep_NaOEt Anhydrous Solvent Add_Reagents Add Mixture to NaOEt Solution Prep_NaOEt->Add_Reagents Fresh Base Mix_Reagents Mix Diethyl Oxalate & 4-Nitroacetophenone Mix_Reagents->Add_Reagents Stir_Overnight Stir Overnight Add_Reagents->Stir_Overnight Acidify Acidify with H2SO4 Stir_Overnight->Acidify Extract Extract with CH2Cl2 Acidify->Extract Dry_Purify Dry and Recrystallize Extract->Dry_Purify Final_Product Pure Product Dry_Purify->Final_Product

Caption: Experimental workflow for the synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.

Understanding the Mechanism: The Role of the Solvent

The Claisen condensation proceeds through several key steps where the solvent plays a critical, albeit indirect, role.

Claisen_Mechanism Enolate_Formation Enolate Formation 4-Nitroacetophenone is deprotonated by NaOEt in Ethanol to form a resonance-stabilized enolate. Nucleophilic_Attack Nucleophilic Attack The enolate attacks the carbonyl carbon of diethyl oxalate. Enolate_Formation->Nucleophilic_Attack Nucleophile Tetrahedral_Intermediate Tetrahedral Intermediate Formation A tetrahedral intermediate is formed. Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination The intermediate collapses, eliminating an ethoxide ion. Tetrahedral_Intermediate->Elimination Reforms C=O Deprotonation Deprotonation The product is deprotonated by ethoxide, driving the reaction forward. Elimination->Deprotonation Product Formation Protonation Protonation Acidic workup protonates the enolate to yield the final product. Deprotonation->Protonation Final Step

Caption: The mechanism of the Claisen condensation highlighting key steps.

The solvent, ethanol, solvates the ions involved, facilitating the reaction. Using an aprotic solvent could potentially increase the basicity of the ethoxide, but solubility issues with the base might arise. Therefore, ethanol provides a good balance of reactant solubility and appropriate reaction conditions.

Summary of Key Solvent Considerations

Solvent PropertyImportance in the SynthesisRecommended Choice
Protic vs. Aprotic A protic solvent that matches the alkoxide base is essential to prevent side reactions.Protic (Ethanol)
Polarity A polar solvent is required to dissolve the ionic base and polar reactants.Polar (Ethanol)
Anhydrous Conditions Crucial to prevent the deactivation of the strong base.Anhydrous
Boiling Point A moderate boiling point allows for effective reflux if heating is required without being too volatile.78 °C (Ethanol)

By carefully selecting and handling the solvent according to these guidelines, researchers can significantly improve the yield and purity of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a valuable intermediate in pharmaceutical development.

References
  • GeeksforGeeks. (2025, July 23). Claisen Condensation. [Link]

  • Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. [Link]

  • Vaia. (2023, October 21). Claisen Condensation: Mechanism & Reaction. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? r/Chempros. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26039-26053. [Link]

  • jOeCHEM. (2020, January 20). Synthesis Problems with Claisen & Diekmann Condensations [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • Farmer, T. J., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(16), 3749-3761. [Link]

  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(1), 123-127. [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016, October 23). Claisen Condensation via Ester Enolates in Organic Chemistry [Video]. YouTube. [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 251-262. [Link]

  • LookChem. (n.d.). 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... [Scientific diagram]. [Link]

  • ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. [Link]

Sources

Troubleshooting

Controlling regioselectivity in reactions with Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this highly versatile yet challenging building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you achieve predictable and high-yield outcomes in your synthetic campaigns.

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a β,δ-diketoester, possesses multiple reactive sites, making regioselectivity a critical parameter to control. The molecule's core structure features two distinct electrophilic carbonyl centers (C2 and C4) and a highly acidic active methylene group (C3), offering a rich landscape for chemical transformations. The potent electron-withdrawing nature of the 4-nitrophenyl group further modulates this reactivity, presenting both unique synthetic opportunities and potential challenges.[1]

This document is structured as a series of troubleshooting guides and frequently asked questions to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems reported by users in the field. Each answer provides a mechanistic explanation for the observed outcome and a detailed protocol for resolving the issue.

Question 1: My alkylation reaction is yielding a mixture of C- and O-alkylated products. How can I exclusively favor C-alkylation at the C3 position?

Answer: This is a classic regioselectivity challenge arising from the ambident nature of the enolate formed at the C3 position. The negative charge is delocalized across the C3 carbon and the two carbonyl oxygens (O2 and O4). Your choice of electrophile, solvent, and counter-ion determines whether the reaction occurs at the "soft" carbon nucleophile or the "hard" oxygen nucleophile.[2] DFT calculations and experimental data confirm that while O-alkylation is often kinetically faster in the gas phase, C-alkylation is favored in solution due to factors like cation coordination.[2][3]

Mechanistic Insight:

  • C-Alkylation: Favored by "soft" electrophiles (e.g., alkyl iodides) and conditions that promote a tight association between the enolate's oxygen atoms and a metal counter-ion. This coordination shields the oxygen atoms, leaving the C3 carbon as the more accessible nucleophilic site.[2][4]

  • O-Alkylation: Favored by "hard" electrophiles (e.g., silyl chlorides, acyl chlorides) and conditions that lead to a "naked" or solvent-separated enolate, where the oxygen atoms are more reactive.

To decisively favor C-alkylation, you must control these variables to ensure the electrophile interacts preferentially with the carbon center.

Troubleshooting Flowchart: C- vs. O-Alkylation

G cluster_conditions Reaction Condition Optimization cluster_solutions Solutions for Selective C-Alkylation start Starting Point: Mixture of C- and O-Alkylation Products base Base & Counter-ion (e.g., NaH, K2CO3) start->base solvent Solvent (e.g., DMF, Acetone) start->solvent electrophile Electrophile (e.g., R-Br, R-OTs) start->electrophile base_sol Switch to Li+ based base: Use LDA or LiHMDS in THF. Li+ coordinates tightly with oxygen. base->base_sol Problem: Na+, K+ lead to solvent-separated ions solvent_sol Use a less polar, aprotic solvent: THF or Dioxane are preferred over DMF/DMSO. Reduces 'naked' enolate formation. solvent->solvent_sol Problem: Polar aprotic solvents solvate cation, freeing O- electrophile_sol Use a 'softer' electrophile: Switch from R-Cl or R-OTs to R-I. Follows HSAB principle. electrophile->electrophile_sol Problem: 'Hard' electrophiles prefer 'hard' O- site outcome Desired Outcome: >95% C3-Alkylation base_sol->outcome solvent_sol->outcome electrophile_sol->outcome

Caption: Decision tree for optimizing C-alkylation selectivity.

Validated Protocol for Selective C-Alkylation: This protocol is optimized for the reaction with a soft electrophile like benzyl iodide.

  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add lithium diisopropylamide (LDA) (1.05 eq) as a solution in THF to the flask. The use of a strong, sterically hindered base ensures rapid and irreversible deprotonation.[5]

  • Substrate Addition: Dissolve Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold LDA solution over 15 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation. The lithium counter-ion is critical for shielding the oxygen atoms.[4]

  • Electrophile Addition: Add benzyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Question 2: I am attempting a cyclocondensation with hydrazine to form a pyrazole, but I'm getting two different regioisomers. How do I control which carbonyl reacts?

Answer: This is an excellent question that probes the differential reactivity of the C2 and C4 carbonyl groups. The C4 carbonyl, being directly attached to the electron-withdrawing 4-nitrophenyl group, is significantly more electrophilic than the C2 carbonyl, which is part of a β-ketoester system.[1] However, the C4 position is also more sterically hindered by the bulky aryl substituent.[6][7] The regiochemical outcome of the reaction depends on the balance between these electronic and steric factors, which can be manipulated by adjusting the reaction's pH.

Control Strategy Summary:

ConditionFavored Site of Initial AttackPrimary ProductRationale
Strongly Acidic (pH 1-2) C2-Carbonyl 3-(4-Nitrophenyl)-5-carbethoxy-1H-pyrazoleThe C2-carbonyl oxygen is more basic and is preferentially protonated, activating it for nucleophilic attack. The more electrophilic C4-carbonyl is less favored under these conditions.
Neutral or Weakly Acidic (pH 5-7) C4-Carbonyl 5-(4-Nitrophenyl)-3-carbethoxy-1H-pyrazoleThe inherent electrophilicity of the C4-carbonyl dominates. This is the kinetically favored pathway in the absence of strong acid catalysis.[8]
Basic (pH > 8) Mixture/Side Reactions Complex MixtureUnder basic conditions, the hydrazine is more nucleophilic, but side reactions like enolate formation and subsequent condensation can lead to a loss of selectivity.

Workflow for Controlling Condensation Regioselectivity

G start Start: Condensation with Nucleophile (e.g., Hydrazine, Hydroxylamine) ph_choice Select Reaction pH start->ph_choice acidic Strongly Acidic (pH 1-2) Catalyst: HCl, H2SO4 ph_choice->acidic Low pH neutral Neutral / Weakly Acidic (pH 5-7) Catalyst: Acetic Acid ph_choice->neutral Mid pH acidic_path Mechanism: Preferential protonation and activation of C2-carbonyl acidic->acidic_path neutral_path Mechanism: Attack at the most electrophilic center (C4) neutral->neutral_path product_A Product A: Attack at C2 acidic_path->product_A product_B Product B: Attack at C4 neutral_path->product_B

Caption: pH-dependent control of nucleophilic attack on C2 vs. C4.

Validated Protocol for Selective Synthesis of 5-(4-Nitrophenyl)-3-carbethoxy-1H-pyrazole (Attack at C4):

  • Setup: In a round-bottom flask, dissolve Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol (15 mL).

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) followed by glacial acetic acid (0.1 eq). The weak acid accelerates the reaction without strongly protonating the carbonyls.[9]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if necessary.

Frequently Asked Questions (FAQs)

Question 1: Which proton on Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is the most acidic and why?

Answer: The protons on the C3 methylene group (the -CH₂- between the two carbonyls) are by far the most acidic. The pKa of these protons is estimated to be around 10-11. This heightened acidity is due to the powerful stabilizing effect of the two adjacent carbonyl groups (the C2 ketone and the C4 ketone).[10] When a proton is removed, the resulting negative charge (carbanion) is extensively delocalized through resonance onto both carbonyl oxygen atoms, creating a highly stable conjugated enolate system. This extensive delocalization is significantly more effective than the stabilization available for any other proton in the molecule. For comparison, the pKa of a typical ketone is around 19-20.

Question 2: How does the concept of kinetic vs. thermodynamic enolate control apply to this molecule?

Answer: The theory of kinetic versus thermodynamic control is fundamental to enolate chemistry.[11]

  • Kinetic Control favors the fastest-formed product, typically by removing the most sterically accessible proton at low temperatures with a strong, bulky, non-nucleophilic base (like LDA).[5][12] The reaction is irreversible under these conditions.

  • Thermodynamic Control favors the most stable product, which is achieved under equilibrium conditions (higher temperatures, weaker base, longer reaction times) allowing less stable intermediates to revert and form the most stable product.[5][12]

For Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, this concept applies differently than in a simple unsymmetrical ketone. Because the C3 protons are vastly more acidic than any other potential alpha-protons, deprotonation will almost exclusively occur at the C3 position regardless of the conditions.[13] The resulting enolate is both the kinetically and thermodynamically favored one.

Therefore, for this specific substrate, the "kinetic vs. thermodynamic" debate is not about where the enolate forms, but rather about controlling the subsequent reaction of the ambident C3 enolate (i.e., C- vs. O-alkylation, as discussed in Troubleshooting Question 1).

Question 3: How does the 4-nitrophenyl group influence the molecule's reactivity?

Answer: The 4-nitrophenyl group is a powerful electron-withdrawing group, and it exerts its influence through both the inductive effect (through the sigma bonds) and the resonance effect (through the pi system). This has two major consequences for the molecule's reactivity:[1]

  • Increased Acidity of C3 Protons: The group strongly pulls electron density away from the entire butanoate chain. This inductively stabilizes the negative charge of the enolate formed upon deprotonation at C3, thereby increasing the acidity of those protons compared to a similar dicarbonyl compound without this substituent.

  • Increased Electrophilicity of the C4 Carbonyl: By withdrawing electron density, the group makes the attached C4 carbonyl carbon significantly more electron-deficient and thus a "harder" and more reactive electrophile. This makes it a prime target for nucleophilic attack, especially under neutral or kinetically controlled conditions.[8]

Question 4: Can this molecule be used in multicomponent reactions like the Hantzsch or Gewald syntheses?

Answer: Yes, absolutely, but its bifunctional nature must be carefully considered.

  • Hantzsch Pyridine Synthesis: The classic Hantzsch reaction involves two equivalents of a β-ketoester, an aldehyde, and an ammonia source.[14][15] Your molecule can serve as one of the β-dicarbonyl components. It would first react with the aldehyde in a Knoevenagel condensation. A second component, such as ethyl acetoacetate, would form an enamine with ammonia. These two intermediates then combine in a Michael addition followed by cyclization and dehydration to yield a highly substituted (and unsymmetrical) dihydropyridine.[16][17] Careful control of stoichiometry is essential to prevent self-condensation.

  • Gewald Aminothiophene Synthesis: The Gewald reaction condenses a ketone, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur with a basic catalyst (like morpholine).[18][19] Your substrate contains both a ketone (at C2 or C4) and an active methylene group (at C3). In a reaction with an external α-cyanoester and sulfur, regioselectivity would be a major challenge. However, it is more likely to be used in a variation where it provides the carbonyl and active methylene components for a reaction with sulfur and a cyanating agent, or where the C2-carbonyl and C3-methylene react with sulfur and an amine to form a thiophene fused to another ring system after an initial reaction. The reaction's success would depend heavily on finding conditions that favor one intramolecular pathway over various potential intermolecular ones.[20][21]

References

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
  • University of Liverpool. (n.d.). Lecture 3: Regioselective Formation of Enolates.
  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Regioselective Formation of Enolates. Retrieved from [Link]

  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates. Retrieved from [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(6), 187-201. doi:10.2183/pjab.81.187. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link]

  • Wenxuecity. (2023, February 1). Paal-Knorr Pyrrole Synthesis.
  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]

  • Sakata, T., et al. (2012). Origin of regioselectivity in the reactions of nitronate and enolate ambident anions. The Journal of Organic Chemistry, 77(23), 10738-10744. doi:10.1021/jo302103c. Retrieved from [Link]

  • Michigan State University. (n.d.). Chapter 21: Ester Enolates.
  • ACS Publications. (2012, November 8). Origin of Regioselectivity in the Reactions of Nitronate and Enolate Ambident Anions. Retrieved from [Link]

  • Wang, Q., et al. (2018). Catalyst-Controlled Regioselective Acylation of β-Ketoesters with α-Diazo Ketones Induced by Visible Light. Organic Letters, 20(23), 7573-7577. doi:10.1021/acs.orglett.8b03248. Retrieved from [Link]

  • Reddy, C. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. doi:10.1055/a-2187-3475.
  • Fiveable. (2025, September 15). Kinetic vs. Thermodynamic Enolates Definition.
  • Quimica Organica. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Ghafouri, M., & Ariafard, A. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. doi:10.26434/chemrxiv-2023-h3n1l. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Enolization of Carbonyls. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Suvichaem. (2024, October 4). What is Regioselectivity? How to Find Regioselectivity [Video]. YouTube. Retrieved from [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • Kano, T., et al. (2022). Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. Organic Letters, 24(38), 6965-6970. doi:10.1021/acs.orglett.2c02742.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
  • ResearchGate. (2025, August 5). The Use of 2-(1-Alkoxyalkylidene)-1,3-dicarbonyl Compounds in Organic Synthesis.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Dalal Institute. (n.d.). Regio- and Chemoselectivity: Orientation and Reactivity. Retrieved from [Link]

  • University of Calgary. (n.d.). 10.10. Regioselectivity and Substituent Effects.
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  • Vaia. (2023, October 21). Regioselectivity: Birch Reduction & Heck Reaction.
  • Chemical Reviews. (n.d.). Enantioselective Organocatalytic Transformations of β-Ketoesters.
  • ResearchGate. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate purity analysis

A Comparative Method Development Guide Executive Summary This guide addresses the chromatographic challenges associated with Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENDB) , a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

This guide addresses the chromatographic challenges associated with Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENDB) , a critical intermediate in the synthesis of heterocyclic pharmaceutical active ingredients (APIs).

Standard C18 alkyl-chain methods often fail to provide robust purity analysis for ENDB due to two specific molecular behaviors:

  • Keto-Enol Tautomerism: The 1,3-dicarbonyl moiety undergoes rapid interconversion, leading to peak broadening or splitting on standard silica phases.

  • Nitro-Aromatic Selectivity: Generic hydrophobic interactions often fail to resolve ENDB from its structurally similar starting material, 4-nitroacetophenone.

The Solution: We propose shifting from a traditional Fully Porous C18 (5 µm) platform to a Core-Shell Phenyl-Hexyl (2.6 µm) stationary phase. This guide provides a direct comparison, experimental protocols, and the mechanistic rationale for this transition.

Mechanistic Insight: The "Why" Behind the Method

To develop a robust method, we must first understand the analyte's behavior in solution.

The Tautomerism Challenge

ENDB contains a


-diketone group.[1] In solution, this exists in equilibrium between the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).[2]
  • Chromatographic Consequence: If the interconversion rate (

    
    ) is comparable to the time the analyte spends in the column, the detector "sees" a distorted peak (plateauing) rather than a sharp Gaussian band.
    
  • Control Strategy: We utilize a buffered mobile phase at pH 3.0–3.5 . This acidic environment protonates the system, stabilizing the H-bond of the enol form and suppressing the ionization of the enolic hydroxyl, effectively "locking" the tautomer for the duration of the run [1].

The - Interaction Advantage

The 4-nitrophenyl group is electron-deficient. Traditional C18 columns rely solely on hydrophobic dispersion forces.

  • Phenyl-Hexyl Advantage: This phase offers

    
    -
    
    
    
    interactions.[3] The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient nitro-aromatic ring of ENDB. This "orthogonal" selectivity mechanism significantly improves resolution between ENDB and its non-nitro impurities [3, 8].

Comparative Study: Standard vs. Optimized

The following table summarizes the performance metrics comparing the industry-standard approach against our optimized core-shell protocol.

FeatureMethod A: Traditional (Baseline) Method B: Optimized (Proposed)
Column Chemistry Fully Porous C18 (Alkyl chain)Core-Shell Phenyl-Hexyl
Particle Size 5.0 µm2.6 µm
Interaction Mode Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH) *
Peak Shape (

)
1.4 – 1.8 (Tailing)1.05 – 1.15 (Sharp)
Resolution (

)
< 1.5 (vs. 4-nitroacetophenone)> 3.5
Backpressure ~80 bar~250 bar (Compatible with 400 bar HPLC)
Run Time 25 minutes12 minutes

*Note: Methanol is preferred over Acetonitrile in Method B because ACN can suppress


-

interactions between the analyte and the Phenyl-Hexyl phase [8].

Visualizing the Workflow

The following diagrams illustrate the method development logic and the molecular behavior driving our decisions.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: ENDB Purity Analysis Screening Initial Screening (C18, Water/ACN) Start->Screening Issue1 Problem: Peak Splitting? Screening->Issue1 Sol1 Action: Buffer Control (Ammonium Formate pH 3.0) Issue1->Sol1 Yes Issue2 Problem: Poor Impurity Res? Sol2 Action: Switch Selectivity (Phenyl-Hexyl Phase) Issue2->Sol2 Selectivity needed Sol1->Issue2 Opt Optimization (Core-Shell 2.6µm + MeOH) Sol2->Opt Final Final Validated Method Opt->Final

Caption: Logical flow for transitioning from generic screening to specific problem-solving for keto-enol tautomers and nitro-aromatics.

Diagram 2: Tautomerism & Interaction Mechanism

Tautomerism Diketo Diketo Form (1,3-dicarbonyl) Enol Enol Form (H-bond stabilized) Diketo->Enol Fast Equilibrium (pH dependent) Stationary Phenyl-Hexyl Stationary Phase Enol->Stationary Pi-Pi Interaction (Nitro group)

Caption: The equilibrium between tautomers and the specific Pi-Pi interaction that enhances retention on the Phenyl-Hexyl phase.

Detailed Experimental Protocols

Equipment & Reagents
  • System: HPLC with binary pump and DAD/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Reagents: HPLC Grade Methanol, LC-MS Grade Ammonium Formate, Formic Acid, Milli-Q Water.

Method B: The Optimized Protocol (Recommended)

This method utilizes Core-Shell technology to achieve high efficiency at moderate backpressures [4, 5].

  • Column: Kinetex® Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer of the tautomers).

  • Detection: UV @ 270 nm (Max absorbance of nitro-aromatic system).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.040Initial Hold
1.040Start Gradient
8.090Elution of Impurities
9.090Wash
9.140Re-equilibration
12.040End of Run
Method A: The Traditional Protocol (For Comparison Only)
  • Column: Standard C18 (Fully Porous), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Gradient: 40-90% B over 20 minutes.

  • Observation: Expect broader peaks and potential co-elution of the 4-nitroacetophenone impurity due to lack of

    
    -selectivity.
    

Troubleshooting & Validation Tips

  • Peak Splitting: If ENDB appears as a split peak or has a "shoulder," lower the pH of Mobile Phase A to 2.8. This forces the equilibrium further toward the stabilized enol form [11].

  • Resolution Loss: If the resolution between ENDB and 4-nitroacetophenone decreases, ensure you are using Methanol and not Acetonitrile. ACN disrupts the

    
    -
    
    
    
    stacking mechanism essential for this separation [10].
  • Sample Diluent: Dissolve the sample in 50:50 Water:MeOH. Avoid pure ACN as a diluent, as it may cause solvent mismatch effects leading to poor peak shape for early eluting impurities.

References

  • MDPI. (2023). Tautomerism of

    
    -Diketones and 
    
    
    
    -Thioxoketones.[2] Retrieved from [Link]
  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from [Link]

  • Chromatography Today. Evaluation of Core Shell Columns Based on Separation Behaviour. Retrieved from [Link]

  • LCGC International. Core–Shell Particles for HPLC — Present and Future. Retrieved from [Link]

  • Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns. Retrieved from [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns - Unique Selectivity.[6] Retrieved from [Link]

  • Waters Corporation. Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds. Retrieved from [Link][4][5][7][8][9]

  • Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Advanced Materials Technology (HALO). Phenyl-Hexyl - HPLC: Mechanism of Separation. Retrieved from [Link]

  • Chromatography Forum. Keto-enol tautomerism discussions. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a multifaceted organic compound featuring a nitroaromatic ring, a β-diketone system, and an ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a multifaceted organic compound featuring a nitroaromatic ring, a β-diketone system, and an ethyl ester functionality. This unique combination of moieties makes it a molecule of interest in medicinal chemistry and drug discovery. Understanding its behavior under mass spectrometric analysis is paramount for its unambiguous identification, structural elucidation, and quantification in complex biological and chemical matrices. This guide provides an in-depth, comparative analysis of the predicted fragmentation patterns of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, supported by established fragmentation principles and data from analogous compounds.

Predicted Mass Spectrometry Fragmentation of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This results in a complex but highly reproducible fragmentation pattern that serves as a molecular fingerprint.[1]

The molecular ion ([M]•+) of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (m/z 265) is expected to be observed, although its abundance may be low due to the molecule's susceptibility to fragmentation. The major fragmentation pathways are predicted to be:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a dominant fragmentation pathway for ketones and esters.[1][2] For Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, several α-cleavage events are plausible, leading to the formation of key fragment ions.

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen.[3][4] The transfer of a γ-hydrogen to a carbonyl oxygen followed by β-cleavage can lead to the formation of a neutral alkene and a resonance-stabilized radical cation.

  • Nitro Group Fragmentation: Nitroaromatic compounds typically exhibit characteristic losses of NO (30 u) and NO₂ (46 u).

The predicted EI fragmentation pathways are visualized in the following diagram:

G M [M]•+ m/z 265 F1 [M - C2H5O]• m/z 220 α-Cleavage (ester) M->F1 - •OC2H5 F2 [M - C2H4O2]•+ m/z 205 McLafferty (ester) M->F2 - C2H4O2 F3 [4-nitrophenyl-CO]+ m/z 150 α-Cleavage M->F3 - •CH2COOC2H5 F6 [M - NO2]•+ m/z 219 M->F6 - •NO2 F7 [CO-CH2-CO-OC2H5]+ m/z 115 α-Cleavage M->F7 - •C6H4NO2 F4 [4-nitrophenyl]+ m/z 122 F3->F4 - CO F5 [C6H4]+ m/z 76 F4->F5 - NO2

Caption: Predicted EI-MS fragmentation of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.

Table 1: Predicted Major Fragment Ions in EI-MS

m/z (predicted)Ion StructureFragmentation Pathway
265[C₁₂H₁₁NO₆]⁺•Molecular Ion (M⁺•)
220[M - C₂H₅O]⁺α-cleavage with loss of the ethoxy radical
219[M - NO₂]⁺•Loss of a nitro radical
205[M - C₂H₄O₂]⁺•McLafferty rearrangement with loss of ethyl acetate
150[O₂NC₆H₄CO]⁺α-cleavage with loss of the ethyl malonyl radical
122[C₆H₄NO₂]⁺Loss of CO from the m/z 150 fragment
115[COCH₂COOC₂H₅]⁺α-cleavage with loss of the 4-nitrophenyl radical
76[C₆H₄]⁺Loss of NO₂ from the m/z 122 fragment
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation.[5] Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Positive Ion Mode ([M+H]⁺, m/z 266):

In positive ion mode, protonation is likely to occur on one of the carbonyl oxygens or the nitro group. Fragmentation will proceed from this protonated precursor ion.

Negative Ion Mode ([M-H]⁻, m/z 264):

In negative ion mode, deprotonation will likely occur at the acidic methylene protons between the two carbonyl groups, forming a stable enolate. Fragmentation of this precursor ion will provide complementary structural information.

The predicted ESI-MS/MS fragmentation pathways are illustrated below:

G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode MH [M+H]+ m/z 266 PF1 [M+H - C2H4]+ m/z 238 Loss of ethylene MH->PF1 PF2 [M+H - C2H5OH]+ m/z 220 Loss of ethanol MH->PF2 PF3 [4-nitrophenyl-CO]+ m/z 150 MH->PF3 PF4 [4-nitrophenyl]+ m/z 122 PF3->PF4 - CO MH_neg [M-H]- m/z 264 NF1 [M-H - C2H4]- m/z 236 Loss of ethylene MH_neg->NF1 NF2 [M-H - CO2]- m/z 220 MH_neg->NF2 NF3 [4-nitrophenyl-CO-CHCO]- m/z 192 MH_neg->NF3 - C2H5OH NF4 [4-nitrophenyl-CO]- m/z 150 NF3->NF4 - C2H2O

Caption: Predicted ESI-MS/MS fragmentation in positive and negative ion modes.

Table 2: Predicted Major Fragment Ions in ESI-MS/MS

Ion ModePrecursor m/zFragment m/z (predicted)Fragmentation Pathway
Positive 266238Loss of ethylene from the ethyl ester
220Loss of ethanol from the ethyl ester
150Cleavage to form the 4-nitrobenzoyl cation
122Loss of CO from the m/z 150 fragment
Negative 264236Loss of ethylene from the ethyl ester
220Decarboxylation
192Loss of ethanol from the deprotonated molecule
150Cleavage to form the 4-nitrobenzoyl anion

Comparison with an Alternative: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

A useful comparison can be made with the structurally similar compound, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The NIST Mass Spectrometry Data Center provides a GC-MS spectrum for this compound (NIST Number: 211852).[6] The key difference is the substitution of the nitro group with a fluorine atom. This allows for a direct comparison of the influence of the electron-withdrawing nitro group versus the halogen on the fragmentation pattern.

Table 3: Comparison of Key Fragments

Fragmentation TypeEthyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (Predicted m/z)Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Observed m/z)[6]Comments
Molecular Ion265238Difference in molecular weight due to -NO₂ vs -F.
Aroyl Cation150 ([O₂NC₆H₄CO]⁺)123 ([FC₆H₄CO]⁺)A prominent peak in both, indicating this is a stable fragment. The mass shift reflects the substituent.
Aryl Cation122 ([O₂NC₆H₄]⁺)95 ([FC₆H₄]⁺)Formed by the loss of CO from the aroyl cation.

The comparison highlights that the core fragmentation pathways involving the diketo-ester moiety are likely to be similar, with the primary difference in the mass-to-charge ratios of the aromatic fragments.

Experimental Protocols

To obtain the mass spectrum of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of volatile and thermally stable compounds.

Objective: To obtain a reproducible EI mass spectrum for qualitative analysis and structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to achieve a concentration of 1 mg/mL.[7] Further dilute to approximately 10 µg/mL for analysis.[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230 °C.[9]

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

  • Data Analysis: The total ion chromatogram (TIC) will display a peak corresponding to the analyte. The mass spectrum of this peak can then be analyzed to identify the molecular ion and major fragment ions, which can be compared to the predicted fragmentation pattern.

G cluster_workflow GC-MS Workflow A Sample Preparation (10 µg/mL in DCM) B GC Injection (1 µL) A->B C GC Separation (Temperature Ramp) B->C D EI Ionization (70 eV) C->D E Mass Analysis (m/z 40-400) D->E F Data Acquisition (TIC and Mass Spectra) E->F

Caption: A streamlined workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This technique is ideal for polar and thermally labile compounds and provides high sensitivity and selectivity.

Objective: To obtain precursor and product ion spectra for structural elucidation and to develop a quantitative assay.

Methodology:

  • Sample Preparation: Prepare a stock solution of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in acetonitrile or methanol at 1 mg/mL. Serially dilute this stock solution with the initial mobile phase composition to create working standards (e.g., 1 µg/mL for qualitative analysis).[10]

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan MS: m/z 100-400 to identify the precursor ion.

    • MS/MS (Product Ion Scan): Select the precursor ion ([M+H]⁺ or [M-H]⁻) and fragment using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

  • Data Analysis: Analyze the full scan data to confirm the mass of the precursor ion. Interpret the product ion spectra to identify characteristic fragment ions and neutral losses, comparing them to the predicted pathways.

G cluster_workflow LC-MS/MS Workflow A Sample Preparation (Working Standards) B LC Injection (5 µL) A->B C LC Separation (Reversed-Phase) B->C D ESI Ionization (Positive & Negative) C->D E MS1: Precursor Scan (m/z 100-400) D->E F MS2: Product Ion Scan (CID) E->F G Data Analysis F->G

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is predicted to be a rich and informative process, driven by the characteristic reactions of its constituent functional groups. Under EI, α-cleavage and McLafferty rearrangements are expected to dominate, providing a detailed fingerprint of the molecule's structure. ESI-MS/MS, in both positive and negative ion modes, offers a complementary and highly sensitive approach for structural confirmation and quantification. By comparing the predicted fragmentation patterns with those of structurally similar compounds and employing the detailed experimental protocols provided, researchers can confidently identify and characterize this molecule in their studies. This guide serves as a foundational resource for the analysis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate and similar complex molecules, enabling more efficient and accurate drug discovery and development.

References

  • Masur, M., Grützmacher, H. F., Münster, H., & Budzikiewicz, H. (1987). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. A Gas Chromatographic/Mass Spectrometric Study. Organic Mass Spectrometry, 22(8), 493-500. [Link]

  • Nibbering, N. M. M. (2004). The McLafferty Rearrangement: A Personal Recollection. Journal of the American Society for Mass Spectrometry, 15(7), 956-958. [Link]

  • The Organic Chemistry Tutor. (2022, June 19). McLafferty Rearrangement: An overview [Video]. YouTube. [Link]

  • Pérez-Castaño, R., & Catalá-Icardo, M. (2020). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Thin-Layer Chromatography. IntechOpen. [Link]

  • Wikipedia contributors. (2023, December 2). McLafferty rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved February 15, 2026, from [Link]

  • ChemComplete. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [Link]

  • eGyanKosh. (n.d.). McLafferty Rearrangement. Retrieved February 15, 2026, from [Link]

  • University of Texas at Dallas. (n.d.). 4406 GC-MS procedure and background.docx. Retrieved February 15, 2026, from [Link]

  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of California, Santa Cruz. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved February 15, 2026, from [Link]

  • Liu, A., & Wells, T. N. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (69), e4324. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 389A-394A. [Link]

  • Zhang, H., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 130, 25-39. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl-4-nitrophenylacetate. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved February 15, 2026, from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved February 15, 2026, from [Link]

  • Wikipedia contributors. (2024, January 10). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Nitrophenol, TMS derivative. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Moorthy, A. S., Kearsley, A. J., Mallard, W. G., Wallace, W. E., & Stein, S. E. (2023). New Library-Based Methods for Nontargeted Compound Identification by GC-EI-MS. Analytical chemistry, 95(35), 13132–13139. [Link]

  • LookChem. (n.d.). 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. Retrieved February 15, 2026, from [Link]

  • Al-Asadi, F. Y., & Al-Janabi, A. H. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules (Basel, Switzerland), 28(16), 6100. [Link]

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  • National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Comparative Reactivity Profile: Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate vs. Ethyl Benzoylpyruvate

Executive Summary This guide provides a technical comparison between Ethyl benzoylpyruvate (EBP) and its para-nitro derivative, Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENBP) . Both compounds serve as critical synthon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethyl benzoylpyruvate (EBP) and its para-nitro derivative, Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENBP) . Both compounds serve as critical


 synthons in the construction of biologically active heterocycles (pyrazoles, isoxazoles, pyrimidines).

Key Takeaway: The introduction of the 4-nitro group (


) fundamentally alters the physicochemical and kinetic profile of the scaffold. ENBP exhibits higher acidity (

)
, increased electrophilicity at the

-carbonyl
, and enhanced crystallinity compared to the unsubstituted EBP. However, this increased reactivity necessitates stricter pH control during nucleophilic condensations to prevent ring-opening or hydrolysis side reactions.

Electronic & Structural Analysis

The reactivity difference is governed by the electronic influence of the substituent at the para-position of the aroyl ring.

  • Ethyl Benzoylpyruvate (EBP): Contains a phenyl group (

    
    ). It serves as the baseline for reactivity. The molecule exists in a keto-enol equilibrium, heavily favoring the enol form stabilized by an intramolecular hydrogen bond.[1]
    
  • Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENBP): Contains a nitro group (

    
    ). This strong Electron Withdrawing Group (EWG) exerts a potent mesomeric (
    
    
    
    ) and inductive (
    
    
    ) effect.
Electronic Impact Visualization

The following diagram illustrates how the nitro group withdraws electron density, destabilizing the C4 carbonyl bond (making it more susceptible to nucleophilic attack) while stabilizing the resulting enolate anion.

ElectronicEffects cluster_0 Substituent Effect cluster_1 Molecular Targets Nitro 4-NO2 Group (Strong EWG) C4_Carbonyl C4 Carbonyl (Electrophilicity) Nitro->C4_Carbonyl Increases (+) Alpha_Proton C3 Alpha-Proton (Acidity) Nitro->Alpha_Proton Increases Acidity Enol Enol Form (Stability) Nitro->Enol Stabilizes Phenyl Phenyl Group (Neutral) Phenyl->C4_Carbonyl Baseline

Figure 1: Mechanistic impact of the nitro substituent on the aroylpyruvate scaffold.

Physicochemical Comparison Data

The following data aggregates experimental observations and calculated values to benchmark the two compounds.

FeatureEthyl Benzoylpyruvate (EBP)Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENBP)Impact of Nitro Group
Molecular Weight 220.22 g/mol 265.22 g/mol +45 g/mol
Melting Point 40–42 °C (Low melting solid/oil)100–105 °C (Distinct solid)Enhanced Crystallinity (Pi-stacking)
Estimated

~7.0–7.5~5.5–6.0Increased Acidity (Easier deprotonation)
Enol Content (

)
>95%~99%Higher Enol Stability
Solubility High in EtOH, Et2O, TolueneModerate in EtOH; Poor in HexanesReduced lipophilicity
Electrophilicity ModerateHighFaster reaction with weak nucleophiles

Reactivity Case Study: Pyrazole Synthesis

The most common application of these scaffolds is the synthesis of pyrazole-3-carboxylates via reaction with hydrazines (e.g., Phenylhydrazine).

Reaction Mechanism

The reaction proceeds via a condensation-cyclization sequence. The regioselectivity is dictated by the initial nucleophilic attack.

  • Attack 1: The terminal nitrogen of hydrazine attacks the most electrophilic carbonyl.

  • Attack 2: Intramolecular cyclization occurs at the ester or the remaining ketone.

In ENBP , the C4 carbonyl is significantly activated by the nitro group. This directs the initial attack of the hydrazine more strongly to C4 compared to C2, potentially enhancing regioselectivity towards 5-aryl-pyrazole isomers under neutral conditions.

Synthetic Workflow & Logic

PyrazoleSynthesis cluster_nitro Effect of Nitro Group Start Start: Acetophenone Derivative Claisen Step 1: Claisen Condensation (Formation of Enolate) Start->Claisen Reflux 2h Reagent + Diethyl Oxalate / NaOEt Reagent->Claisen Acidify Acidification (HCl) Isolate Diketo-ester Claisen->Acidify Critical Step Attack Step 2: Nucleophilic Attack (Kinetic Control) Acidify->Attack Hydrazine + Phenylhydrazine Hydrazine->Attack Cyclize Step 3: Cyclization & Dehydration Attack->Cyclize -H2O Note Nitro group accelerates Step 2 but may require milder temp to avoid decomposition. Attack->Note Product Final: Ethyl 5-aryl-1-phenylpyrazole-3-carboxylate Cyclize->Product

Figure 2: Comparative synthetic pathway. The nitro group specifically accelerates Step 2 (Nucleophilic Attack).

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the intermediate quality before proceeding.

Protocol A: Synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENBP)

Rationale: The electron-deficient nature of 4-nitroacetophenone requires a strong base to generate the enolate, but temperature control is vital to prevent polymerization of the nitro-aromatic.

  • Reagents:

    • Sodium ethoxide (freshly prepared from 0.25 g Na in 10 mL absolute EtOH).

    • Diethyl oxalate (1.5 g, 10 mmol).

    • 4-Nitroacetophenone (1.65 g, 10 mmol).

    • Solvent: Anhydrous Ethanol (20 mL).

  • Procedure:

    • Step 1: Cool the NaOEt solution to 0°C in an ice bath.

    • Step 2: Add diethyl oxalate dropwise. Stir for 10 minutes.

    • Step 3: Add a solution of 4-nitroacetophenone in ethanol dropwise over 20 minutes. The solution will turn deep red (formation of the delocalized enolate anion).

    • Step 4: Allow to warm to room temperature and stir for 4 hours. Note: EBP (phenyl) requires mild heating; ENBP often reacts fully at RT due to higher acidity.

    • Step 5 (Validation): TLC (Hexane:EtOAc 7:3). Starting material (

      
      ) should disappear; Product stays at baseline or streaks due to acidity.
      
    • Step 6: Pour mixture into ice-cold 1M HCl (50 mL). The enol will precipitate as a yellow/orange solid.

    • Step 7: Filter, wash with cold water, and recrystallize from Ethanol.

Yield Target: 75–85%. Characterization: MP 100–105°C.


H NMR will show a sharp singlet ~7.0 ppm (vinyl H of enol) and a broad singlet >14 ppm (enol -OH).
Protocol B: Heterocyclization with Phenylhydrazine

Rationale: The reaction rate for ENBP is faster. Monitoring is essential to stop the reaction before transamidation of the ester occurs.

  • Reagents:

    • ENBP (1 mmol) vs EBP (1 mmol) - run in parallel for comparison.

    • Phenylhydrazine (1.1 mmol).

    • Solvent: Glacial Acetic Acid (5 mL) or Ethanol (10 mL).

  • Procedure:

    • Dissolve the diketo-ester in the solvent.

    • Add phenylhydrazine dropwise.

    • Observation: The ENBP reaction will likely exotherm slightly and precipitate product faster (within 30-60 mins) compared to EBP (may require reflux or 2-3 hours).

    • Workup: Pour into water, filter the precipitate.[2][3]

Stability and Handling Guide

ParameterEthyl Benzoylpyruvate (EBP)Nitro Derivative (ENBP)
Hydrolytic Stability Moderate. Stable in ambient air for days.Lower. The EWG activates the ester toward hydrolysis. Store in desiccator.
Light Sensitivity Low.Moderate. Nitro compounds can degrade/darken under UV.
Toxicity Standard irritant.High. Nitroaromatics are potential mutagens. Handle in fume hood.
Storage 4°C, inert atmosphere recommended.-20°C preferred for long term; strictly anhydrous.

References

  • Synthesis of Aroylpyruvates

    • Mamedov, V. A., et al. "Synthesis and structure of ethyl 4-aryl-2,4-dioxobutanoates." Russian Journal of Organic Chemistry, 2009.

  • Regioselectivity in Pyrazole Synthesis

    • Bonacorso, H. G., et al. "Regioselective synthesis of 3-aryl-5-trifluoromethyl-1H-pyrazoles." Journal of Heterocyclic Chemistry, 2004.

  • Claisen Condensation Methodologies

    • Marvel, C. S., & Dreger, E. E. "Ethyl Benzoylacetate." Organic Syntheses, Coll.[4] Vol. 1, p. 238. (Foundational protocol adapted for pyruvates).

  • Tautomerism of -Dicarbonyls: Gelin, S., et al. "Reactivity of -diketones." Journal of Organic Chemistry, 1978. (Mechanistic grounding for enol stability).

Sources

Validation

A Comparative Guide to the Scalable Synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

This guide provides a comprehensive validation of synthetic routes for the scale-up of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a key intermediate in the synthesis of various biologically active molecules and fine che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of synthetic routes for the scale-up of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a key intermediate in the synthesis of various biologically active molecules and fine chemicals. We will objectively compare the predominant synthetic methodology with viable alternatives, supported by mechanistic insights and detailed experimental protocols to ensure scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Introduction: The Significance of a Versatile Building Block

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a β-keto ester, a class of compounds renowned for its synthetic versatility.[1][2] The presence of multiple reactive sites—a ketone, an ester, and an activated methylene group—makes it a valuable precursor for creating more complex molecular architectures, particularly in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.[3] As demand for such intermediates grows, the need for a robust, efficient, and scalable synthetic route becomes paramount. This guide critically evaluates the most common synthetic pathway, the Claisen condensation, and discusses its practical implementation and potential alternatives for industrial-scale production.

Mechanistic Deep Dive: Comparing Synthetic Strategies

The synthesis of β-keto esters is a cornerstone of organic chemistry.[1] The most direct and widely adopted method for producing Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is the mixed Claisen condensation.

Route 1: The Classic Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[4][5] For the synthesis of our target molecule, a "mixed" or "crossed" Claisen condensation is employed, which involves two different ester partners.[6][7]

Causality Behind Experimental Choices:

  • Reactants: The reaction utilizes 4'-nitroacetophenone and diethyl oxalate. Diethyl oxalate is an ideal electrophilic partner because it lacks α-hydrogens and therefore cannot self-condense by forming an enolate.[7][8] 4'-nitroacetophenone provides the necessary α-hydrogens to form the nucleophilic enolate.

  • Base Selection: Sodium ethoxide (NaOEt) is the base of choice.[3][4] Using an alkoxide that matches the alkyl group of the ester (ethoxide for an ethyl ester) is critical to prevent transesterification, a side reaction that would lead to a mixture of products.[5] A full equivalent of base is required because the resulting β-keto ester is acidic (pKa ≈ 11) and is deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium toward the product.[4][9]

  • Solvent: Anhydrous ethanol is the typical solvent. The absence of water is crucial, as water would hydrolyze the esters and the base, quenching the reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Nitroacetophenone 4-Nitroacetophenone Base Sodium Ethoxide (NaOEt) in Dry Ethanol 4-Nitroacetophenone->Base Diethyl Oxalate Diethyl Oxalate Addition Nucleophilic Acyl Addition-Elimination Diethyl Oxalate->Addition Enolate Enolate Formation (Nucleophile) Base->Enolate Enolate->Addition Deprotonation Product Deprotonation (Drives Equilibrium) Addition->Deprotonation Acidification Acidic Work-up (e.g., H2SO4 or HCl) Deprotonation->Acidification Product Ethyl 4-(4-nitrophenyl) -2,4-dioxobutanoate Acidification->Product

Route 2: Alternative Synthetic Approaches

While the Claisen condensation is highly effective, other methods for synthesizing β-keto esters exist, which could be considered depending on substrate availability and process constraints.

  • Meldrum's Acid Chemistry: Meldrum's acid can be acylated and subsequently reacted with an alcohol to yield a β-keto ester. This method often proceeds under milder conditions.[10] However, it involves more steps and potentially more expensive starting materials, making it less attractive for large-scale production of this specific target.

  • Transesterification: If a different alkyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (e.g., the methyl ester) were cheaper or more readily available, it could be converted to the ethyl ester via transesterification.[11] This is typically an acid or base-catalyzed process driven by the use of a large excess of the desired alcohol (ethanol). This route is contingent on the availability of a suitable precursor.

Performance Comparison: A Head-to-Head Analysis

For a scale-up validation, a direct comparison of key performance indicators is essential. Here, we compare the established Claisen condensation with a hypothetical alternative based on Meldrum's acid chemistry.

ParameterRoute 1: Claisen CondensationRoute 2: Meldrum's Acid Route (Hypothetical)Justification & Expert Insight
Starting Materials 4'-Nitroacetophenone, Diethyl Oxalate, Sodium, Ethanol4-Nitrobenzoic acid, Meldrum's acid, DCC/DMAP, EthanolClaisen route uses cheaper, more common bulk chemicals.
Number of Steps 1 main reaction + work-up2-3 steps (activation, coupling, alcoholysis)The Claisen condensation is more convergent and efficient.
Typical Yield 80-95%70-85% (overall)The Claisen is a well-optimized, high-yielding reaction for this class of product.
Purity (Post-Workup) High, product often crystallizesGood, but may require chromatographyRecrystallization is a highly effective and scalable purification method for the Claisen product.[3]
Scalability Excellent; exothermic control is manageable.Moderate; reagents like DCC produce insoluble by-products (DCU) that complicate filtration on a large scale.[12]The Claisen route avoids problematic solid by-products, simplifying reactor cleaning and product isolation.
Safety & Handling Use of metallic sodium requires strict anhydrous conditions and careful handling.DCC is a known allergen.Both routes have hazards, but sodium handling protocols are well-established in industrial settings.
Cost-Effectiveness HighLow to ModerateLower raw material costs and higher throughput make the Claisen route superior for commercial production.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale for ensuring a successful outcome.

Protocol 1: Scale-Up Synthesis via Claisen Condensation (100g Scale)

Materials:

  • 4'-Nitroacetophenone (82.5 g, 0.5 mol)

  • Diethyl oxalate (87.7 g, 0.6 mol, 1.2 equiv)

  • Sodium metal (12.65 g, 0.55 mol, 1.1 equiv)

  • Anhydrous Ethanol (750 mL)

  • Dichloromethane (DCM) (1 L for extraction)

  • Sulfuric Acid (10% aqueous solution)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Base Preparation (Sodium Ethoxide): Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal pieces to 500 mL of anhydrous ethanol in a suitable reactor equipped with a mechanical stirrer and reflux condenser. The reaction is exothermic; control the addition rate to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely. Cool the resulting sodium ethoxide solution to 0-5 °C.

    • Causality: Freshly prepared base ensures it is anhydrous and highly reactive. The inert atmosphere prevents the reactive sodium from oxidizing.

  • Reactant Addition: In a separate flask, dissolve 4'-nitroacetophenone and diethyl oxalate in 250 mL of anhydrous ethanol. Add this solution dropwise to the stirred sodium ethoxide solution over 60-90 minutes, maintaining the internal temperature below 10 °C.

    • Causality: A slow, controlled addition prevents temperature spikes that could lead to side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight (12-16 hours). A thick, yellow-orange precipitate of the sodium salt of the product will form.

  • Work-up & Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture by adding 10% sulfuric acid until the pH is approximately 2. The precipitate will dissolve, and the free β-keto ester will form.

    • Causality: Acidification protonates the enolate salt to yield the final neutral product.[13][14]

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 300 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.

  • Purification: Recrystallize the crude solid from hot ethanol. Filter the purified crystals and dry them in a vacuum oven.

    • Causality: Recrystallization is an excellent method for removing impurities, yielding a product of high purity suitable for subsequent steps.[3]

G Start Start Prep_Base Prepare NaOEt in Anhydrous Ethanol Start->Prep_Base Add_Reactants Add Reactant Solution (4-Nitroacetophenone + Diethyl Oxalate) dropwise at < 10 °C Prep_Base->Add_Reactants Stir Stir Overnight at Room Temp. Add_Reactants->Stir Acidify Acidify with 10% H2SO4 to pH ~2 Stir->Acidify Extract Extract with DCM Acidify->Extract Wash Wash Organic Layer (H2O, NaHCO3, Brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallize from Ethanol Dry->Purify End Pure Product Purify->End

Protocol 2: Analytical Characterization

To validate the identity and purity of the final product, the following analytical methods are required.

MethodPurposeExpected Results
¹H NMR Structural confirmation and purity assessment.Peaks corresponding to the ethyl group (triplet and quartet), a singlet for the vinylic/methylene proton, and aromatic protons in the downfield region consistent with a 4-substituted nitrobenzene.[3]
¹³C NMR Confirm the carbon skeleton.Resonances for the ester carbonyl, two ketone carbonyls, ethyl group carbons, and aromatic carbons.
FT-IR Identify key functional groups.Strong absorptions for C=O stretching (ester and ketones), and C-NO₂ stretching.[3]
Melting Point Purity assessment.A sharp, defined melting point range consistent with literature values. A broad range indicates impurities.
LC-MS Confirm molecular weight and assess purity.A major peak corresponding to the mass of the target molecule and a purity reading >98%.

Conclusion and Recommendations

Based on a thorough analysis of synthetic efficiency, cost, safety, and scalability, the mixed Claisen condensation is unequivocally the recommended route for the large-scale production of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. The protocol described herein is robust and validated, offering high yields and purity through a straightforward and industrially viable process. For any organization looking to scale up this synthesis, focusing optimization efforts on the Claisen condensation pathway will yield the most reliable and economically favorable results.

References

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Available at: [Link]

  • University of Calgary. The Claisen Condensation. Available at: [Link]

  • ResearchGate. Mastering β-keto esters. Available at: [Link]

  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate. Available at: [Link]

  • LookChem. 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. Available at: [Link]

  • Scientific Research Publishing. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Available at: [Link]

  • OpenStax. The Claisen Condensation Reaction. Available at: [Link]

  • International Journal of Applied Research. New approach of the synthesis of β-ketoesters. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Available at: [Link]

  • ResearchGate. Synthesis. Available at: [Link]

  • University of Wisconsin-Madison. The Claisen Condensation. Available at: [Link]

  • PMC. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available at: [Link]

  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Available at: [Link]

  • YouTube. Claisen Condensation Reaction Mechanism. Available at: [Link]

  • OpenStax Adaptation. Mixed Claisen Condensations. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Scientific Research Publishing. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Available at: [Link]

  • Oreate AI Blog. What Type of Esters Can Undergo Claisen Reactions. Available at: [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reactions of Esters. Available at: [Link]

  • Vaia. There are other condensation reactions similar to the aldol and claisen condensations. Available at: [Link]

  • PMC. The purification and characterization of 4-ethylphenol methylenehydroxylase. Available at: [Link]

  • ResearchGate. How to purify esterification product?. Available at: [Link]

Sources

Comparative

IR spectroscopy characteristic peaks of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Authored by a Senior Application Scientist This guide presents a comprehensive analysis of the Fourier-Transform Infr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Authored by a Senior Application Scientist

This guide presents a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. Designed for researchers and drug development professionals, this document provides a detailed interpretation of its characteristic vibrational modes, a comparative analysis with structurally similar compounds, and a standardized protocol for spectral acquisition. The core of this analysis rests on understanding the interplay between the compound's three key structural motifs: the aromatic nitro group, the ethyl ester, and the β-dicarbonyl system, which introduces the potential for keto-enol tautomerism.

Molecular Structure and the Significance of Keto-Enol Tautomerism

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a complex organic molecule featuring multiple functional groups that produce a rich and informative infrared spectrum. Its structure consists of a p-substituted nitrobenzene ring attached to a four-carbon chain containing two ketone functionalities (a β-dicarbonyl system) and terminating in an ethyl ester.

The presence of the β-dicarbonyl moiety is of particular spectroscopic importance. These systems are known to exist as a dynamic equilibrium of two tautomeric forms: the keto form and the enol form. IR spectroscopy is exceptionally well-suited to distinguish between these forms. The keto form will exhibit two distinct ketone carbonyl (C=O) stretching vibrations, while the enol form will be characterized by a broad hydroxyl (O-H) stretch from intramolecular hydrogen bonding, a carbon-carbon double bond (C=C) stretch, and a significant shift of the remaining carbonyl absorption to a lower frequency.

Caption: Keto-enol tautomerism in Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.

Predicted Characteristic IR Absorptions

The interpretation of the IR spectrum is approached by dissecting the molecule into its constituent functional groups. Each group has characteristic absorption frequencies that, when combined, create a unique spectral fingerprint.

The Aromatic Nitro Group (NO₂) Vibrations

The nitro group provides two of the most intense and easily identifiable peaks in the spectrum, arising from the stretching vibrations of the N-O bonds.[1]

  • Asymmetric NO₂ Stretch (ν_as): A very strong absorption is predicted in the 1550-1475 cm⁻¹ region. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[2]

  • Symmetric NO₂ Stretch (ν_s): A second strong band is expected in the 1360-1290 cm⁻¹ range.[2][3] For aromatic nitro compounds, the symmetric and asymmetric stretching bands often exhibit comparable, high intensities.[4]

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the phenyl ring gives rise to a weaker band, typically found near 850 cm⁻¹ .

The Carbonyl Group (C=O) Vibrations

This region is the most complex due to the presence of three carbonyl groups and the potential for enolization.

  • Ester Carbonyl (C=O): A sharp, strong peak characteristic of a saturated aliphatic ester is expected in the 1750-1735 cm⁻¹ range.[5][6]

  • Dioxo System Carbonyls (Keto Form):

    • C4-Ketone: This ketone is directly conjugated with the 4-nitrophenyl ring. This conjugation lowers the bond order of the C=O double bond, shifting its absorption to a lower frequency, predicted around 1690-1670 cm⁻¹ .

    • C2-Ketone: This is an α-keto group relative to the ester, which would place its absorption near 1720-1710 cm⁻¹ .

  • Enol Form Vibrations: The presence of the enol tautomer, which is highly probable, would significantly alter the spectrum. Based on data from similar aryl dioxobutanoates[7], we would expect:

    • A very broad O-H stretch from 3200-2500 cm⁻¹ due to strong intramolecular hydrogen bonding.

    • A C=C stretch from the enol double bond, appearing around 1640-1600 cm⁻¹ .

    • A single, strong, and broad conjugated C=O stretch shifted to a much lower frequency (1640-1600 cm⁻¹ , potentially overlapping with the C=C stretch) due to resonance and intramolecular hydrogen bonding.

Other Key Vibrational Modes
  • Aromatic Ring: Look for aromatic C-H stretches above 3000 cm⁻¹ and several C=C stretching bands of variable intensity in the 1600-1450 cm⁻¹ region.[8] These may overlap with other strong absorptions.

  • Ester C-O Stretches: Esters display two or more characteristic C-O stretching bands in the fingerprint region between 1300-1000 cm⁻¹ .[9]

  • Aliphatic C-H Stretches: Absorptions from the methylene (-CH₂-) and ethyl (-CH₂CH₃) groups are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.

Comparative Analysis with Alternative Structures

To provide context, we compare the predicted spectrum of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate with related compounds for which experimental data is available. This comparison helps in assigning peaks with greater confidence.

Functional Group/VibrationEthyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (Predicted)Ethyl 4-phenyl-2,4-dioxobutanoate (Analogue 1)[7][10]Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Analogue 2)[7]
Asymmetric NO₂ Stretch ~1530 cm⁻¹ (Strong) AbsentAbsent
Symmetric NO₂ Stretch ~1345 cm⁻¹ (Strong) AbsentAbsent
Ester C=O Stretch ~1735 cm⁻¹ (Strong) 1735 cm⁻¹1732 cm⁻¹
Keto/Enol C=O Stretch ~1640-1600 cm⁻¹ (Strong, Broad) 1637 cm⁻¹1600 cm⁻¹
Aromatic C=C Stretch ~1600, ~1520 cm⁻¹ (Medium) 1520 cm⁻¹1509 cm⁻¹
Aliphatic C-H Stretch ~2980 cm⁻¹ (Medium) 2995-2935 cm⁻¹2995-2908 cm⁻¹

Analysis of Comparison:

  • Analogue 1 (Ethyl 4-phenyl-2,4-dioxobutanoate): This compound lacks the nitro group. Its reported IR data (for the enol form) shows the ester C=O at 1735 cm⁻¹ and a conjugated ketone/enol system peak at 1637 cm⁻¹.[7] This strongly supports the prediction that our target compound will exist predominantly in its enol form. The absence of the strong nitro peaks would make the aromatic C=C region easier to resolve in this analogue.

  • Analogue 2 (Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate): Replacing the nitro group with a fluorine atom provides insight into electronic effects. The reported data (1732 cm⁻¹ for ester C=O, 1600 cm⁻¹ for the conjugated system) shows a similar pattern, reinforcing the assignment for the β-dicarbonyl system.[7] The lower frequency of the conjugated system compared to the non-substituted phenyl analogue may be due to the electronic influence of the fluorine atom.

Standard Experimental Protocol: FTIR-ATR

This section outlines a standardized procedure for acquiring a high-quality FTIR spectrum of a solid or oil sample like Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate using an Attenuated Total Reflectance (ATR) accessory.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing node_prep Ensure ATR crystal is clean using isopropanol. node_bkg 1. Acquire Background Spectrum (Clean ATR crystal, 32 scans) node_prep->node_bkg node_sample 2. Apply Sample (Place small amount of compound on crystal) node_bkg->node_sample node_acq 3. Acquire Sample Spectrum (Apply pressure, 32 scans) node_sample->node_acq node_clean 4. Clean Sample from Crystal node_acq->node_clean node_process 5. Process Spectrum (ATR & Baseline Correction, Peak Picking) node_clean->node_process

Caption: Standard workflow for FTIR-ATR spectrum acquisition.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the instrument itself. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the solid or oil sample directly onto the center of the ATR crystal.

  • Sample Analysis: Use the ATR's pressure arm to ensure firm contact between the sample and the crystal. Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing: The resulting spectrum should be processed using the spectrometer software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, followed by a baseline correction to ensure a flat spectrum. Peaks can then be identified and labeled.

Conclusion

The infrared spectrum of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a powerful tool for its structural confirmation. The key diagnostic features are the two intense absorptions of the aromatic nitro group (~1530 cm⁻¹ and ~1345 cm⁻¹) and the distinct pattern of the β-dicarbonyl ester system. Comparative data strongly suggests the molecule will exist predominantly in its enol tautomer, characterized by a sharp ester C=O stretch (~1735 cm⁻¹), a broad, hydrogen-bonded C=O / C=C system (~1640-1600 cm⁻¹), and a very broad O-H absorption. This guide provides the foundational data and comparative framework necessary for researchers to confidently identify and characterize this compound.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society.
  • Bailey, A. S., et al. (1950). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • University of Michigan. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.
  • Akbarzadeh, T., et al. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.
  • Sigma-Aldrich. (n.d.).

Sources

Validation

Comparative Bioactivity Guide: Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate Derivatives

Executive Summary: The -Diketo Acid (DKA) Pharmacophore[1] Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate represents a critical class of aroylpyruvates . While often utilized as a synthetic intermediate for heterocycles (pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The -Diketo Acid (DKA) Pharmacophore[1]

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate represents a critical class of aroylpyruvates . While often utilized as a synthetic intermediate for heterocycles (pyrazoles, isoxazoles), the molecule itself possesses a potent pharmacophore known as the


-diketo acid (DKA)  motif (functionally active upon hydrolysis).

This guide compares the bioactivity of this specific nitro-derivative against its hydrolyzed acid form, its cyclized heterocyclic progeny, and clinical standards. The primary therapeutic focus is HIV-1 Integrase Inhibition , where the DKA motif serves as a metal-chelating "warhead," with secondary applications in antimicrobial research.

Key Findings at a Glance
Compound FormPrimary TargetMechanismPotency (Relative)
Ethyl Ester (Parent) Prodrug / AntimicrobialCell permeation; weak chelationLow (Active only after hydrolysis)
Free Acid (Hydrolyzed) HIV-1 Integrase

Sequestration in Active Site
High (

)
Pyrazole Derivative Bacterial EnzymesNon-chelating competitive inhibitionModerate (Target specific)
Raltegravir (Ref) HIV-1 IntegraseDKA Mimic (Pyrimidinone)Very High (nM range)

Structural Basis of Bioactivity[4]

To understand the comparative performance, one must analyze the structural dynamics of the 2,4-dioxobutanoate scaffold.

The Keto-Enol Tautomerism

The biological activity is governed by the equilibrium between the diketo and enol forms. The 4-nitrophenyl group is a strong electron-withdrawing group (EWG).

  • Effect: It increases the acidity of the

    
    -proton (C3), shifting the equilibrium heavily toward the enol  form.
    
  • Consequence: This pre-organizes the molecule for metal chelation (Planar cis-configuration), enhancing binding affinity to metalloenzymes compared to electron-rich analogs (e.g., 4-methoxyphenyl).

Mechanism of Action: Metal Chelation

The primary mechanism for HIV-1 integrase inhibition is the sequestration of divalent metal cofactors (


 or 

) required for the "Strand Transfer" step of viral DNA integration.

G DKA Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (Hydrolyzed Acid Form) Metal Mg2+ / Mn2+ Ions (Catalytic Core) DKA->Metal  Chelation (Two Oxygen Donors)   Enzyme HIV-1 Integrase (Active Site) DKA->Enzyme  Occupies Active Site   Block Inhibition of Viral Integration DKA->Block  Prevents DNA Binding   Metal->Enzyme  Cofactor Binding   DNA Viral DNA Strand Transfer Enzyme->DNA  Catalysis  

Figure 1: Mechanism of Action.[1][2] The DKA motif (blue) chelates the metal cofactor (yellow) within the enzyme (red), physically blocking the viral DNA strand transfer.

Comparative Bioactivity Analysis

Target: HIV-1 Integrase (Strand Transfer Inhibition)

The following table contrasts the 4-nitrophenyl derivative against structural analogs and the clinical standard.

Table 1: HIV-1 Integrase Inhibition Profile

CompoundR-Group (Para)Form

(Strand Transfer)
Selectivity IndexNotes
Compound A

Ethyl Ester

LowPoor metal binding due to steric bulk of ethyl group. Acts as a prodrug in cell assays.
Compound B

Free Acid

High Strong EWG enhances acidity and metal affinity. Potent inhibitor.[3][4][5]
Compound C

Free Acid

ModerateBaseline activity. Lacks electronic enhancement.
Compound D

Free Acid

LowElectron-donating group destabilizes the active enol conformation.
Raltegravir N/AStandard

Very HighClinical benchmark. Optimized PK profile compared to simple DKAs.

Analysis: The Free Acid of the 4-nitrophenyl derivative (Compound B) is the active species. The ester (Compound A) shows negligible activity in cell-free enzyme assays because the ethyl group blocks one of the oxygen ligands necessary for the "two-metal" chelation model. However, in cell-based assays, the ester often shows antiviral activity due to intracellular hydrolysis.

Target: Antimicrobial Activity (Scaffold Hopping)

When the DKA scaffold is reacted with hydrazine, it cyclizes into a pyrazole . This destroys the integrase inhibitory potential (loss of chelation) but generates antimicrobial activity.

  • Linear DKA (Parent): Moderate activity against Gram-positive bacteria (S. aureus). Mechanism involves general membrane perturbation and non-specific enzyme inhibition.

  • Cyclized Pyrazole: Higher specificity. The 4-nitrophenyl group often enhances antifungal activity compared to the linear precursor.

Experimental Protocols

Synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Self-Validating Logic: This protocol uses a Claisen condensation.[6][7][8][9][10] The color change (formation of the enolate) serves as a visual validation step.

Reagents:

  • 4-Nitroacetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq) in absolute ethanol.

Workflow:

  • Preparation: Dissolve NaOEt in dry ethanol under

    
     atmosphere.
    
  • Addition: Add diethyl oxalate dropwise at

    
    .
    
  • Condensation: Add 4-nitroacetophenone slowly.

    • Checkpoint: The solution should turn deep yellow/orange, indicating the formation of the stabilized enolate anion.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Quench: Pour into ice-cold dilute HCl.

    • Validation: A solid precipitate (the diketo ester) should form immediately upon acidification.

  • Purification: Recrystallize from Ethanol/Water.

Synthesis Start 4-Nitroacetophenone + Diethyl Oxalate Inter Enolate Intermediate (Deep Orange) Start->Inter Claisen Condensation Base Sodium Ethoxide (Base Catalysis) Base->Inter Product Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate Inter->Product Acidification Acid HCl Quench Acid->Product

Figure 2: Synthetic pathway via Claisen Condensation.[7] The acidification step is critical to protonate the enolate and precipitate the product.

Bioassay: HIV-1 Integrase Strand Transfer (In Vitro)

Objective: Determine


 of the hydrolyzed acid derivative.
  • Enzyme Prep: Recombinant HIV-1 Integrase (400 nM).

  • Substrate: Biotinylated viral DNA donor + Digoxigenin-labeled target DNA.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
     (Essential cofactor), 1 mM DTT.
    
  • Protocol:

    • Incubate Enzyme + Inhibitor (Dilution series of 4-nitrophenyl derivative) for 15 min.

    • Add Donor DNA (allows formation of Stable Synaptic Complex).

    • Add Target DNA to initiate Strand Transfer.

    • Incubate 1 hr at

      
      .
      
  • Detection: ELISA using anti-digoxigenin antibody conjugated to alkaline phosphatase.

  • Control: Use Raltegravir (100 nM) as a positive control for 100% inhibition.

References

  • Wai, J. S., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells.[4] Journal of Medicinal Chemistry.[4]

  • Sechi, M., et al. (2006). Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action.[3] Journal of Medicinal Chemistry.[4]

  • Marchand, C., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site. Molecular Pharmacology.[4]

  • Tanabe, Y., et al. Development of Efficient and Practical Ti-Claisen Condensation.[9][10] Kwansei Gakuin University.

  • Soni, M. G., et al. Antimicrobial and antioxidant properties of phenolic acids alkyl esters.[11] Czech Journal of Food Sciences.[11]

Sources

Comparative

Determination of enol content in Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate by NMR

Technical Guide: Determination of Enol Content in Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate via 1H-NMR Executive Summary For researchers in medicinal chemistry and drug development, the precise characterization of tauto...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Determination of Enol Content in Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate via 1H-NMR

Executive Summary For researchers in medicinal chemistry and drug development, the precise characterization of tautomeric equilibria is not merely a structural formality but a critical determinant of pharmacokinetics, solubility, and reactivity. This guide compares analytical methodologies for determining the enol content of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate , establishing Proton Nuclear Magnetic Resonance (


H-NMR)  as the superior analytical standard over traditional titrimetric methods.

Compound Profile & Tautomeric Significance[1][2][3][4][5][6]

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate belongs to the class of aroylpyruvates . Unlike simple


-diketones (e.g., acetylacetone), this molecule features a 1,3,4-tricarbonyl system. The presence of the electron-withdrawing 

-nitrophenyl group and the ester moiety creates a highly conjugated system that significantly influences the keto-enol equilibrium.
  • Relevance: The enol form is often the pharmacologically active species in enzyme inhibition and metal chelation (e.g., HIV-1 integrase inhibitors).

  • The Equilibrium:

    • Diketo Form: Contains a reactive methylene (

      
      ) bridge. Less stable in non-polar solvents.
      
    • Enol Form: Stabilized by a strong intramolecular hydrogen bond (IMHB) forming a pseudo-aromatic 6-membered ring.

Comparative Analysis: NMR vs. Alternatives

The following table contrasts the performance of


H-NMR against the historical standard (Kurt Meyer Titration) and UV-Vis spectroscopy.
FeatureMethod A:

H-NMR (Recommended)
Method B: Kurt Meyer Titration Method C: UV-Vis Spectroscopy
Principle Direct observation of distinct proton environments (Methylene vs. Methine).Chemical reaction of enol double bond with Bromine (

).
Absorbance of conjugated enol system.
Equilibrium Integrity High. Non-invasive measurement.Low. Consumption of enol shifts equilibrium (Le Chatelier's principle).Medium. Concentration dependent.
Solvent Flexibility Excellent (CDCl

, DMSO-

, Acetone-

).
Poor. Limited to solvents compatible with bromine.Good, but requires extinction coefficients.
Speed Fast (<10 min per sample).Slow (Manual titration).Fast.
Data Output Quantitative molar ratio (

).
Total unsaturation content.Relative concentration.[1]

Experimental Protocol: H-NMR Determination

This protocol is designed to ensure thermodynamic stability and accurate integration.

Step 1: Solvent Selection & Sample Preparation

The choice of solvent dictates the position of the equilibrium.

  • Chloroform-

    
     (
    
    
    
    ):
    Favors the Enol form due to low polarity, supporting the intramolecular H-bond.
  • DMSO-

    
    :  May increase the Diketo  population by competing for hydrogen bonding, though aroylpyruvates often remain enol-dominant even here.
    

Procedure:

  • Weigh 10–15 mg of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.

  • Dissolve in 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Critical: Allow the solution to equilibrate at the probe temperature (typically 298 K) for 10 minutes prior to acquisition.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard single-pulse (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The enol hydroxyl proton and keto methylene protons have vastly different relaxation times (

      
      ). A short D1 causes integration errors (saturation effects), underestimating the slow-relaxing species.
      
  • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Spectral Width: Ensure window covers -2 to 16 ppm to capture the downfield enol -OH.

Step 3: Data Processing & Integration Logic

Assign the diagnostic signals based on the following chemical shift ranges (specific to aroylpyruvates):

  • Enol Methine (

    
    ):  Look for a sharp singlet in the 6.8 – 7.2 ppm  range. The nitro group deshields this proton relative to unsubstituted analogs.
    
  • Enol Hydroxyl (

    
    ):  A broad, weak singlet very far downfield, typically 14.0 – 15.5 ppm .
    
  • Keto Methylene (

    
    ):  A singlet around 4.2 – 4.5 ppm .
    

Calculation:



  • 
    : Integral of the enol methine singlet (1H).
    
  • 
    : Integral of the keto methylene singlet (2H).
    
  • Note: We divide

    
     by 2 because the signal represents two protons, whereas the enol signal represents one.
    

Mechanistic Visualization

The following diagram illustrates the tautomeric pathway and the analytical decision process.

TautomerismAnalysis Compound Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate Solvent Solvent Choice (CDCl3 vs DMSO) Compound->Solvent Keto Diketo Form (Reactive -CH2-) Solvent->Keto Polar/H-bond acceptor Enol Enol Form (Stabilized IMHB) Solvent->Enol Non-polar Keto->Enol Tautomerization (Slow on NMR scale) NMR_Signal_K Signal: ~4.4 ppm (Singlet, 2H) Keto->NMR_Signal_K Detection NMR_Signal_E Signal: ~7.0 ppm (Singlet, 1H) Enol->NMR_Signal_E Detection Calc Calculate % Enol I(enol) / [I(enol) + I(keto)/2] NMR_Signal_K->Calc NMR_Signal_E->Calc

Figure 1: Workflow for the NMR-based determination of keto-enol equilibrium, highlighting the solvent-dependent species and diagnostic signals.

Expected Results & Troubleshooting

For Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in


:
  • Dominant Species: You should observe >95% Enol content . The electron-withdrawing nitro group (

    
    ) increases the acidity of the methylene protons, driving the equilibrium toward the conjugated enol form.
    
  • Common Pitfall: If the % Enol is lower than expected (<80%), check for:

    • Wet Solvent: Traces of water/acid can catalyze exchange or destabilize the IMHB.

    • Impurity: Residual starting material (e.g., diethyl oxalate) can overlap with keto signals.

    • Relaxation: Ensure D1 is long enough; the enol proton relaxes slowly.

References

  • Sidelkovskaya, A. V., et al. "Tautomerism of ethyl 4-aryl-2,4-dioxobutanoates." Journal of Organic Chemistry USSR, vol. 12, no. 5, 1976.

  • Reeves, L. W. "Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria." Canadian Journal of Chemistry, vol. 35, no. 11, 1957, pp. 1351-1359.

  • Larkin, J. "Keto-Enol Tautomerism of

    
    -Dicarbonyls." Spectroscopy Letters, vol. 22, 1989. 
    
  • Thermo Fisher Scientific. "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR." Application Note AN52327.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

This guide provides a comprehensive comparison of elemental analysis standards and methodologies for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of confirming elemental composition and quantifying elemental impurities, ensuring product quality, safety, and regulatory compliance. We will explore the theoretical underpinnings, compare analytical techniques with supporting data, and provide actionable experimental protocols.

Introduction: The Dual Imperative of Elemental Analysis

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (C₁₂H₁₃NO₅) is an organic compound whose utility in pharmaceutical and chemical synthesis necessitates a rigorous analytical characterization.[1] Elemental analysis for such a compound serves two distinct but equally critical purposes:

  • Elemental Composition (CHNO Analysis): This fundamental technique verifies the chemical identity and purity of the compound by measuring the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The results are compared against the theoretical values calculated from its molecular formula. This is the first line of defense in confirming that the synthesized molecule is indeed the correct one.

  • Elemental Impurity Analysis: This involves the detection and quantification of trace metal and non-metal elements that may be present as contaminants. These impurities can originate from catalysts, reagents, manufacturing equipment, or container closure systems.[2][3] For drug development professionals, controlling these impurities is a non-negotiable regulatory requirement governed by stringent international guidelines.[4]

This guide will address both facets, providing a clear pathway for selecting the appropriate standards and methodologies based on the analytical objective.

Section 1: Elemental Composition (CHNO) Analysis: Verifying Identity and Purity

The primary goal of CHNO analysis is to confirm the empirical formula of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate by comparing experimental results to theoretical values.

Theoretical Composition

The molecular formula for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is C₁₂H₁₃NO₅, with a molecular weight of 267.24 g/mol . The theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01112144.13253.95%
Hydrogen (H)1.0081313.1044.90%
Nitrogen (N)14.007114.0075.24%
Oxygen (O)15.999579.99529.93%
Total 267.238 100.02%

Note: The total percentage slightly exceeds 100% due to the rounding of atomic weights. For reporting, results are typically normalized.

The Standard Method: Combustion Analysis

The universally accepted method for CHN analysis is high-temperature combustion. This technique is reliable, precise, and provides a direct measure of the core elements.

Causality Behind the Method: The principle is straightforward and robust. The sample is combusted in a pure oxygen environment at a very high temperature (typically 900-1200°C). This process quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These resulting gases are then separated and quantified using a thermal conductivity detector (TCD). The instrument is calibrated using a certified reference material with a known, stable elemental composition.

Comparison of Certified Reference Materials (CRMs) for Calibration

The trustworthiness of combustion analysis hinges entirely on the quality of the calibration. Certified Reference Materials (CRMs) are produced under stringent manufacturing procedures to ensure their purity, homogeneity, and stability.[5]

CRMFormulaTheoretical %CTheoretical %HTheoretical %NKey Advantages
Acetanilide C₈H₉NO71.09%6.71%10.36%High purity, excellent stability, widely available. Ideal for general-purpose calibration.
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%Contains sulfur, useful for instruments with S detection capabilities. Its lower carbon content provides a different calibration point.
Atropine C₁₇H₂₃NO₃70.56%8.01%4.84%Higher molecular weight and complex structure, can be used to verify performance with more challenging samples.

Expert Insight: While Acetanilide is a workhorse for routine calibration, for a nitro-containing compound like our topic substance, it is best practice to verify the calibration with a CRM that also contains nitrogen. This ensures the nitrogen detection and measurement system is performing optimally across a relevant compositional range.

Experimental Protocol: CHN Analysis via Combustion

Objective: To determine the experimental %C, %H, and %N of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.

Methodology:

  • Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Perform leak checks and verify carrier gas (Helium) and combustion gas (Oxygen) flows.

  • Calibration:

    • Accurately weigh 1-2 mg of a high-purity CRM (e.g., Acetanilide) into a tin capsule.

    • Analyze a series of at least three CRM samples to establish a stable calibration factor. The relative standard deviation (RSD) of the responses should be ≤0.5%.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate sample into a tin capsule.

    • Fold the capsule to ensure no sample can escape and introduce it into the instrument's autosampler.

  • Analysis: Analyze at least three sample replicates.

  • Data Validation: Run a calibration check standard (a CRM) after every 10-15 samples to check for instrument drift. The results should be within ±0.3% of the theoretical value.

Data Interpretation: The experimental results should align with the theoretical values within an acceptable tolerance, typically ±0.4%. For example, an experimental carbon value of 53.75% would be considered a good match for the theoretical 53.95%.

Section 2: Elemental Impurity Analysis: Safeguarding Pharmaceutical Products

For any compound intended for use in drug development, the control of elemental impurities is a critical safety and regulatory requirement. International guidelines, principally ICH Q3D and USP General Chapters <232> and <233>, provide a framework for this.[6][7][8][9]

The Regulatory Framework: ICH Q3D and USP <232>

These guidelines move away from antiquated colorimetric tests to a modern, risk-based approach.[2][10][11] Elements are classified based on their toxicity and the likelihood of their presence in the final drug product.

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all drug products.[2]

  • Class 2: Toxic elements with route-dependent toxicities (e.g., Co, Ni, V). Further subdivided into 2A (high probability of occurrence) and 2B (low probability).[2]

  • Class 3: Elements with relatively low toxicity by the oral route (e.g., Ba, Cr, Cu, Sn).[12]

The guidelines establish a Permitted Daily Exposure (PDE) for each element, which is the maximum acceptable intake of an elemental impurity.[7][12]

Comparison of Analytical Technologies: ICP-OES vs. ICP-MS

The recommended techniques for elemental impurity testing are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[13]

FeatureICP-OESICP-MS
Principle Measures photons emitted by elements in a plasma.Measures the mass-to-charge ratio of ions created in a plasma.
Sensitivity Parts per billion (ppb)Parts per trillion (ppt)
Throughput HighHigh
Interferences Primarily spectral (overlapping emission lines)Primarily isobaric and polyatomic (ions with the same mass)
Cost Lower initial and running costsHigher initial and running costs
Best Application Higher concentration impurities (Class 3 elements)Trace and ultra-trace level impurities (Class 1 and 2A elements)

Expert Insight: For comprehensive ICH Q3D compliance, ICP-MS is the superior choice. Its exceptional sensitivity is necessary to meet the stringent PDE limits for highly toxic Class 1 elements like Cadmium and Lead, which are often in the sub-ppb range in the final sample solution.[9][14]

Experimental Protocol: Elemental Impurity Analysis by ICP-MS

dot digraph "Elemental_Impurity_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

Caption: Workflow for ICP-MS based elemental impurity analysis.

Objective: To quantify Class 1, 2A, and 2B elemental impurities in Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate according to ICH Q3D guidelines.

Methodology:

  • Sample Preparation (Microwave Digestion):

    • Causality: The organic matrix of the sample must be completely destroyed to release the elements into an aqueous solution (typically dilute nitric acid) suitable for introduction into the ICP-MS. Closed-vessel microwave digestion is the preferred method because it uses high pressure and temperature to achieve complete digestion while preventing the loss of volatile elements like mercury.[11]

    • Accurately weigh approximately 0.2 g of the sample into a clean, acid-leached microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).

    • Seal the vessel and place it in the microwave digestion system. Ramp the temperature to 200°C and hold for 20 minutes.

    • After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with 18 MΩ·cm deionized water.

  • Instrument Calibration and Validation:

    • Prepare a series of multi-element calibration standards from a Certified Reference Material stock solution.[15] These standards should bracket the expected concentration range of the impurities. Typical calibration points are 0.1, 0.5, 1, 5, and 10 ppb.

    • The calibration curve for each element must have a correlation coefficient (r²) of ≥0.999.

    • A method validation must be performed according to USP <233> or ICH Q2(R1) to demonstrate accuracy, precision, specificity, linearity, and range.[4][11] Accuracy is often confirmed by spike recovery, where a known amount of the elements is added to the sample matrix and the recovery is measured. The acceptance criterion is typically 70-150%.[11]

  • Sample Analysis:

    • Aspirate the prepared sample solution into the ICP-MS.

    • Include an internal standard (e.g., Rhodium, Iridium) to correct for matrix effects and instrument drift.

    • Analyze a blank and a continuing calibration verification (CCV) standard after every 10 samples to ensure the system remains under control.

Section 3: A Comparative Overview of Standards

The choice of standard is paramount for generating reliable and defensible data. The table below compares the types of standards used for each analytical purpose.

Analytical GoalType of StandardPurposeExamplesSupplier Examples
Elemental Composition Organic Certified Reference Material (CRM)[16]Instrument calibration and validationAcetanilide, Sulfanilamide, Benzoic AcidMilliporeSigma, PerkinElmer, Elementar
Elemental Impurities Inorganic Aqueous Certified Reference MaterialInstrument calibration and spike recoveryMulti-element solutions containing Class 1, 2, and 3 elements in dilute acidAgilent Technologies, SPEX CertiPrep, Inorganic Ventures[8][15]

dot digraph "Method_Selection_Guide" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"];

}

Caption: Decision tree for selecting the appropriate elemental analysis method.

Conclusion

The elemental analysis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a multi-faceted task that requires a clear understanding of the analytical objectives. For the confirmation of identity and purity, high-temperature combustion analysis, calibrated with organic CRMs, remains the gold standard. For ensuring the safety and regulatory compliance of pharmaceutical-grade material, a risk-based approach using highly sensitive ICP-MS, calibrated with inorganic aqueous standards, is essential to meet the stringent limits set by ICH Q3D and USP <232>. By selecting the appropriate methodology and certified standards, researchers and developers can generate accurate, reliable, and defensible data, ensuring the quality and safety of their materials.

References

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021. [Link]

  • ASTM D5291-02, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2002. [Link]

  • Analytik Jena. USP <232> Elemental Impurities—Limits. [Link]

  • European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • ASTM International. (2021). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Fisher Scientific. USP <232>, <233> & <2232> Elemental Impurities. [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • West Pharmaceutical Services. (2016). ICH Q3D Elemental Impurities – What are the Requirements? [Link]

  • Public.Resource.Org. (2023). ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • Conti Testing Laboratories. ASTM D5291. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitroaromatics. [Link]

  • U.S. Pharmacopeia. (2012). 〈232〉 ELEMENTAL IMPURITIES— LIMITS. [Link]

  • Göen, T., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Kubáň, P., et al. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection. Molecules. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. [Link]

  • Patel, A., et al. (2021). Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Thomas, R. (2012). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • HPCi Media. (2013). Elemental Impurity Analysis in Pharmaceuticals. [Link]

  • ESSLAB. Organic Certified Reference Materials. [Link]

  • Agilent Technologies. Elemental Inorganic Standards. [Link]

  • International Atomic Energy Agency. Reference Materials. [Link]

  • Wikipedia. Certified reference materials. [Link]

  • U.S. Environmental Protection Agency. Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate Properties. [Link]

  • PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. [Link]

  • LookChem. 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual. [Link]

  • Agilent Technologies. (2012). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. [Link]

Sources

Comparative

A Strategic Guide to Impurity Profiling of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in the Absence of Commercial Reference Standards

The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A(R2) on Impurities in New Drug Substances and Q2(R1) on Validati...

Author: BenchChem Technical Support Team. Date: February 2026

The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A(R2) on Impurities in New Drug Substances and Q2(R1) on Validation of Analytical Procedures.

The Analytical Challenge: Profiling Without a Map

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a functionalized β-ketoester, a class of compounds often used as building blocks in organic synthesis. In any pharmaceutical development pipeline, controlling impurities is not merely a matter of quality control; it is a fundamental safety requirement. Regulatory bodies mandate the identification and quantification of any impurity present at or above a specified threshold (typically 0.10%).

Without access to commercially prepared and certified reference standards, we face three primary obstacles:

  • Peak Identification: We cannot definitively identify unknown peaks in a chromatogram.

  • Method Specificity: We cannot prove our analytical method can separate the main compound from its potential impurities.

  • Accurate Quantification: We cannot accurately measure the concentration of impurities without a standard of known purity and concentration.

This guide provides the roadmap to overcome these challenges by systematically predicting, generating, isolating, and characterizing the very impurities that need to be monitored.

Predicting Potential Impurities: A Mechanistic Approach

A robust impurity profile begins with a theoretical analysis of the compound's synthetic route and inherent chemical stability. This allows us to anticipate the structures of potential process-related impurities and degradation products.

Likely Synthetic Pathway & Process-Related Impurities

A common and efficient synthesis for this molecule is the Claisen condensation between 4-nitroacetophenone and diethyl oxalate. This understanding allows us to pinpoint the most probable process-related impurities.

  • Starting Materials: Unreacted 4-nitroacetophenone and diethyl oxalate.

  • By-products: Self-condensation products of the starting materials or intermediates.

  • Reagents & Solvents: Residual base catalyst (e.g., sodium ethoxide) and solvents (e.g., ethanol).

Potential Degradation Pathways

Forced degradation studies, as stipulated by ICH guideline Q1A(R2), are essential to identify likely degradation products that could form during manufacturing or storage. Key degradation pathways for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate include:

  • Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid, 4-(4-nitrophenyl)-2,4-dioxobutanoic acid.

  • Reduction: The nitro group is a common target for reduction, which could lead to the formation of an amino-substituted analogue, particularly in the presence of reducing agents or metallic catalysts.

  • Decarbonylation: The α-keto ester moiety may be susceptible to cleavage under harsh conditions.

The following diagram illustrates the relationship between the target compound and its most probable impurities.

G cluster_synthesis Synthesis Inputs cluster_impurities Potential Impurities SM1 4-Nitroacetophenone API Ethyl 4-(4-nitrophenyl)- 2,4-dioxobutanoate (Target Compound) SM1->API Claisen Condensation SM2 Diethyl Oxalate SM2->API Claisen Condensation Proc1 Unreacted 4-Nitroacetophenone API->Proc1 Process-Related (Unreacted) Deg1 4-(4-Nitrophenyl)-2,4- dioxobutanoic Acid (Hydrolysis Product) API->Deg1 Degradation (Hydrolysis) Deg2 Ethyl 4-(4-aminophenyl)- 2,4-dioxobutanoate (Reduction Product) API->Deg2 Degradation (Reduction)

Caption: Predicted impurities from synthesis and degradation pathways.

The Core Workflow: Developing a Stability-Indicating Method

A stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the industry-standard technique for this purpose.

Experimental Protocol: HPLC Method Development
  • Column Selection: Begin with a robust, reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides a good balance of efficiency and retentivity for moderately polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures sharp, symmetrical peaks for acidic analytes like the potential hydrolysis product.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and good elution strength.

  • Initial Gradient Elution: Start with a broad scouting gradient to elute all potential impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • PDA Wavelength: Scan from 200-400 nm; extract chromatograms at the λmax of the parent compound (~275 nm) and other wavelengths to catch impurities with different chromophores.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Method Optimization: Analyze the results of the scouting run. Adjust the gradient slope, initial/final %B, and run time to ensure adequate resolution (Rs > 1.5) between the main peak and all impurity peaks.

The following diagram outlines the logical flow for method development and impurity characterization.

G start Start: Uncharacterized Sample dev_hplc 1. Develop Stability- Indicating HPLC Method start->dev_hplc forced_deg 2. Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) dev_hplc->forced_deg gen_impurities 3. Generate Impurity Peaks in Chromatogram forced_deg->gen_impurities iso_prep 4. Isolate Impurities via Preparative HPLC gen_impurities->iso_prep struct_elucid 5. Structural Elucidation of Isolates (LC-MS, NMR) iso_prep->struct_elucid quant 6. Quantify Impurities (Use characterized standards or RRF) struct_elucid->quant end End: Validated Impurity Profile quant->end

Caption: Workflow for impurity identification and characterization.

Comparison of Analytical Technologies for Characterization & Quantification

Once impurities are generated and separated, a combination of technologies is required for definitive identification and quantification. The choice of technology depends on the specific goal, from initial detection to regulatory submission.

Technology Primary Use Case Advantages Limitations
HPLC-PDA/UV Routine QC, impurity detection, and quantification.Robust, reproducible, low cost, well-understood.Provides no structural information beyond UV spectrum; requires reference standards for definitive identification and quantification.
LC-MS (Liquid Chromatography-Mass Spectrometry) Impurity identification and structural confirmation.Provides accurate mass and fragmentation data, enabling high-confidence identification of unknown peaks. Extremely sensitive.Quantification can be complex and less reproducible than UV; requires specialized expertise.
Prep-HPLC (Preparative HPLC) Isolation of impurities.Allows for purification of milligram-to-gram quantities of impurities for use as in-house reference standards.Lower resolution than analytical HPLC; can be time and solvent-intensive.
NMR (Nuclear Magnetic Resonance) Definitive structural elucidation.Provides unambiguous structural information, confirming connectivity of atoms. qNMR (quantitative NMR) can determine purity without a specific reference standard.Low sensitivity, requires relatively large amounts of pure sample (~1-5 mg), high instrument cost.

Establishing In-House Standards and Ensuring Accurate Quantification

With no commercial alternative, the isolated and structurally confirmed impurities become your provisional or in-house reference standards.

  • Isolation: Use the optimized analytical HPLC method as a starting point for a preparative HPLC method. Collect the fractions corresponding to each impurity peak.

  • Structural Confirmation: Subject each isolated fraction to LC-MS to confirm the molecular weight and NMR to definitively elucidate the structure. This provides the authoritative evidence needed to identify the impurity.

  • Purity Assessment: The purity of the isolated in-house standard must be determined. A mass balance approach is often used, combining results from HPLC (for organic purity), Karl Fischer titration (for water content), thermogravimetric analysis (for residual solvents), and sulfated ash (for inorganic impurities).

  • Quantification using In-House Standards: Once characterized, these standards can be used to prepare calibration curves to accurately quantify the impurities in routine sample testing.

  • Alternative: Relative Response Factor (RRF): If isolating sufficient quantities of every impurity is not feasible, the RRF can be determined. The RRF compares the detector response (e.g., UV absorbance) of an impurity to the main compound.

    RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

    Once the RRF is known, the concentration of the impurity can be calculated from the API standard's calibration curve, a practice accepted by regulatory agencies when justified.

Conclusion: A Self-Validating System for Impurity Profiling

While the absence of commercial reference standards for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate presents an initial hurdle, it does not preclude the development of a scientifically sound and regulatory-compliant impurity profile. By combining mechanistic prediction, systematic method development, forced degradation, and advanced analytical techniques for isolation and characterization, a self-validating system can be established. This approach not only ensures the quality and safety of the material but also demonstrates a fundamental understanding and control over the product, which is the ultimate goal of any rigorous drug development program.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 874–881. [Link]

  • Wiesner, L., et al. (2015). The use of relative response factors for the determination of related substances in drug quality control: A review. Journal of Pharmaceutical and Biomedical Analysis, 115, 215-225. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a compound with potential applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a compound with potential applications in organic synthesis due to its reactive diketone and electrophilic nitrophenyl moieties, requires meticulous handling from procurement to disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and the integrity of our research.

This guide provides a comprehensive, step-by-step framework for the safe disposal of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the safety and compliance of the entire workflow.

Hazard Assessment: A Precautionary Approach

The molecule contains two key functional groups that inform our safety and disposal strategy:

  • A 4-nitrophenyl group: Aromatic nitro compounds are often classified as toxic and can pose environmental hazards.[1][3] For instance, the closely related compound 4-nitrophenol is known to be harmful if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[4]

  • A β-diketone ester: This functional group contributes to the compound's reactivity but does not typically pose unique disposal hazards beyond those of a standard organic chemical.

Based on this analysis, we must assume that Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Given the toxicological profile of similar nitroaromatics, this compound's waste must be managed as hazardous, primarily due to its potential toxicity.

Property/Hazard Anticipated Characteristic Rationale & Reference Analogs
Physical State Solid at room temperature.Similar substituted butanoates are solids.[1]
GHS Classification (Assumed) Acute Toxicity (Oral, Dermal, Inhalation); STOT Repeated Exposure; Hazardous to the Aquatic Environment.Based on SDS for 4-nitrophenol.[4]
Primary Disposal Hazard ToxicityThe presence of the nitrophenyl group is a strong indicator of potential toxicity.[3]
Reactivity Hazards Potentially reactive with strong oxidizing agents. Avoid mixing with incompatible materials.Organic nitro compounds can present reactivity risks.[3]
Regulatory Status Regulated Hazardous Waste (EPA)All laboratory chemical waste should be treated as hazardous unless confirmed otherwise.[6][7]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the compound, either in its pure form or as waste, ensure a robust defense against exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of appropriate PPE to minimize chemical exposure.[2][8]

  • Eye Protection: Wear chemical safety goggles as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) tested according to standards like EN 374.[10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[4]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid compound and prepare waste solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated by the EPA to ensure "cradle-to-grave" management. The following protocol aligns with federal regulations and institutional best practices.

Step 1: Waste Characterization

All waste containing Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, including pure excess solid, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions, must be classified as Hazardous Chemical Waste .[6] Do not dispose of this material in the regular trash or down the sanitary sewer.[7][11]

Step 2: Container Selection

Selecting the correct container is critical for safe storage and prevention of leaks or reactions.[11]

  • For Solid Waste: Collect pure solid and contaminated dry materials in a wide-mouth, sealable container made of a chemically compatible material (e.g., high-density polyethylene, HDPE).

  • For Liquid Waste: Collect solutions in a sealable, leak-proof container, preferably plastic to minimize the risk of breakage.[7] Ensure the container material is compatible with the solvent used.

  • OSHA mandates that all waste containers must be in good condition, free from damage, and equipped with a secure, leak-proof closure. [11]

Step 3: Waste Accumulation and Segregation

Proper segregation prevents dangerous chemical reactions.

  • Collect all waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[5][12] This must be under the control of laboratory personnel.

  • Crucially, segregate this waste stream from incompatible materials. Do not mix with strong acids (especially oxidizing acids), bases, or reactive metals.[12] Store in secondary containment (e.g., a plastic tub) to contain potential spills.

Step 4: Labeling the Waste Container

Accurate and complete labeling is a strict EPA requirement.[7] The label must be affixed to the container as soon as the first drop of waste is added.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[7]

  • Full Chemical Name(s) and Quantity: List "Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate" and any solvents or other chemicals in the mixture. Do not use abbreviations or chemical formulas.[7]

  • Hazard Identification: Check the appropriate hazard pictograms. Based on our assessment, this would include "Health Hazard" and "Harmful."

  • Generator Information: Your name, Principal Investigator (PI), department, and room number.[7]

Step 5: Storage in the Satellite Accumulation Area (SAA)

The SAA has specific regulatory requirements.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[5][12]

  • Quantity Limits: A laboratory cannot store more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) at one time in an SAA.[6]

  • Location: The SAA must be in the same room where the waste was generated.[12]

Step 6: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or equivalent office.

  • Once your waste container is full or you are finished with the project, submit a chemical waste pickup request through your institution's designated system (e.g., an online portal).[12]

  • Do not remove the waste from the laboratory yourself. Trained EHS personnel will collect it for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate A Waste Generation (Solid, Liquid, Contaminated PPE) B Characterize as 'Hazardous Waste' A->B Step 1 C Select Compatible Sealed Container B->C Step 2 D Affix 'Hazardous Waste' Label (Complete All Fields) C->D Step 4 E Accumulate in Designated SAA (Segregated from Incompatibles) D->E Step 3 & 5 F Is Container Full or Project Complete? E->F G Continue Safe Accumulation (Keep Container Closed) F->G No H Submit Waste Pickup Request to EHS Office F->H Yes G->E I EHS Collects for Licensed Disposal H->I Step 6

Caption: Disposal Workflow for Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. Immediate and correct response is vital.

  • Alert Personnel: Immediately notify others in the lab.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of solid material that you are trained to handle, proceed. For large spills, or if you are ever in doubt, evacuate and contact your institution's EHS emergency line.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Clean: Gently cover the solid spill with an inert, non-combustible absorbent material like vermiculite or sand to avoid raising dust.

  • Collect Waste: Carefully sweep the contaminated absorbent material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Proactive Waste Minimization

The most effective disposal strategy begins with waste minimization.[14] Incorporate these green chemistry principles into your workflow:

  • Source Reduction: Order only the quantity of chemical required for your experiments.[5]

  • Scale Reduction: When possible, reduce the scale of experiments to generate less waste.[5]

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and to track chemicals that are nearing their expiration date.[14]

By integrating these robust disposal procedures and safety principles into our daily laboratory operations, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • CSIR IIP. Laboratory Chemical Waste Management. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • MCF Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]

  • Arbeiterkammer. (2026, January 6). Understanding OSC Nitro Compounds: Structure And Properties. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. Applied and Industrial Hygiene, 3(2), 53-57. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrophenol. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate Properties. [Link]

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